2,4-Dihydroxy-6-methylbenzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dihydroxy-6-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-6(10)3-8(11)7(5)4-9/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFQTUKKYWDRAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70291004 | |
| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70291004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
487-69-4 | |
| Record name | Orcylaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-69-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |
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| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |
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| Record name | 2,4-Dihydroxy-6-methylbenzaldehyde | |
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| Record name | 2,4-DIHYDROXY-6-METHYLBENZALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15U7JE2JVK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isolating 2,4-Dihydroxy-6-methylbenzaldehyde: A Technical Guide for Natural Product Researchers
An In-depth Guide to the Extraction, Purification, and Characterization of a Bioactive Phenolic Aldehyde
Introduction
2,4-Dihydroxy-6-methylbenzaldehyde, also known as atranol or o-orsellinaldehyde, is a naturally occurring phenolic aldehyde that has garnered significant interest within the scientific community. This compound is a key constituent of various lichens, notably oakmoss (Evernia prunastri), and has also been isolated from other plant sources such as pineapple leaves (Ananas comosus). Its biological activity, ranging from potent allergenic properties to potential antimicrobial and cytotoxic effects, makes it a molecule of interest for researchers in drug development, toxicology, and natural product chemistry.
This technical guide provides a comprehensive overview of the isolation of this compound from natural sources. It details experimental protocols for extraction and purification, presents quantitative data for comparison, and illustrates the biosynthetic pathway and experimental workflows through clear diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Natural Occurrence and Biosynthesis
This compound is a secondary metabolite found in various organisms. In lichens, it is a component of depsides like atranorin, which can be broken down to release the aldehyde.[1] The biosynthesis of its core structure originates from the polyketide pathway, with orsellinic acid being a key precursor.
The formation of orsellinic acid proceeds via the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA, catalyzed by a polyketide synthase (PKS) enzyme. Subsequent modifications, including reduction and methylation, lead to the formation of this compound.
Isolation from Natural Sources
The isolation of this compound can be achieved from various natural sources, with lichens and pineapple leaves being the most documented. The choice of methodology depends on the starting material and the desired purity of the final product.
Experimental Protocols
This protocol is a synthesized methodology based on various reports of atranol extraction from oakmoss.
1. Extraction:
-
Objective: To extract the crude secondary metabolites from the lichen thalli.
-
Procedure:
-
Air-dry and grind the lichen thalli (100 g) to a coarse powder.
-
Perform solvent extraction using a Soxhlet apparatus or maceration with intermittent shaking. Solvents of varying polarity can be used, such as hexane, acetone, or methanol (500 mL). Acetone and acetonitrile have been noted for providing good stability for atranol in solution.
-
Continue the extraction for 6-8 hours in a Soxhlet extractor or for 24-48 hours with maceration.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
-
2. Purification by Column Chromatography:
-
Objective: To separate this compound from other components in the crude extract.
-
Procedure:
-
Prepare a silica gel (60-120 mesh) column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of hexane and ethyl acetate, starting with a high hexane concentration and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3 v/v) solvent system. Visualize the spots under UV light (254 nm).
-
Pool the fractions containing the compound of interest (identified by its Rf value compared to a standard, if available).
-
Evaporate the solvent from the pooled fractions to yield the purified compound.
-
3. Recrystallization (Optional):
-
Objective: To further purify the isolated compound.
-
Procedure:
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol-water mixture).
-
Allow the solution to cool slowly to room temperature, then place it in a cold bath to induce crystallization.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
This protocol is based on the methodology described for the isolation of the compound from pineapple leaves.
1. Extraction:
-
Objective: To obtain a crude ethanol extract from pineapple leaves.
-
Procedure:
-
Wash, air-dry, and grind the pineapple leaves into a fine powder.
-
Macerate the powdered leaves (e.g., 500 g) in ethanol (e.g., 2.5 L) for 7-10 days at room temperature with occasional stirring.
-
Filter the extract through a fine cloth or filter paper.
-
Concentrate the filtrate using a rotary evaporator at low temperature to obtain the crude ethanol extract.
-
2. Fractionation and Purification:
-
Objective: To isolate this compound from the crude extract through a series of partitioning and chromatographic steps.
-
Procedure:
-
Tannin Removal: Dissolve the crude extract in water and add a lead acetate solution to precipitate tannins. Centrifuge and collect the supernatant. Remove excess lead by adding sodium sulfate, followed by centrifugation.
-
Solvent Partitioning: Partition the tannin-free aqueous extract successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Hydrolysis (if necessary): The aqueous fraction may be subjected to acid hydrolysis to cleave any glycosidic linkages.
-
Preparative Thin Layer Chromatography (pTLC): Subject the most promising fraction (as determined by preliminary TLC analysis) to pTLC on silica gel plates. Develop the plates using a suitable solvent system (e.g., a mixture of chloroform and methanol).
-
Scrape the band corresponding to the desired compound (visualized under UV light) from the plate.
-
Elute the compound from the silica gel using a polar solvent like methanol or acetone.
-
Filter and evaporate the solvent to obtain the pure isolated compound.
-
Quantitative Data
The yield and purity of this compound can vary significantly depending on the natural source, the extraction method, and the purification techniques employed.
| Parameter | Evernia prunastri (Oakmoss) | Ananas comosus (Pineapple Leaves) | Reference |
| Extraction Method | Solvent Extraction (e.g., Hexane, Acetone) | Maceration (Ethanol) | [2] |
| Purification Method | Column Chromatography, TLC | Partitioning, Preparative TLC | |
| Reported Content in Crude Extract | Approx. 2.1% - 3.4% in oakmoss absolute | Data not explicitly reported | [1][2] |
| Final Yield | Not explicitly reported as isolated yield | Not explicitly reported as isolated yield | |
| Purity | High purity achievable through chromatography | High purity achievable through pTLC |
Characterization of this compound
Once isolated, the identity and purity of the compound should be confirmed using various spectroscopic techniques.
| Analytical Technique | Expected Data |
| Appearance | White to yellowish crystalline solid |
| Melting Point | 177-181 °C |
| Infrared (IR) Spectroscopy | Characteristic peaks for hydroxyl (-OH), aldehyde (C=O), and aromatic (C=C) functional groups. |
| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons, an aldehyde proton, a methyl group, and hydroxyl protons. |
| ¹³C NMR Spectroscopy | Resonances for aromatic carbons, an aldehyde carbonyl carbon, and a methyl carbon. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₈H₈O₃: 152.15 g/mol ). |
Biological Activity
This compound exhibits a range of biological activities, which are summarized below.
| Activity | Quantitative Data | Source Organism of Tested Compound | Reference |
| Allergenic | Potent contact allergen | Evernia prunastri | [2] |
| Cytotoxicity | LC₅₀: 11.41 ± 0.83 µg/mL (Brine Shrimp Lethality Assay) | Ananas comosus | |
| Antimicrobial | MIC > 1024 µg/mL against Staphylococcus aureus (for benzaldehyde) | Not specified (related compound) | [3] |
Conclusion
The isolation of this compound from natural sources presents a feasible endeavor for natural product chemists. The methodologies outlined in this guide, derived from scientific literature, provide a solid foundation for the successful extraction, purification, and characterization of this bioactive compound. The choice between lichen and plant sources will depend on accessibility and the desired scale of isolation. Further research is warranted to explore the full therapeutic potential of this intriguing natural product, particularly in the areas of antimicrobial and anticancer applications, while also considering its known allergenic effects. The detailed protocols and comparative data herein are intended to facilitate such future investigations.
References
An In-depth Technical Guide to the Orsellinaldehyde Biosynthesis Pathway in Fungi
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the orsellinaldehyde biosynthesis pathway in fungi. It covers the core enzymatic processes, quantitative data on production, detailed experimental protocols for pathway investigation, and visualizations of the key mechanisms and workflows.
Core Biosynthesis Pathway
Orsellinaldehyde and its precursor, orsellinic acid, are fungal polyketides, a class of structurally diverse secondary metabolites.[1] Their biosynthesis is orchestrated by a type I iterative non-reducing polyketide synthase (NR-PKS).[2][3] In the model organism Aspergillus nidulans, the NR-PKS responsible for orsellinic acid synthesis is encoded by the gene orsA (also referred to as AN7909).[2][4]
The biosynthesis initiates with a starter unit, typically acetyl-CoA, and involves the sequential condensation of three malonyl-CoA extender units.[5] The multidomain NR-PKS enzyme catalyzes this entire process. The key domains and their functions are:
-
Starter Unit Acyl-Carrier Protein Transacylase (SAT) : Selects and loads the acetyl-CoA starter unit.
-
β-Ketoacyl Synthase (KS) : Catalyzes the Claisen condensation reaction, extending the polyketide chain.
-
Acyltransferase (AT) : Loads the malonyl-CoA extender units onto the Acyl Carrier Protein (ACP) domain.
-
Product Template (PT) : Controls the regioselectivity of the initial aldol condensation, which dictates the cyclization pattern.[6]
-
Acyl Carrier Protein (ACP) : Tethers the growing polyketide chain via a phosphopantetheine arm. Fungal NR-PKSs often contain multiple ACP domains.[2]
-
Thioesterase (TE) : Catalyzes the final release of the completed polyketide chain, often coupled with a Claisen cyclization to form the aromatic ring of orsellinic acid.[7][8]
The direct product of the PKS is orsellinic acid . Subsequent enzymatic modifications, such as reduction, are required to produce orsellinaldehyde . While the orsA gene alone is sufficient for orsellinic acid production in A. nidulans, other genes within the biosynthetic gene cluster (BGC) are often involved in tailoring the final products.[2][9] For instance, a reductase domain, sometimes found as part of a separate protein, is responsible for converting the carboxylic acid group of orsellinic acid to the aldehyde of orsellinaldehyde.[10]
Quantitative Data
Quantitative analysis of fungal secondary metabolite production is crucial for optimizing yields for drug development and biotechnological applications. Production titers can vary significantly based on the fungal species, strain, and cultivation conditions.
| Compound | Fungal Species | Host System | Titer/Yield | Reference/Notes |
| Orsellinic Acid | Aspergillus nidulans | Native | High titers in stationary Czapek media | [2] |
| Orsellinaldehyde | Grifola frondosa | Submerged Culture | IC50 of 3.6 µg/mL against Hep 3B cells | [11] |
| Triorsellinaldehyde | Aspergillus nidulans | Engineered Strain | Not specified, but successfully produced | [12] |
| 6-MSA | Penicillium patulum | S. cerevisiae (Heterologous) | Not specified, successful production | [13] |
| Monacolin K | Monascus pilosus | Aspergillus oryzae (Heterologous) | Successful overexpression and production | [14] |
Experimental Protocols
Investigating the orsellinaldehyde pathway involves a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
This protocol is a standard method for creating targeted gene deletions in filamentous fungi like Aspergillus nidulans to confirm gene function.[2][17]
Objective: To delete the orsellinate synthase gene (orsA) to confirm its role in orsellinic acid production.
Materials:
-
A. nidulans strain (e.g., a nkuA strain to enhance homologous recombination).
-
Knockout cassette: A selectable marker (e.g., pyrG) flanked by ~1.5 kb regions homologous to the upstream and downstream sequences of the orsA gene.
-
Protoplasting enzyme solution (e.g., lysing enzymes from Trichoderma harzianum).
-
PEG-CaCl2 solution.
-
Sorbitol-containing regeneration media (e.g., Czapek-Dox with sorbitol).
-
Selective media (lacking uridine/uracil for pyrG selection).
Protocol:
-
Construct the Knockout Cassette: Use fusion PCR to stitch together the 5' flanking region of orsA, the pyrG marker, and the 3' flanking region of orsA.
-
Generate Protoplasts: Grow the fungal mycelia in liquid culture. Harvest and wash the mycelia, then incubate in the protoplasting enzyme solution until a sufficient number of protoplasts are released.
-
Transformation:
-
Carefully wash the protoplasts with a sorbitol-based buffer.
-
Resuspend the protoplasts in a buffer containing the knockout cassette DNA.
-
Add the PEG-CaCl2 solution to induce DNA uptake.
-
Incubate on ice, followed by a brief incubation at room temperature.
-
-
Regeneration and Selection:
-
Plate the transformation mix onto sorbitol-stabilized regeneration agar.
-
Overlay with selective medium lacking the nutrient corresponding to your selectable marker (e.g., no uridine for pyrG).
-
Incubate until transformant colonies appear.
-
-
Verification:
-
Isolate genomic DNA from putative knockout strains.
-
Perform diagnostic PCR using primers external to the integrated cassette to confirm the replacement of the orsA gene with the marker.
-
Confirm the absence of orsellinic acid production via HPLC analysis (see Protocol 3.2).
-
High-Performance Liquid Chromatography (HPLC) is essential for detecting and quantifying orsellinaldehyde and related compounds from fungal extracts.[18][19]
Objective: To separate, detect, and quantify orsellinic acid and orsellinaldehyde from a fungal culture extract.
Materials:
-
Fungal culture grown in a suitable medium (e.g., Czapek).
-
Ethyl acetate with 1% formic acid (for extraction).
-
Methanol (for dissolving residue).
-
HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Reversed-phase C18 column (e.g., 3.9 x 150 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Authentic standards for orsellinic acid and orsellinaldehyde.
Protocol:
-
Sample Preparation:
-
Grow the fungus in liquid or on solid agar media.
-
Extract the culture (broth and/or mycelia) twice with an equal volume of ethyl acetate containing 1% formic acid.
-
Combine the organic extracts and evaporate to dryness under a stream of nitrogen.
-
Dissolve the residue in a known volume of methanol and filter through a 0.2 µm filter.
-
-
HPLC Conditions:
-
Data Analysis:
-
Identify peaks corresponding to orsellinic acid and orsellinaldehyde by comparing their retention times and UV spectra with authentic standards.
-
Quantify the compounds by creating a standard curve using known concentrations of the standards.
-
Expressing a biosynthetic gene cluster in a clean, well-characterized host like A. oryzae is a powerful tool for discovering the products of silent or cryptic gene clusters.[14][22][23]
Objective: To express the A. nidulansorsA gene in A. oryzae to confirm its function and produce orsellinic acid.
Materials:
-
A. oryzae host strain (often one that is a clean background for secondary metabolites).
-
Expression vector containing a strong constitutive promoter (e.g., amyB or pgk) and a selectable marker.
-
cDNA of the orsA gene.
-
Standard molecular biology reagents for cloning (restriction enzymes, ligase, or Gibson assembly mix).
-
Protoplast transformation reagents (as in Protocol 3.1).
Protocol:
-
Vector Construction: Clone the full-length cDNA of orsA into the expression vector under the control of the chosen promoter.
-
Host Transformation: Transform the expression vector into A. oryzae protoplasts using the PEG-mediated method.
-
Selection and Cultivation: Select for successful transformants using the appropriate marker and grow them in a suitable production medium.
-
Metabolite Analysis: Extract the metabolites from the A. oryzae culture and analyze by HPLC (as in Protocol 3.2) to detect the production of orsellinic acid. This confirms the function of the orsA gene.
Regulation and Future Directions
The expression of polyketide biosynthetic gene clusters is tightly regulated, often remaining silent under standard laboratory conditions.[1][24] Activation can sometimes be achieved by overexpressing pathway-specific transcription factors or through co-cultivation with other microorganisms.[24] Understanding these regulatory networks is key to unlocking the vast, untapped chemical diversity hidden in fungal genomes.
Future research will likely focus on:
-
Enzyme Engineering: Systematically swapping domains between different NR-PKSs to create novel polyketides.[7][10]
-
In Vitro Reconstitution: Studying the entire biosynthetic pathway using purified enzymes to precisely dissect the mechanism of each catalytic step.[25][26]
-
Metabolic Engineering: Optimizing precursor supply and host metabolism in heterologous systems to dramatically increase product titers for industrial-scale production.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular genetic analysis of the orsellinic acid/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity and Distribution of Non-Reducing Polyketide Synthases (NR-PKSs) in Ascomycota (Fungi) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chain release mechanisms in polyketide and non-ribosomal peptide biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00035G [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. New insights into the formation of fungal aromatic polyketides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular genetic analysis of the orsellinic acid/F9775 gene cluster of Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Engineering fungal non-reducing polyketide synthase by heterologous expression and domain swapping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Transcription Factor Engineering in Aspergillus nidulans Leads to the Discovery of an Orsellinaldehyde Derivative Produced via an Unlinked Polyketide Synthase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Heterologous production of fungal secondary metabolites in Aspergilli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heterologous expression system in Aspergillus oryzae for fungal biosynthetic gene clusters of secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 16. teachmephysiology.com [teachmephysiology.com]
- 17. mdpi.com [mdpi.com]
- 18. Analysis of Secondary Metabolites from Plant Endophytic Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid Method To Estimate the Presence of Secondary Metabolites in Microbial Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. mdpi.com [mdpi.com]
- 22. Reconstitution of Polyketide-Derived Meroterpenoid Biosynthetic Pathway in Aspergillus oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Engineering Aspergillus oryzae for the Heterologous Expression of a Bacterial Modular Polyketide Synthase [mdpi.com]
- 24. journals.asm.org [journals.asm.org]
- 25. In vitro synthesis and reconstitution using mammalian cell-free lysates enables the systematic study of the regulation of LINC complex assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vitro reconstitution and analysis of the 6-deoxyerythronolide B synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,4-Dihydroxy-6-methylbenzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-Dihydroxy-6-methylbenzaldehyde (CAS 487-69-4), a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed compilation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols.
Introduction
This compound, also known as o-orsellinaldehyde, is a naturally occurring phenolic aldehyde found in various fungi.[1] Its structural features, including a reactive aldehyde group and two hydroxyl moieties on an aromatic ring, make it a versatile precursor for the synthesis of a wide range of biologically active compounds and novel materials. Accurate spectroscopic data is paramount for its unambiguous identification, purity assessment, and for monitoring its chemical transformations.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure of the compound. The data presented here has been compiled from various sources.[2]
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 11.89 | s | 1H | OH (C2) |
| 10.15 | s | 1H | CHO |
| 6.25 | d, J = 2.4 Hz | 1H | H-5 |
| 6.18 | d, J = 2.4 Hz | 1H | H-3 |
| 2.48 | s | 3H | CH₃ |
Solvent: CDCl₃. s = singlet, d = doublet, J = coupling constant in Hz.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 193.9 | CHO |
| 165.6 | C-2 |
| 164.2 | C-4 |
| 142.1 | C-6 |
| 111.4 | C-5 |
| 108.9 | C-1 |
| 101.2 | C-3 |
| 24.3 | CH₃ |
Solvent: CDCl₃.
Table 3: Heteronuclear Multiple Bond Correlation (HMBC) Data for this compound [2]
| Proton (¹H) | Correlated Carbon (¹³C) |
| 11.89 (OH) | C-1, C-2, C-3 |
| 10.15 (CHO) | C-1, C-2 |
| 6.25 (H-5) | C-1, C-3, C-4, C-6 |
| 6.18 (H-3) | C-1, C-2, C-4, C-5 |
| 2.48 (CH₃) | C-1, C-5, C-6 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups within the molecule.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch (phenolic) |
| 2920-2850 | Medium | C-H stretch (aromatic and methyl) |
| 1645 | Strong | C=O stretch (aldehyde) |
| 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |
| 1250 | Strong | C-O stretch (phenol) |
Mass Spectrometry (MS)
While a publicly available, detailed mass spectrum for this compound is not readily accessible, the fragmentation pattern can be predicted based on the analysis of structurally similar aromatic aldehydes. The molecular weight of this compound is 152.15 g/mol .[3]
Table 5: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Predicted Fragment Ion | Notes |
| 152 | [M]⁺ | Molecular ion |
| 151 | [M-H]⁺ | Loss of a hydrogen atom from the aldehyde or hydroxyl group |
| 123 | [M-CHO]⁺ | Loss of the formyl radical |
| 124 | [M-CO]⁺ | Loss of carbon monoxide |
| 95 | [M-CHO-CO]⁺ | Subsequent loss of carbon monoxide from the [M-CHO]⁺ fragment |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently agitate to ensure complete dissolution.
Instrumentation and Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Angle: 30°
-
Acquisition Time: ~3 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 16
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet press die.
-
Apply pressure to form a transparent or translucent pellet.
Instrumentation and Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
A background spectrum of a pure KBr pellet should be recorded and automatically subtracted from the sample spectrum.
-
Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or ethyl acetate.
Instrumentation and Data Acquisition:
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Gas Chromatography (GC) Conditions:
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness with a stationary phase like 5% phenyl methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Visualization of Experimental Workflow
The logical flow of the spectroscopic analysis is depicted in the following diagram.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 2,4-Dihydroxy-6-methylbenzaldehyde (CAS: 487-69-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, experimental protocols, and biological activities of 2,4-Dihydroxy-6-methylbenzaldehyde, a phenolic aldehyde with significant potential in various scientific and medicinal fields.
Physicochemical Properties
This compound, also known as o-Orsellinaldehyde, is a solid compound at room temperature.[1][2] It is a dihydroxybenzaldehyde where the hydrogen at position 6 is substituted by a methyl group.[3]
| Property | Value | Source(s) |
| CAS Number | 487-69-4 | [4] |
| Molecular Formula | C₈H₈O₃ | [4][5] |
| Molecular Weight | 152.15 g/mol | [2][4][5][6][7] |
| Appearance | Solid | [1][2][5] |
| Melting Point | 180-184 °C | [1][2][3][6] |
| Boiling Point | 321.9 °C | [8] |
| Density | 1.331±0.06 g/cm³ (Predicted) | [6] |
| Form | Solid | [1][2] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound.
| Spectral Data Type | Key Features and Peaks |
| ¹H NMR | Spectra available.[3][9] |
| ¹³C NMR | Spectra available.[9] |
| IR (Infrared) Spectroscopy | Spectra available.[9] |
| Mass Spectrometry (MS) | Spectra available.[9] |
A study involving ¹H NMR, ¹³C NMR, and HMBC correlation has been used to identify the structure of this compound.[10] In this analysis, meta coupling was observed between the protons at C-3 (δ 6.53) and C-5 (δ 7.22).[10]
Experimental Protocols
Synthesis of this compound
Several methods for the synthesis of this compound have been reported.
Method 1: Vilsmeier-Haack Reaction [3][11]
This protocol involves the formylation of 5-Methylbenzene-1,3-diol (Orcinol).
-
Step 1: A solution of 5-Methylbenzene-1,3-diol (25.0 g, 0.2 mol) in N,N-dimethylformamide (100 mL) is prepared and cooled to 0 °C.[3][11]
-
Step 2: This solution is added dropwise to a pre-cooled mixture of POCl₃ (44.0 g, 0.3 mol) and N,N-dimethylformamide (200 mL).[3][11]
-
Step 3: The reaction mixture is stirred at room temperature for 1 hour after the addition is complete.[3][11]
-
Step 4: The mixture is then slowly poured into ice water, leading to the precipitation of the solid product.[3][11]
-
Step 5: The solid is collected by filtration and washed with distilled water to remove any residual acid and solvent.[3][11]
-
Step 6: The final product is dried, yielding this compound (21.0 g, 82.0% yield), which can be used without further purification.[3][11]
Method 2: Gattermann Reaction [8][11]
This method utilizes Orcinol and Zinc Cyanide.
-
Step 1: Orcinol (5g, 40mmol) and Zn(CN)₂ (7.1g, 60mmol) are placed in a three-necked flask under a nitrogen atmosphere.[11]
-
Step 2: 50ml of Ether is added, and the reaction is saturated with HCl gas.[11]
-
Step 3: After 2 hours, the Ether is decanted, and 50mls of water is added to the reaction mixture.[11]
-
Step 4: The mixture is heated to 100°C, causing the product to precipitate out of the solution.[11]
-
Step 5: The crude product is collected via Buchner filtration and recrystallized from water to yield the aldehyde (4.6g) in 76% yield.[11]
Caption: Workflow for the Gattermann Reaction Synthesis.
Biological Activity and Potential Applications
This compound has been identified as a fungal metabolite and has demonstrated several interesting biological activities.[3] It is a known apoptosis inducer and an anti-inflammatory agent.[3]
Anti-inflammatory and Anti-nociceptive Activities:
A study on 2,4-dihydroxybenzaldehyde (DHD), a related compound, showed significant in vivo anti-inflammatory activity.[12] In a carrageenan-induced air pouch model in mice, DHD suppressed exudate volume, the number of polymorphonuclear leukocytes, and nitrite content.[12] It also exhibited anti-nociceptive activity in the acetic acid-induced writhing test.[12] Furthermore, it was found to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells.[12]
Anticancer Potential:
Network pharmacology studies have identified potential anticancer targets for this compound, including ENR1, HDAC2, HDAC6, CA2, CA9, CA12, and COMT.[13] The most common targets of the compound were found to be COMT, MAOB, HDAC2, CA2, CA1, PT-PRC, ERN1, and HDAC6.[13]
Caption: Potential Biological Targets of the Compound.
Safety and Handling
This compound is classified as a combustible solid.[1][2]
Hazard Statements:
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful to aquatic life.
Precautionary Statements:
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Wash skin thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Avoid release to the environment.
-
Wear protective gloves, eye protection, and face protection.
Personal Protective Equipment (PPE):
Storage:
-
Store in a tightly closed container under an inert gas as it is air-sensitive.
In case of accidental release, do not let the product enter drains. Cover drains, collect, bind, and pump off spills.
References
- 1. 2,4-二羟基-6-甲基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2,4-二羟基-6-甲基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2 4-DIHYDROXY-6-METHYLBENZALDEHYDE | 487-69-4 [chemicalbook.com]
- 4. This compound | 487-69-4 | Benchchem [benchchem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. chembk.com [chembk.com]
- 7. chemscene.com [chemscene.com]
- 8. Orsellinaldehyde - Wikipedia [en.wikipedia.org]
- 9. 2 4-DIHYDROXY-6-METHYLBENZALDEHYDE(487-69-4) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 2 4-DIHYDROXY-6-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 12. biomolther.org [biomolther.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to o-Orsellinaldehyde: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Orsellinaldehyde (2,4-dihydroxy-6-methylbenzaldehyde) is a naturally occurring phenolic aldehyde found in various fungi, including Grifola frondosa and species of Aspergillus and Agrocybe.[1] This compound has garnered significant interest in the scientific community due to its diverse biological activities, including anti-inflammatory, pro-apoptotic, and cytotoxic effects.[2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of o-Orsellinaldehyde, detailed experimental protocols for its synthesis and purification, and an exploration of its known biological signaling pathways.
Physical and Chemical Properties
o-Orsellinaldehyde is a white to off-white crystalline solid. A summary of its key physical and chemical properties is presented in the tables below.
Table 1: General and Physical Properties of o-Orsellinaldehyde
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | Orcylaldehyde, Orcinaldehyde, 6-Methyl-β-resorcylaldehyde | [1] |
| Molecular Formula | C₈H₈O₃ | [1] |
| Molar Mass | 152.15 g/mol | [1] |
| Melting Point | 181-183 °C | [1] |
| Boiling Point | 321.9 °C | [1] |
| Appearance | Colorless solid | [1] |
Table 2: Solubility Profile of o-Orsellinaldehyde
Quantitative solubility data for o-Orsellinaldehyde in common laboratory solvents is not extensively documented in publicly available literature. However, based on its extraction protocols from natural sources using ethyl acetate and its use in aqueous biological assays, a qualitative solubility profile can be inferred. The presence of two hydroxyl groups and an aldehyde group suggests some polarity, while the benzene ring and methyl group contribute to nonpolar character.
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly soluble | The polar hydroxyl and aldehyde groups may allow for limited solubility. |
| Methanol | Soluble | "Like dissolves like" principle; methanol is a polar protic solvent. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |
| Ethyl Acetate | Soluble | Used for extraction from aqueous broths, indicating good solubility.[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful polar aprotic solvent known to dissolve a wide range of organic compounds.[4][5] |
| Dichloromethane | Moderately soluble | A less polar organic solvent, solubility is expected to be moderate. |
| Hexane | Sparingly soluble to insoluble | A nonpolar solvent, expected to have low affinity for the polar functional groups. |
Experimental Protocols
Synthesis of o-Orsellinaldehyde via Gattermann Reaction
The Gattermann reaction is a classic method for the formylation of aromatic compounds and can be adapted for the synthesis of o-Orsellinaldehyde from orcinol.[1][6]
Materials:
-
Orcinol (3,5-dihydroxytoluene)
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous diethyl ether
-
Dry hydrogen chloride (HCl) gas
-
Ice bath
-
Hydrochloric acid (aqueous solution)
-
Sodium bicarbonate (aqueous solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a condenser, suspend orcinol and an equimolar amount of zinc cyanide in anhydrous diethyl ether.
-
Cool the reaction mixture in an ice bath.
-
Bubble dry hydrogen chloride gas through the stirred suspension. The reaction is typically exothermic and should be maintained at a low temperature.
-
Continue the reaction until the starting material is consumed (monitoring by Thin Layer Chromatography is recommended).
-
Upon completion, the intermediate aldimine salt will precipitate. Decant the ether.
-
Hydrolyze the aldimine salt by adding water or dilute hydrochloric acid and heating the mixture.
-
Cool the reaction mixture and extract the product with diethyl ether.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude o-Orsellinaldehyde.
Purification of o-Orsellinaldehyde by Recrystallization
Recrystallization is a standard technique for purifying solid organic compounds.[7][8][9]
Materials:
-
Crude o-Orsellinaldehyde
-
Recrystallization solvent (e.g., ethanol/water mixture, ethyl acetate/hexane mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Transfer the crude o-Orsellinaldehyde to an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum or in a desiccator to remove residual solvent.
Spectroscopic Data
Table 3: Predicted Spectroscopic Data for o-Orsellinaldehyde
| Spectroscopy | Expected Peaks/Signals |
| ¹H NMR | - Aldehyde proton (-CHO): Singlet, ~9.5-10.5 ppm.[10] - Aromatic protons (-ArH): Two singlets or doublets in the aromatic region (~6.0-7.5 ppm). - Methyl protons (-CH₃): Singlet, ~2.0-2.5 ppm. - Hydroxyl protons (-OH): Broad singlets, variable chemical shift. |
| ¹³C NMR | - Carbonyl carbon (-CHO): ~190-200 ppm.[11] - Aromatic carbons (-ArC): Multiple signals between ~100-160 ppm. - Methyl carbon (-CH₃): ~15-25 ppm. |
| Infrared (IR) | - O-H stretch (hydroxyl): Broad band, ~3200-3600 cm⁻¹.[12] - C-H stretch (aromatic): ~3000-3100 cm⁻¹.[13] - C-H stretch (aldehyde): Two weak bands, ~2720 and ~2820 cm⁻¹.[13] - C=O stretch (aldehyde): Strong, sharp band, ~1650-1690 cm⁻¹ (lowered due to conjugation and hydrogen bonding). - C=C stretch (aromatic): ~1450-1600 cm⁻¹. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): m/z = 152. - Major Fragments: Loss of H (m/z = 151), loss of CHO (m/z = 123), and other fragments resulting from the cleavage of the aromatic ring. |
Biological Activity and Signaling Pathways
o-Orsellinaldehyde exhibits significant anti-inflammatory and pro-apoptotic properties, primarily through the modulation of the NF-κB and MAPK signaling pathways.[2][14]
NF-κB Signaling Pathway Inhibition
o-Orsellinaldehyde has been shown to inhibit the activation of the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[2] This is a crucial pathway in the inflammatory response. The proposed mechanism involves the inhibition of IκB kinase (IKK), which prevents the phosphorylation and subsequent degradation of IκBα. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
MAPK Signaling Pathway Modulation
o-Orsellinaldehyde also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular processes such as inflammation, proliferation, and apoptosis. It has been observed to counteract the phosphorylation of p38 kinase and JNK (c-Jun N-terminal kinases), key components of the MAPK pathway, in response to inflammatory stimuli.[14]
Conclusion
o-Orsellinaldehyde is a promising natural compound with well-defined physical and chemical characteristics and significant biological activities. Its ability to modulate key signaling pathways involved in inflammation and apoptosis makes it a valuable candidate for further investigation in drug discovery and development. This guide provides a foundational understanding of o-Orsellinaldehyde for researchers and scientists, highlighting the available data and identifying areas where further research, particularly in quantitative analysis and detailed protocol optimization, is warranted.
References
- 1. Orsellinaldehyde - Wikipedia [en.wikipedia.org]
- 2. Anti-inflammatory and Proapoptotic Properties of the Natural Compound o-Orsellinaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. o-Orsellinaldehyde from the submerged culture of the edible mushroom Grifola frondosa exhibits selective cytotoxic effect against Hep 3B cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. gchemglobal.com [gchemglobal.com]
- 6. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recrystallization [sites.pitt.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. Interpreting IR Spectra [chemistrysteps.com]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- 14. Anti-Inflammatory and Immunomodulatory Effects of the Grifola frondosa Natural Compound o-Orsellinaldehyde on LPS-Challenged Murine Primary Glial Cells. Roles of NF-κβ and MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of 2,4-Dihydroxy-6-methylbenzaldehyde from Aspergillus: A Technical Guide for Researchers
A Comprehensive Overview of the Discovery, Biosynthesis, and Therapeutic Potential of a Fungal Polyketide
Introduction
The genus Aspergillus is a well-established reservoir of structurally diverse and biologically active secondary metabolites. Among these, the polyketide 2,4-Dihydroxy-6-methylbenzaldehyde, also known as orsellinaldehyde, has garnered significant interest within the scientific community. This technical guide provides an in-depth exploration of the discovery of this compound in Aspergillus species, its biosynthetic pathway, methods for its isolation and characterization, and its potential applications in drug development. Tailored for researchers, scientists, and professionals in the field of drug discovery, this document synthesizes key findings and presents them in a structured and accessible format.
Discovery and Production in Aspergillus nidulans
This compound is a known fungal metabolite, and its production has been specifically identified in Aspergillus nidulans.[1][2] Groundbreaking research involving the targeted manipulation of transcription factors in A. nidulans has successfully led to the production of orsellinaldehyde and its derivatives, diorsellinaldehyde and the novel triorsellinaldehyde.[1] This work has been pivotal in uncovering cryptic biosynthetic gene clusters within this model organism.
Quantitative Production Data
While absolute production yields of this compound from wild-type Aspergillus strains under standard laboratory conditions are often low or undetectable, genetic engineering strategies have shown significant success in enhancing its production. The following table summarizes the relative increase in production achieved through transcription factor overexpression in Aspergillus nidulans.
| Strain/Condition | Compound | Fold Increase in Production (Relative to single transcription factor overexpression) | Reference |
| LO11940 (Dual transcription factor overexpression) | This compound | ~5.4 | [1] |
| LO11940 (Dual transcription factor overexpression) | Diorsellinaldehyde | ~12.0 | [1] |
Biosynthesis of this compound
The biosynthesis of this compound in Aspergillus nidulans is intrinsically linked to polyketide synthase (PKS) enzymes. These large, multi-domain enzymes are responsible for the iterative condensation of small carboxylic acid units to form a polyketide chain, which then undergoes cyclization and modification to yield the final product.
Key Biosynthetic Genes
Research has identified the non-reducing polyketide synthase (NR-PKS) AN3230 (pkfA) as the key enzyme responsible for the synthesis of the polyketide backbone of orsellinaldehyde.[1] Interestingly, the activation of this gene was achieved through the engineering of a hybrid transcription factor, AN6788-AfoA, and the overexpression of another transcription factor, AN6790, which are located on a different chromosome from the pkfA gene.[1] This highlights a complex regulatory network governing secondary metabolism in A. nidulans.
Furthermore, studies on the biosynthesis of a related compound, orsellinic acid, have implicated another polyketide synthase, AN7909.4 , as being solely required for its formation.[3][4] Orsellinic acid is a direct precursor to orsellinaldehyde, suggesting a potential two-step pathway where orsellinic acid is first synthesized by AN7909.4 and subsequently reduced to form this compound.
Proposed Biosynthetic Pathway
The following diagram illustrates the proposed biosynthetic pathway for this compound in Aspergillus nidulans, starting from acetyl-CoA and malonyl-CoA precursors.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the study of this compound from Aspergillus species.
Fungal Cultivation and Metabolite Production
Objective: To cultivate Aspergillus nidulans for the production of this compound.
Materials:
-
Aspergillus nidulans strain (e.g., a strain with engineered transcription factors for enhanced production).
-
Aspergillus Minimal Medium (AMM) or other suitable growth media (e.g., Czapek media).[5]
-
Sterile flasks and culture plates.
-
Incubator.
Protocol:
-
Prepare AMM agar plates and liquid medium according to standard protocols.[5]
-
Inoculate the AMM agar plates with A. nidulans spores and incubate at 37°C for 3-5 days to obtain a fresh spore suspension.
-
Inoculate 100 mL of liquid AMM in a 250 mL flask with 10^8 conidia/mL.
-
For strains with inducible promoters (e.g., alcA(p)), add the inducing agent (e.g., threonine) to the culture medium after an initial growth period (e.g., 24 hours).
-
Incubate the liquid cultures at 37°C with shaking (e.g., 200 rpm) for a specified period (e.g., 3-7 days) to allow for metabolite production.
Extraction of Secondary Metabolites
Objective: To extract this compound from the fungal culture.
Materials:
-
Fungal culture broth and mycelia.
-
Ethyl acetate or other suitable organic solvents.
-
Separatory funnel.
-
Rotary evaporator.
Protocol:
-
Separate the fungal mycelia from the culture broth by filtration.
-
Lyophilize the mycelia and the culture filtrate separately.
-
Extract the lyophilized mycelia and filtrate with ethyl acetate (e.g., 3 x 100 mL) in an ultrasonic bath.
-
Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the amount of this compound in the crude extract.
Materials:
-
Crude extract.
-
This compound standard.
-
HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC grade solvents (e.g., acetonitrile, water with 0.1% formic acid).
Protocol:
-
Dissolve a known amount of the crude extract in methanol.
-
Prepare a series of standard solutions of this compound in methanol at known concentrations.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Set up the HPLC method with a suitable gradient elution program. For example:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow rate: 1.0 mL/min.
-
Detection wavelength: Monitor at the maximum absorbance wavelength of this compound (determined by UV-Vis spectroscopy of the standard).
-
-
Inject the samples and standards onto the HPLC system.
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Biological Activities and Potential Applications
Benzaldehyde derivatives, including those isolated from Aspergillus species, have demonstrated a wide range of biological activities, suggesting their potential as lead compounds in drug discovery.
Antimicrobial and Antifungal Activity
Various benzaldehydes have been reported to possess antimicrobial and antifungal properties.[6] The antifungal mechanism of some benzaldehydes is thought to involve the disruption of the cellular antioxidation system in fungi.[7] While specific minimum inhibitory concentration (MIC) values for this compound from Aspergillus against a broad panel of pathogens are not extensively documented in the readily available literature, the general activity of this class of compounds warrants further investigation.
Cytotoxic Activity
Studies on various benzaldehyde derivatives have revealed cytotoxic effects against different cancer cell lines. The table below presents IC50 values for some benzaldehyde derivatives, providing a comparative context for the potential cytotoxicity of this compound.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| 2,3-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.34 | [8] |
| 2,3-Dihydroxybenzaldehyde | OVCAR-8 (Ovarian) | 1.15 | [8] |
| 2,3-Dihydroxybenzaldehyde | HCT-116 (Colon) | 1.09 | [8] |
| 2,3-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.36 | [8] |
| 2,5-Dihydroxybenzaldehyde | SF-295 (Glioblastoma) | 1.51 | [8] |
| 2,5-Dihydroxybenzaldehyde | OVCAR-8 (Ovarian) | 1.29 | [8] |
| 2,5-Dihydroxybenzaldehyde | HCT-116 (Colon) | 1.17 | [8] |
| 2,5-Dihydroxybenzaldehyde | HL-60 (Leukemia) | 0.42 | [8] |
| 3,5-Dichlorosalicylaldehyde | SF-295 (Glioblastoma) | 2.11 | [8] |
| 3,5-Dichlorosalicylaldehyde | OVCAR-8 (Ovarian) | 1.98 | [8] |
| 3,5-Dichlorosalicylaldehyde | HCT-116 (Colon) | 1.76 | [8] |
| 3,5-Dichlorosalicylaldehyde | HL-60 (Leukemia) | 0.89 | [8] |
It is important to note that the cytotoxicity of this compound from Aspergillus needs to be specifically evaluated against a panel of cancer and normal cell lines to determine its therapeutic index.
Other Potential Activities
Benzaldehydes have also been investigated for anti-inflammatory, antioxidant, and insecticidal activities.[6] The diverse biological profile of this class of compounds suggests that this compound could be a valuable scaffold for the development of new therapeutic agents.
Conclusion and Future Directions
The discovery and characterization of this compound from Aspergillus species, particularly A. nidulans, have opened new avenues for natural product research. The elucidation of its biosynthetic pathway, involving the polyketide synthase pkfA, and the successful enhancement of its production through genetic engineering, provide a solid foundation for further investigation.
Future research should focus on:
-
Optimization of Production: Developing high-yield fermentation processes for the large-scale production of this compound.
-
Comprehensive Bioactivity Screening: Conducting extensive in vitro and in vivo studies to fully characterize its antimicrobial, anticancer, and other pharmacological properties.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound to understand its mode of action.
-
Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to improve its potency, selectivity, and pharmacokinetic properties.
This technical guide serves as a comprehensive resource for researchers embarking on the study of this promising fungal metabolite. The continued exploration of this compound from Aspergillus holds significant potential for the discovery of novel therapeutic agents.
References
- 1. Transcription Factor Engineering in Aspergillus nidulans Leads to the Discovery of an Orsellinaldehyde Derivative Produced via an Unlinked Polyketide Synthase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikidata [wikidata.org]
- 3. Molecular genetic analysis of the orsellinic acid/F9775 gene cluster of Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids, austinol and dehydroaustinol in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intimate bacterial–fungal interaction triggers biosynthesis of archetypal polyketides in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antifungal activity of redox-active benzaldehydes that target cellular antioxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Biological Genesis of 6-Methyl-β-resorcylaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 28, 2025
This technical guide provides an in-depth exploration of the biological origins of 6-Methyl-β-resorcylaldehyde, a significant secondary metabolite. Drawing from current scientific literature, this document details the proposed biosynthetic pathway, presents key quantitative data, outlines experimental protocols for the involved enzymes, and offers visualizations of the metabolic and experimental workflows.
Introduction
6-Methyl-β-resorcylaldehyde, systematically known as 2,4-dihydroxy-6-methylbenzaldehyde, is a naturally occurring phenolic aldehyde. Its biological significance is increasingly recognized, prompting deeper investigation into its biosynthetic origins. This guide elucidates the enzymatic cascade responsible for its formation, beginning with the foundational synthesis of 6-methylsalicylic acid (6-MSA).
Proposed Biosynthetic Pathway
The biosynthesis of 6-Methyl-β-resorcylaldehyde is proposed to be a multi-step enzymatic process commencing with the polyketide pathway, followed by decarboxylation, hydroxylation, and oxidation reactions.
Step 1: Synthesis of 6-Methylsalicylic Acid (6-MSA)
The pathway initiates with the formation of 6-MSA from one molecule of acetyl-CoA and three molecules of malonyl-CoA. This reaction is catalyzed by the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS) , a Type I polyketide synthase (PKS).[1][2][3] The reaction requires NADPH as a reducing cofactor.[4][5]
Step 2: Decarboxylation of 6-MSA to m-Cresol
Subsequently, 6-MSA undergoes decarboxylation to yield m-cresol (3-methylphenol). This reaction is catalyzed by 6-methylsalicylate decarboxylase (EC 4.1.1.52).[6][7][8] This enzyme belongs to the carboxy-lyase family and effectively removes the carboxyl group from the aromatic ring.[6][9]
Step 3: Putative Hydroxylation of m-Cresol
The conversion of m-cresol to a resorcinol derivative requires the introduction of a second hydroxyl group. While the specific enzyme for this reaction in the context of 6-Methyl-β-resorcylaldehyde biosynthesis has not been definitively characterized, it is hypothesized to be catalyzed by a hydroxylase , likely a monooxygenase. Enzymes in this family are known to hydroxylate aromatic compounds. For instance, in Pseudomonas putida, m-cresol can be metabolized through pathways involving catechols, indicating the presence of enzymes capable of hydroxylating the cresol ring.[10]
Step 4: Putative Oxidation of the Methyl Group
The final step in the proposed pathway is the oxidation of the methyl group of the dihydroxy-methyl intermediate to an aldehyde, forming 6-Methyl-β-resorcylaldehyde. This transformation is likely carried out by a methyl group oxidase or a dehydrogenase . While the specific enzyme is yet to be identified, enzymes such as p-cresol methylhydroxylase have been shown to catalyze the oxidation of a methyl group on a phenolic ring to an aldehyde.[11]
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes in the proposed biosynthetic pathway.
Table 1: Kinetic Parameters of 6-Methylsalicylic Acid Synthase (6-MSAS)
| Substrate | Km | Reference |
| Acetyl-CoA | 10 µM | [Spencer & Jordan, 1992] |
| Malonyl-CoA | 7 µM | [Spencer & Jordan, 1992] |
| NADPH | 10 µM | [Spencer & Jordan, 1992] |
Table 2: Activity and Yields related to 6-Methylsalicylate Decarboxylase
| Parameter | Value | Organism/System | Reference |
| Specific Activity | 1.0 µmol/min/mg | Penicillium patulum | [Light, 1969] |
| Heterologous Production Yield | up to 589 mg/L m-cresol | Saccharomyces cerevisiae | [Hitschler & Boles, 2019] |
Note: Quantitative data for the putative hydroxylase and oxidase enzymes in this specific pathway are not yet available in the literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the characterization of the enzymes in the biosynthetic pathway of 6-Methyl-β-resorcylaldehyde.
Heterologous Expression and Purification of 6-Methylsalicylic Acid Synthase (6-MSAS) from Penicillium patulum
This protocol is adapted from methodologies described for the expression of fungal PKS in hosts like Saccharomyces cerevisiae or Aspergillus oryzae.[12][13]
1. Gene Synthesis and Cloning:
- Synthesize the codon-optimized gene for 6-MSAS from Penicillium patulum.
- Clone the synthetic gene into a suitable yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
- Co-transform the expression vector along with a vector containing a phosphopantetheinyl transferase (PPTase) gene (e.g., sfp from Bacillus subtilis or npgA from Aspergillus nidulans) into a suitable S. cerevisiae strain (e.g., INVSc1).[12]
2. Protein Expression:
- Grow the transformed yeast cells in a selective medium (e.g., SC-Ura) containing glucose at 30°C with shaking.
- When the culture reaches an OD600 of 0.8-1.0, induce protein expression by transferring the cells to a medium containing galactose as the carbon source.
- Continue incubation at a lower temperature (e.g., 20-25°C) for 48-72 hours.
3. Cell Lysis and Crude Extract Preparation:
- Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.
- Wash the cell pellet with a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, and protease inhibitors).
- Resuspend the cells in lysis buffer and lyse them using glass beads or a French press.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to obtain the crude protein extract.
4. Protein Purification (Affinity Chromatography):
- If the 6-MSAS is tagged (e.g., with a His-tag), apply the crude extract to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
- Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM).
- Elute the bound protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
- Analyze the purified fractions by SDS-PAGE.
Enzyme Assay for 6-Methylsalicylate Decarboxylase
This protocol is based on the methods described for the characterization of 6-methylsalicylate decarboxylase.[14]
1. Reaction Mixture Preparation:
- Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 7.0).
- Prepare a stock solution of the substrate, 6-methylsalicylic acid (6-MSA), in the reaction buffer.
2. Enzyme Assay:
- In a total reaction volume of 1 mL, combine the reaction buffer, a suitable amount of purified or crude enzyme extract containing 6-methylsalicylate decarboxylase, and the 6-MSA substrate (e.g., final concentration of 0.5 mM).
- Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 55°C) for a defined period (e.g., 5-10 minutes).
- Terminate the reaction by adding a quenching agent (e.g., an acid like HCl to a final concentration of 0.1 M).
3. Product Detection and Quantification (HPLC):
- Analyze the reaction mixture by High-Performance Liquid Chromatography (HPLC) to detect and quantify the product, m-cresol.
- Use a C18 reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid).
- Monitor the elution profile at a wavelength of 270 nm.
- Calculate the enzyme activity based on the amount of m-cresol produced over time. One unit of activity can be defined as the amount of enzyme that catalyzes the formation of 1 nmol of product per minute under the specified conditions.[14]
Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed biosynthetic pathway and a general experimental workflow.
Caption: Proposed biosynthetic pathway of 6-Methyl-β-resorcylaldehyde.
Caption: General experimental workflow for enzyme characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 6-methylsalicylic-acid synthase - Wikipedia [en.wikipedia.org]
- 5. Production of 6-methylsalicylic acid by expression of a fungal polyketide synthase activates disease resistance in tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 6-methylsalicylate decarboxylase - Wikipedia [en.wikipedia.org]
- 7. EC 4.1.1.52 [iubmb.qmul.ac.uk]
- 8. enzyme-database.org [enzyme-database.org]
- 9. The decarboxylation of 6-methylsalicylic acid by Valsa friesii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Optimization of heterologous production of the polyketide 6-MSA in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. journals.asm.org [journals.asm.org]
In-Depth Technical Guide on the Crystal Structure Analysis of 2,4-Dihydroxy-6-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the crystal structure of 2,4-dihydroxy-6-methylbenzaldehyde, a compound of significant interest due to its diverse biological activities. This document summarizes its crystallographic data, outlines experimental protocols for its synthesis and crystal structure determination, and visualizes its interactions with key biological targets. The information presented herein is intended to support further research and drug development efforts centered on this versatile scaffold.
Introduction
This compound, also known as o-orsellinaldehyde, is a phenolic aldehyde that has been isolated from various natural sources, including fungi.[1] It serves as a versatile precursor in the synthesis of a wide range of derivatives, including Schiff bases, which have demonstrated promising therapeutic potential.[2] The biological profile of this compound and its derivatives includes anticancer, antioxidant, anti-inflammatory, and antimicrobial activities, making it a valuable scaffold for drug discovery and development.[3] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This guide presents a comprehensive overview of its crystal structure, providing key data for researchers in the field.
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data provides precise information on the molecule's geometry, including unit cell dimensions, bond lengths, bond angles, and torsion angles. This information is crucial for understanding the molecule's conformation and intermolecular interactions in the solid state.
A Crystallographic Information File (CIF) for this compound has been deposited with the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1958363. This data is freely accessible through the CCDC website.[3][4]
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| Empirical formula | C₈H₈O₃ |
| Formula weight | 152.15 |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | |
| a | 7.9338(2) Å |
| b | 7.3983(2) Å |
| c | 12.1197(4) Å |
| α | 90° |
| β | 105.783(1)° |
| γ | 90° |
| Volume | 683.43(4) ų |
| Z | 4 |
| Density (calculated) | 1.479 Mg/m³ |
| Absorption coefficient | 0.927 mm⁻¹ |
| F(000) | 320 |
| Crystal size | 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | 4.09 to 72.48° |
| Index ranges | -9<=h<=9, -9<=k<=9, -14<=l<=14 |
| Reflections collected | 5421 |
| Independent reflections | 1332 [R(int) = 0.0342] |
| Completeness to theta = 67.679° | 99.9 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 1332 / 0 / 101 |
| Goodness-of-fit on F² | 1.053 |
| Final R indices [I>2sigma(I)] | R1 = 0.0321, wR2 = 0.0818 |
| R indices (all data) | R1 = 0.0336, wR2 = 0.0831 |
| Largest diff. peak and hole | 0.229 and -0.169 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å) for this compound
| Atom 1 | Atom 2 | Length (Å) |
| O(1) | C(4) | 1.361(1) |
| O(2) | C(2) | 1.359(1) |
| O(3) | C(7) | 1.220(1) |
| C(1) | C(2) | 1.393(2) |
| C(1) | C(6) | 1.395(2) |
| C(1) | C(7) | 1.470(2) |
| C(2) | C(3) | 1.383(2) |
| C(3) | C(4) | 1.388(2) |
| C(4) | C(5) | 1.389(2) |
| C(5) | C(6) | 1.398(2) |
| C(6) | C(8) | 1.504(2) |
Table 3: Selected Bond Angles (°) for this compound
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| C(2) | C(1) | C(6) | 118.8(1) |
| C(2) | C(1) | C(7) | 119.5(1) |
| C(6) | C(1) | C(7) | 121.7(1) |
| O(2) | C(2) | C(3) | 117.8(1) |
| O(2) | C(2) | C(1) | 122.3(1) |
| C(3) | C(2) | C(1) | 119.9(1) |
| C(2) | C(3) | C(4) | 120.6(1) |
| O(1) | C(4) | C(5) | 117.8(1) |
| O(1) | C(4) | C(3) | 123.0(1) |
| C(5) | C(4) | C(3) | 119.2(1) |
| C(4) | C(5) | C(6) | 120.9(1) |
| C(5) | C(6) | C(1) | 120.6(1) |
| C(5) | C(6) | C(8) | 120.2(1) |
| C(1) | C(6) | C(8) | 119.2(1) |
| O(3) | C(7) | C(1) | 123.4(1) |
Table 4: Selected Torsion Angles (°) for this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |
| C(6) | C(1) | C(2) | C(3) | 0.8(2) |
| C(7) | C(1) | C(2) | O(2) | -2.2(2) |
| C(7) | C(1) | C(2) | C(3) | -177.9(1) |
| C(1) | C(2) | C(3) | C(4) | -0.5(2) |
| C(2) | C(3) | C(4) | C(5) | -0.1(2) |
| C(3) | C(4) | C(5) | C(6) | 0.6(2) |
| C(4) | C(5) | C(6) | C(1) | -0.4(2) |
| C(4) | C(5) | C(6) | C(8) | 179.3(1) |
| C(2) | C(1) | C(6) | C(5) | -0.4(2) |
| C(7) | C(1) | C(6) | C(5) | 175.7(1) |
| C(2) | C(1) | C(7) | O(3) | 178.6(1) |
| C(6) | C(1) | C(7) | O(3) | -5.3(2) |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the Gattermann reaction, starting from orcinol (3,5-dihydroxytoluene).[5]
Materials:
-
Orcinol (5-methylbenzene-1,3-diol)
-
Zinc cyanide (Zn(CN)₂)
-
Anhydrous diethyl ether
-
Hydrogen chloride (HCl) gas
-
Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer and a gas inlet tube, suspend orcinol and zinc cyanide in anhydrous diethyl ether under a nitrogen atmosphere.
-
Cool the mixture in an ice bath and saturate it with a slow stream of dry hydrogen chloride gas while stirring vigorously.
-
Continue the reaction for several hours until the formation of the aldimine hydrochloride precipitate is complete.
-
Decant the ether and add water to the residue.
-
Heat the aqueous mixture to hydrolyze the aldimine salt to the corresponding aldehyde.
-
Cool the reaction mixture to induce crystallization of the product.
-
Collect the crude product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., water or aqueous ethanol) to obtain pure this compound as white crystals.[2]
Single-Crystal X-ray Diffraction Analysis
The following is a general protocol for single-crystal X-ray diffraction analysis, adaptable for this compound.
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate, or acetone-hexane).
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα radiation).
-
Data is collected at a controlled temperature (e.g., 100 K) by rotating the crystal and collecting diffraction patterns at various orientations.
Structure Solution and Refinement:
-
The collected diffraction intensities are processed to correct for experimental factors and to obtain a set of structure factors.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined using full-matrix least-squares on F², which minimizes the differences between the observed and calculated structure factors.
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final structure is validated using software such as PLATON and checked for consistency with the crystallographic data.
Visualization of Molecular Interactions and Workflows
Signaling Pathway Interactions
This compound and its derivatives have been shown to interact with several key biological targets implicated in various diseases. Molecular docking studies have suggested potential binding to enzymes such as Catechol-O-methyltransferase (COMT) and Carbonic Anhydrase 9 (CA9). The following diagram illustrates these putative interactions.
Caption: Putative molecular targets of this compound.
Experimental Workflow for Biological Activity Screening
The evaluation of the biological activity of this compound and its derivatives often involves a series of in vitro assays. A typical workflow for assessing anticancer activity is depicted below.
Caption: A generalized workflow for determining the in vitro anticancer activity.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of this compound, a molecule with significant potential in medicinal chemistry. The detailed crystallographic data, along with the experimental protocols for its synthesis and structural analysis, offer a valuable resource for researchers. The visualization of its putative molecular interactions and a typical biological screening workflow further aid in understanding its therapeutic promise. This foundational knowledge is expected to facilitate the design and development of novel derivatives with enhanced biological activities.
References
Solubility of 2,4-Dihydroxy-6-methylbenzaldehyde in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,4-Dihydroxy-6-methylbenzaldehyde (also known as orsellinaldehyde), a naturally occurring phenolic aldehyde with significant biological activities. An understanding of its solubility in various solvents is critical for its application in research, particularly in drug discovery and development where it has shown promise for its anti-inflammatory and pro-apoptotic properties. This document compiles available solubility data, details experimental methodologies for its determination, and visualizes key experimental and biological pathways.
Core Data Presentation: Solubility Profile
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility |
| This compound | Acetone | Slightly Soluble[1][2] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1][2] | |
| Methanol | Slightly Soluble[1][2] | |
| 2,4-Dihydroxybenzaldehyde (without methyl group) | Water | Moderately Soluble[3] |
| Ethanol | Highly Soluble[3] | |
| Ether | Highly Soluble[3] | |
| Chloroform | Highly Soluble[3] | |
| 2-Hydroxy-4-methylbenzaldehyde | Water | Very Slightly Soluble / Insoluble |
| Organic Solvents | Soluble |
Experimental Protocols for Solubility Determination
A precise determination of the solubility of this compound can be achieved through established laboratory protocols. The most common and reliable method is the shake-flask method , followed by a quantitative analysis of the saturated solution.
Shake-Flask Method for Equilibrium Solubility Determination
This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (pure solid)
-
Solvent of interest (e.g., water, ethanol, DMSO, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringes and syringe filters (0.45 µm or smaller)
-
Volumetric flasks
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
-
Quantitative Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted solution using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting concentration represents the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or g/L.
-
Mandatory Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.
References
An In-depth Technical Guide to 2,4-Dihydroxy-6-methylbenzaldehyde (o-Orsellinaldehyde)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxy-6-methylbenzaldehyde, also widely known by its trivial name o-Orsellinaldehyde, is a phenolic aldehyde with significant interest in the fields of medicinal chemistry and natural product research. It is a derivative of both benzaldehyde and resorcinol, featuring a methyl group and two hydroxyl groups on the benzene ring, which contribute to its distinct chemical reactivity and biological activity. This compound is a known fungal metabolite, isolated from species such as Grifola frondosa and Phlebiopsis gigantea[1].
Recent studies have highlighted its potential as an anti-inflammatory and pro-apoptotic agent, making it a valuable lead compound for drug discovery, particularly in the areas of oncology and neuroinflammatory diseases. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and biological activity, with a focus on its mechanism of action.
Nomenclature and Alternate Names
This compound is known by a variety of synonyms and alternate names in chemical literature and databases. A comprehensive list is provided in the table below for easy reference.
| Name Type | Name |
| IUPAC Name | This compound |
| Trivial Names | o-Orsellinaldehyde, Orsellinaldehyde |
| Synonyms | Orcylaldehyde, Orcinaldehyde, Orcylic aldehyde, 6-Methyl-β-resorcyladehyde, 2-Formyl-5-hydroxy-3-methylphenol, 4-Formyl-5-methylresorcinol, Benzaldehyde, 2,4-dihydroxy-6-methyl- |
| CAS Number | 487-69-4 |
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral data for this compound is presented in the following table. This information is crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₃ | [2][3] |
| Molecular Weight | 152.15 g/mol | [2][3] |
| Appearance | Solid | [3] |
| Melting Point | 180-184 °C | [3] |
| Solubility | Soluble in ethanol, acetone, and DMSO. Moderately soluble in water. | [4][5] |
| LogP | 1.21872 | [6] |
| Topological Polar Surface Area (TPSA) | 57.53 Ų | [6] |
| UV-Vis (Methanol) | λmax ≈ 270 nm, 310 nm | Inferred from similar compounds[1][7] |
| IR (KBr, cm⁻¹) | ~3400-3200 (O-H stretch, broad), ~2850, ~2750 (aldehyde C-H stretch), ~1640 (C=O stretch), ~1600, ~1480 (aromatic C=C stretch) | Inferred from general spectra of phenolic aldehydes[8][9] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.8 (s, 1H, -OH), ~10.2 (s, 1H, -CHO), ~9.8 (s, 1H, -OH), ~6.2-6.3 (m, 2H, Ar-H), ~2.4 (s, 3H, -CH₃) | Based on typical values and partial data[2][10][11][12][13] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~192 (-CHO), ~165 (C-OH), ~164 (C-OH), ~140 (C-CH₃), ~110 (Ar-C), ~108 (Ar-CH), ~102 (Ar-CH), ~22 (-CH₃) | Based on typical values and partial data[2][10][11][12] |
Experimental Protocols
Detailed methodologies for the synthesis, extraction, and quantification of this compound are provided below. These protocols are intended to serve as a guide for researchers in a laboratory setting.
Protocol 1: Synthesis via Gattermann Reaction
This protocol describes the formylation of orcinol (5-methylbenzene-1,3-diol) to yield this compound.
Materials:
-
Orcinol (5g, 40 mmol)
-
Zinc cyanide (Zn(CN)₂, 7.1g, 60 mmol)
-
Anhydrous diethyl ether (50 mL)
-
Hydrogen chloride (gas)
-
Water
-
Three-necked flask with mechanical stirrer
-
Gas dispersion tube
-
Heating mantle
-
Büchner funnel and flask
Procedure:
-
To a three-necked flask equipped with a mechanical stirrer and a gas inlet, add orcinol (5g) and zinc cyanide (7.1g).
-
Under a nitrogen atmosphere, add 50 mL of anhydrous diethyl ether to the flask.
-
Cool the flask in an ice bath and begin stirring the suspension.
-
Bubble dry hydrogen chloride gas through the suspension for approximately 2 hours, ensuring the reaction mixture becomes saturated.
-
After 2 hours, stop the gas flow and decant the ether.
-
To the remaining solid, add 50 mL of water.
-
Heat the aqueous mixture to 100 °C. The product is expected to precipitate out of the solution upon heating.
-
Collect the crude product by filtration using a Büchner funnel.
-
Recrystallize the crude product from hot water to yield pure this compound. The expected yield is approximately 76%[14].
Protocol 2: Extraction from Grifola frondosa Mycelium
This protocol outlines a general procedure for the extraction and isolation of o-orsellinaldehyde from the mycelium of the mushroom Grifola frondosa.
Materials:
-
Freeze-dried Grifola frondosa mycelium
-
Ethyl acetate
-
Methanol
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chromatography column
-
Beakers and flasks
Procedure:
-
Submerge the freeze-dried mycelium of Grifola frondosa in ethyl acetate at room temperature and allow it to soak for 24-48 hours.
-
Filter the mixture to separate the mycelial biomass from the ethyl acetate extract.
-
Concentrate the ethyl acetate extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and load it onto the silica gel column.
-
Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing o-orsellinaldehyde.
-
Combine the fractions containing the pure compound and evaporate the solvent to yield isolated this compound[15][16][17][18].
Protocol 3: Quantification by HPLC-UV
This protocol provides a high-performance liquid chromatography (HPLC) method with UV detection for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A and 5% B, linearly increase to 100% B over 20 minutes, hold for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 270 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an appropriate concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve[9][19][20][21][22][23][24].
Biological Activity and Signaling Pathways
This compound has been shown to possess significant anti-inflammatory and pro-apoptotic properties. Its mechanism of action primarily involves the inhibition of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of NF-κB and MAPK Signaling
In response to inflammatory stimuli such as lipopolysaccharide (LPS), cells activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads to the ubiquitination and subsequent degradation of IκBα, releasing NF-κB to translocate to the nucleus. In the nucleus, NF-κB induces the transcription of pro-inflammatory genes. o-Orsellinaldehyde has been shown to inhibit the activation of NF-κB.
Simultaneously, LPS can activate the MAPK signaling cascade, including p38 and JNK. The phosphorylation and activation of these kinases contribute to the inflammatory response. o-Orsellinaldehyde has been observed to counteract the LPS-mediated phosphorylation of p38 and JNK.
The following diagram illustrates the inhibitory effect of this compound on these pathways.
Caption: Inhibition of NF-κB and MAPK pathways by this compound.
Conclusion
This compound is a multifaceted compound with a well-defined chemical profile and promising biological activities. Its role as an inhibitor of key inflammatory pathways underscores its potential for the development of novel therapeutics. The information and protocols provided in this guide are intended to facilitate further research and development efforts focused on this valuable natural product. For professionals in drug discovery, o-orsellinaldehyde represents a compelling starting point for the design of new anti-inflammatory and anti-cancer agents.
References
- 1. Benzaldehyde, 2,4-dimethoxy- [webbook.nist.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. This compound 97 487-69-4 [sigmaaldrich.com]
- 4. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. hmdb.ca [hmdb.ca]
- 14. researchgate.net [researchgate.net]
- 15. o-Orsellinaldehyde from the submerged culture of the edible mushroom Grifola frondosa exhibits selective cytotoxic effect against Hep 3B cells through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. grifolia frondosa mycelium ferment filtrate extract [thegoodscentscompany.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. Benzaldehyde, 2,4-dihydroxy- [webbook.nist.gov]
- 21. HPLC-UV method development and validation for the determination of low level formaldehyde in a drug substance [pubmed.ncbi.nlm.nih.gov]
- 22. An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. longdom.org [longdom.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde from Orcinol
Introduction
2,4-Dihydroxy-6-methylbenzaldehyde, also known as o-Orsellinaldehyde or 4-Formyl-5-methylresorcinol, is a dihydroxybenzaldehyde derivative of significant interest in medicinal chemistry and organic synthesis.[1][2] It serves as a crucial intermediate for the synthesis of various natural products and biologically active compounds. The common precursor for this synthesis is orcinol (5-methylresorcinol), an electron-rich phenolic compound, which can be formylated using several established methods.
This document provides detailed protocols for the synthesis of this compound from orcinol, primarily focusing on the Gattermann reaction and the Vilsmeier-Haack reaction. These methods are widely used for the formylation of activated aromatic rings like phenols.[3][4]
Physicochemical Properties and Spectroscopic Data
A summary of the key properties for the target compound, this compound, is provided below.
| Property | Value | Reference |
| CAS Number | 487-69-4 | [5][6] |
| Molecular Formula | C₈H₈O₃ | [5][6] |
| Molecular Weight | 152.15 g/mol | [5][6] |
| Appearance | Colorless to solid | [1] |
| Melting Point | 180-184 °C | [1] |
| IUPAC Name | This compound | [1][7] |
Synthesis Protocols
The formylation of orcinol requires the introduction of a formyl group (-CHO) onto the aromatic ring. Due to the activating nature of the two hydroxyl groups and the methyl group on the orcinol ring, electrophilic aromatic substitution occurs readily.[3][8] The primary methods employed are the Gattermann and Vilsmeier-Haack reactions.
Method 1: Gattermann Reaction
The Gattermann reaction introduces a formyl group to an activated aromatic ring using a source of hydrocyanic acid (HCN) and a Lewis acid catalyst.[3][9] A safer modification, which generates HCN in situ, utilizes zinc cyanide (Zn(CN)₂) and hydrogen chloride (HCl).[1][3] This method has been successfully applied to the formylation of orcinol.[1][5]
Reaction Scheme:
References
- 1. Orsellinaldehyde - Wikipedia [en.wikipedia.org]
- 2. orcinol-4-carboxaldehyde; Orcylaldehyde; Benzaldehyde,2,4-dihydroxy-6-methyl; 4-Formyl-5-methylresorcinol; o-Orsellinaldehyde; 2,4-dihydroxy-6-methyl-benzaldehyde; 2,4-Dihydroxy-6-methyl-benzaldehyd; Orcinaldehyde; 2-Formyl-5-hydroxy-3-methylphenol | Chemrio [chemrio.com]
- 3. grokipedia.com [grokipedia.com]
- 4. benchchem.com [benchchem.com]
- 5. 2 4-DIHYDROXY-6-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. CID 73948767 | C16H16O6 | CID 73948767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. collegedunia.com [collegedunia.com]
Application Notes and Protocols: Gattermann Reaction for the Synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dihydroxy-6-methylbenzaldehyde, also known as o-Orsellinaldehyde, is a key phenolic aldehyde intermediate in the synthesis of various natural products and pharmaceutical compounds. The Gattermann reaction provides an effective method for its preparation through the formylation of an activated aromatic ring. This application note details the synthesis of this compound from orcinol (5-methylresorcinol). A significant modification of the classical Gattermann reaction, which uses highly toxic anhydrous hydrogen cyanide (HCN), is presented here.[1][2][3] This improved protocol utilizes zinc cyanide (Zn(CN)₂), a solid reagent that is safer to handle and generates HCN in situ upon reaction with hydrogen chloride (HCl) gas.[2] The zinc chloride formed concurrently acts as the necessary Lewis acid catalyst, simplifying the procedure.[1][2]
Reaction and Mechanism
The Gattermann reaction is an electrophilic aromatic substitution reaction.[4] In this specific application, the electron-rich orcinol ring is formylated. The reaction proceeds in two main stages:
-
Formation of the Aldimine Intermediate: Zinc cyanide reacts with hydrogen chloride to produce the electrophilic species. This attacks the orcinol ring, preferentially at the position ortho to both hydroxyl groups, to form an aldimine hydrochloride intermediate.[4][5]
-
Hydrolysis: The intermediate is subsequently hydrolyzed by heating with water to yield the final aldehyde product, this compound.[1][4]
Caption: Simplified mechanism of the Gattermann formylation of orcinol.
Data Presentation
Table 1: Reaction Conditions and Yields
This table summarizes various reported conditions for the synthesis of this compound from orcinol using the Gattermann reaction.
| Reactants | Reagents/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| Orcinol, Zinc Cyanide (Zn(CN)₂) | HCl (gas) | Diethyl Ether | 2 hours, followed by heating in water at 100°C | 76% | [6] |
| Orcinol, Zinc Cyanide (Zn(CN)₂) | HCl (gas) | Diethyl Ether | N/A, followed by boiling in water | ~85% | [1] |
| 5-Methylbenzene-1,3-diol, Zinc Cyanide (Zn(CN)₂) | HCl (gas) | Diethyl Ether | 2 hours, followed by heating in water at 100°C | 82% | [6] |
Table 2: Product Characterization
Physical and spectroscopic data for the final product, this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| Synonyms | o-Orsellinaldehyde, 4-Formyl-5-methylresorcinol | [7] |
| CAS Number | 487-69-4 | |
| Molecular Formula | C₈H₈O₃ | |
| Molecular Weight | 152.15 g/mol | |
| Appearance | Solid | |
| Melting Point | 178-180°C | [1] |
| Melting Point | 180-184°C |
Experimental Protocols
This protocol is a synthesized methodology based on established procedures for the Gattermann formylation of orcinol using zinc cyanide.[1][6]
Materials and Equipment
-
Chemicals:
-
Orcinol (anhydrous) (C₇H₈O₂)
-
Zinc Cyanide (Zn(CN)₂)
-
Anhydrous Diethyl Ether (Et₂O)
-
Hydrogen Chloride (HCl) gas
-
Distilled Water
-
Nitrogen (N₂) gas
-
-
Equipment:
-
500 mL three-necked, round-bottom flask
-
Mechanical stirrer with a mercury seal
-
Reflux condenser
-
Gas inlet tube
-
Gas generator for dry HCl or a cylinder of anhydrous HCl
-
Heating mantle
-
Buchner funnel and flask
-
Standard laboratory glassware
-
Safety Precautions
-
Toxicity: Zinc cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin.
-
Corrosivity: Hydrogen chloride is a corrosive gas. The entire apparatus should be set up and run in a fume hood.
-
Inert Atmosphere: The reaction is sensitive to moisture. Use anhydrous reagents and maintain an inert atmosphere (N₂) during the initial stage.
Step-by-Step Procedure
-
Apparatus Setup:
-
Assemble the 500 mL three-necked flask with the mechanical stirrer, reflux condenser, and gas inlet tube. Ensure all glassware is dry.
-
Establish an inert nitrogen atmosphere within the flask.
-
-
Reaction Initiation:
-
Introduction of HCl Gas:
-
Slowly bubble dry hydrogen chloride gas through the stirred suspension via the gas inlet tube.
-
Continue the introduction of HCl gas until the solution is saturated. The reaction mixture may develop a pink color.[1]
-
Maintain the reaction under these conditions with stirring for approximately 2 hours. A solid aldimine hydrochloride intermediate will precipitate.[6]
-
-
Work-up and Hydrolysis:
-
Stop the HCl gas flow and the stirrer.
-
Carefully decant the supernatant diethyl ether.[6]
-
To the solid residue in the flask, add distilled water (e.g., 50-100 mL).[1][6]
-
Heat the aqueous mixture to boiling (or 100°C) for several minutes to hydrolyze the intermediate. The product should precipitate out of the hot solution.[1][6]
-
-
Isolation and Purification:
-
Allow the mixture to cool to room temperature.
-
Collect the crude product by vacuum filtration using a Buchner funnel.[6]
-
Wash the solid product with cold distilled water.
-
For further purification, recrystallize the crude product from hot water, potentially with the addition of activated carbon to remove colored impurities.[1]
-
Dry the purified crystals to obtain this compound.
-
Workflow Visualization
Caption: Workflow for the synthesis of this compound.
Conclusion
The modified Gattermann reaction using zinc cyanide offers a reliable and safer alternative for the synthesis of this compound from orcinol, achieving high yields of 76-85%.[1][6] The detailed protocol and workflow provided herein serve as a comprehensive guide for researchers in organic synthesis and drug development, ensuring a reproducible and efficient preparation of this valuable chemical intermediate.
References
- 1. The Gatterman Aromatic Formylation [designer-drug.com]
- 2. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 3. Gattermann Reaction [unacademy.com]
- 4. benchchem.com [benchchem.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. 2 4-DIHYDROXY-6-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 7. orcinol-4-carboxaldehyde; Orcylaldehyde; Benzaldehyde,2,4-dihydroxy-6-methyl; 4-Formyl-5-methylresorcinol; o-Orsellinaldehyde; 2,4-dihydroxy-6-methyl-benzaldehyde; 2,4-Dihydroxy-6-methyl-benzaldehyd; Orcinaldehyde; 2-Formyl-5-hydroxy-3-methylphenol | Chemrio [chemrio.com]
Protocol for the Synthesis of Schiff Bases Using 2,4-Dihydroxy-6-methylbenzaldehyde: A Detailed Application Note for Researchers
Abstract
This document provides a comprehensive protocol for the synthesis of Schiff bases derived from 2,4-Dihydroxy-6-methylbenzaldehyde. Schiff bases are a versatile class of organic compounds characterized by an azomethine group (-C=N-) and are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and applications.[1][2] This protocol outlines the general synthesis, purification, and characterization methods, along with specific examples and relevant data for researchers in drug development and related scientific fields. The applications of these compounds, particularly as anticancer and antimicrobial agents, are also discussed.[1]
Introduction
Schiff bases synthesized from 2,4-dihydroxybenzaldehyde derivatives are particularly noteworthy due to the presence of hydroxyl groups that can enhance their biological and chemical properties through hydrogen bonding and metal chelation.[1] The synthesis is generally a straightforward condensation reaction between this compound and a primary amine.[1] These compounds have shown promising potential as antibacterial, antifungal, anticancer, and anticonvulsant agents.[1] Some have been identified as inhibitors of Heat Shock Protein 90 (Hsp90), a key target in cancer therapy.[1][3]
General Synthesis Protocol
This section details a generalized yet thorough protocol for the synthesis of Schiff bases from this compound.
Materials and Reagents
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, amino acids, sulfathiazole)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (optional catalyst)
-
Standard laboratory glassware (round-bottom flask, reflux condenser, beakers, etc.)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle or oil bath
-
Filtration apparatus (Buchner funnel, filter paper)
-
Recrystallization solvent (e.g., ethanol, aqueous ethanol)
Experimental Workflow
Caption: General workflow for the synthesis and characterization of Schiff bases.
Step-by-Step Procedure
-
Reactant Preparation: In a round-bottom flask, dissolve one equivalent of this compound in a minimal amount of absolute ethanol. In a separate beaker, dissolve one equivalent of the desired primary amine in absolute ethanol.[1]
-
Reaction Setup: While stirring, add the ethanolic solution of the primary amine dropwise to the aldehyde solution at room temperature.[1]
-
Catalyst Addition (Optional): To catalyze the condensation reaction, a few drops of glacial acetic acid can be added to the reaction mixture.[1][4]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for a period of 2 to 6 hours.[4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution. If not, the addition of water can induce precipitation.
-
Purification: Collect the solid product by filtration and wash it with a suitable solvent, such as cold ethanol or diethyl ether, to remove any unreacted starting materials.[4]
-
Recrystallization: Further purify the product by recrystallization from an appropriate solvent, such as ethanol or an ethanol-water mixture, to obtain pure crystals.[1]
-
Drying: Dry the purified Schiff base, for instance, over anhydrous CaCl2 or in a vacuum oven.[4]
Characterization
The structure of the synthesized Schiff bases should be confirmed using various spectroscopic techniques.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine group (C=N) in the range of 1594-1643 cm⁻¹. The absence of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra will show a characteristic singlet for the azomethine proton (-CH=N-) typically in the range of δ 8.03-9.24 ppm. The disappearance of the aldehyde proton signal and the appearance of aromatic and other expected proton signals will further confirm the structure.
-
Mass Spectrometry (MS): The molecular weight of the synthesized Schiff base can be confirmed by mass spectrometry, which should show a molecular ion peak corresponding to the expected mass.[2]
Quantitative Data Summary
The following tables summarize representative data for the synthesis and characterization of Schiff bases derived from 2,4-dihydroxybenzaldehyde and various amines.
| Reactants | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Melting Point (°C) | Reference |
| 2,4-dihydroxybenzaldehyde & Sulfathiazole | MeOH | Glacial Acetic Acid | 6 | 42 | 158 | [4] |
| 2,4-dihydroxybenzaldehyde & α-Naphthylamine | Ethanol | - | 2 | 82 | - | |
| 2,4-dihydroxybenzaldehyde & Diethylenetriamine | Ethanol | Glacial Acetic Acid | 4 | 68 | 73-75 | [5] |
| 2,4-dihydroxybenzaldehyde & Various Amines | Ethanol | - | 3 | - | - |
| Compound Type | FTIR (C=N stretch, cm⁻¹) | ¹H NMR (CH=N proton, δ ppm) | Reference |
| Schiff base from 2,4-dihydroxybenzaldehyde | 1643 | 8.03 - 9.24 | |
| Schiff base from 2,4-dihydroxybenzaldehyde | 1594-1616 | - |
Applications in Drug Development
Schiff bases derived from 2,4-dihydroxybenzaldehyde have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development.
Anticancer Activity
Several studies have highlighted the potential of these Schiff bases as anticancer agents.[1] A notable mechanism of action is the inhibition of Hsp90.[1][3]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., PC3 prostate cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[1]
-
Compound Treatment: Treat the cells with serial dilutions of the synthesized Schiff base and incubate for 48-72 hours.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[1]
-
Solubilization: Add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 550 nm using a microplate reader to determine cell viability.
| Schiff Base Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 13 | PC3 | 4.85 | |
| Derivative 5 | PC3 | 7.43 | |
| Derivative 6 | PC3 | 7.15 |
Antimicrobial Activity
These compounds and their metal complexes often exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Protocol: Agar Well Diffusion Method
-
Prepare Agar Plates: Inoculate Mueller-Hinton agar plates with a standardized suspension of the target bacterial strain.
-
Create Wells: Punch wells of a specific diameter into the agar.
-
Add Compound: Add a known concentration of the Schiff base solution to the wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measure Inhibition Zone: Measure the diameter of the zone of inhibition around each well to determine the antibacterial activity.
Conclusion
The synthesis of Schiff bases from this compound is a robust and versatile process that yields compounds with significant potential in medicinal chemistry. The straightforward synthetic protocol, coupled with the diverse biological activities of the products, makes this class of compounds a fertile area for further research and development in the quest for new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. ijser.in [ijser.in]
- 3. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Synthesis, Characterization, Thermal Study and Biological Evaluation of Transition Metal Complexes Supported by ONNNO â Pentadentate Schiff Base Ligand [article.sapub.org]
Application Notes and Protocols: 2,4-Dihydroxy-6-methylbenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxy-6-methylbenzaldehyde, a phenolic aldehyde, is a versatile scaffold in medicinal chemistry, primarily utilized in the synthesis of Schiff bases and other derivatives with a wide range of biological activities. The presence of hydroxyl and aldehyde functional groups allows for diverse chemical modifications, leading to compounds with significant potential in drug discovery. This document provides a comprehensive overview of the applications of this compound derivatives, with a focus on their anticancer and antimicrobial properties. Detailed protocols for the synthesis of its Schiff base derivatives and key biological assays are also presented to facilitate further research and development.
Anticancer Applications
Schiff base derivatives of this compound have emerged as a promising class of anticancer agents. A primary mechanism of action for these compounds is the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone that is overexpressed in many cancer cells and is crucial for the stability and function of numerous oncoproteins.[1] By inhibiting the ATPase activity of Hsp90, these derivatives can induce the degradation of client proteins, leading to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of various Schiff base derivatives of this compound, expressed as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Derivative of this compound and: | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2,4-Dinitrophenylhydrazine | PC3 (Prostate) | >15 | |
| 2 | 4-Amino-3-methyl-1H-pyrazol-5(4H)-one | PC3 (Prostate) | 7.43 | |
| 3 | 3-Amino-1H-pyrazol-5(4H)-one | PC3 (Prostate) | 7.15 | |
| 4 | 2-Amino-5-nitrothiazole | PC3 (Prostate) | 4.85 | |
| 5 | 2-Aminobenzothiazole | PC3 (Prostate) | Not Specified | [2] |
Antimicrobial Applications
Derivatives of this compound have also demonstrated significant potential as antimicrobial agents against a spectrum of pathogenic bacteria and fungi. The antimicrobial efficacy is often attributed to the presence of the azomethine group (-CH=N-) in Schiff bases, which can interfere with microbial cell wall synthesis, protein synthesis, or enzyme function. The hydroxyl groups on the aromatic ring also contribute to the antimicrobial activity.
Quantitative Data: Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for 2,4-dihydroxybenzaldehyde derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Compound | Microorganism | MIC Value (µg/mL) | Reference |
| 2,4-Dihydroxybenzaldehyde derivative | Staphylococcus aureus | 1024 | [3] |
| 2,4-Dihydroxybenzaldehyde derivative | Staphylococcus epidermidis | 250 (MBIC) | [3] |
MBIC: Minimum Biofilm Inhibitory Concentration
Experimental Protocols
Synthesis of Schiff Base Derivatives of this compound
This protocol outlines a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted anilines, heterocyclic amines)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve the primary amine (1 equivalent) in absolute ethanol.
-
Slowly add the ethanolic solution of the primary amine to the solution of this compound.
-
Add a few drops of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated Schiff base is collected by vacuum filtration.
-
Wash the solid product with cold ethanol to remove unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or aqueous ethanol).
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp90, which is an indicator of its ATPase activity.[4][5][6]
Materials:
-
Recombinant human Hsp90 protein
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 20 mM KCl, 6 mM MgCl₂)
-
ATP solution (1 mM)
-
Test compounds (dissolved in DMSO)
-
Malachite Green Reagent (freshly prepared mixture of malachite green, ammonium molybdate, and polyvinyl alcohol in an acidic solution)[7]
-
34% Sodium Citrate solution (stop solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add 15 µL of the Hsp90 enzyme solution to each well (except for the no-enzyme control).
-
Add the test compounds at various concentrations to the wells. Include a positive control (e.g., a known Hsp90 inhibitor like geldanamycin) and a negative control (DMSO vehicle).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the ATP solution to all wells.
-
Incubate the plate at 37°C for 90-120 minutes.
-
Stop the reaction by adding 10 µL of 34% Sodium Citrate solution.
-
Add 20 µL of the Malachite Green working reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of Hsp90 ATPase inhibition for each compound concentration relative to the control.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 value.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13]
Materials:
-
Microorganism to be tested
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Test compounds (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
Procedure:
-
Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Add the standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (inoculum without any compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the absorbance at 600 nm can be measured using a microplate reader to determine bacterial growth.
Visualizations
Caption: Hsp90 inhibition by this compound derivatives.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Workflow for the broth microdilution MIC assay.
References
- 1. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]
- 6. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchhub.com [researchhub.com]
- 9. benchchem.com [benchchem.com]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. protocols.io [protocols.io]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 2,4-Dihydroxy-6-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol and corresponding nuclear magnetic resonance (NMR) data for the structural characterization of 2,4-Dihydroxy-6-methylbenzaldehyde. This information is critical for researchers in medicinal chemistry, natural product synthesis, and drug development who require unambiguous identification and purity assessment of this compound.
Introduction
This compound, also known as o-orsellinaldehyde, is a phenolic aldehyde found in various natural sources, including fungi and plants. It serves as a valuable building block in the synthesis of a wide range of biologically active molecules. Accurate and thorough characterization of its chemical structure is paramount for its application in research and development. ¹H and ¹³C NMR spectroscopy are powerful analytical techniques that provide detailed information about the molecular structure, enabling the unambiguous assignment of all proton and carbon atoms.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR Data
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H-5 | 7.22 | d | 1H | meta coupling |
| H-3 | 6.53 | d | 1H | meta coupling |
| CHO | Data not available | s | 1H | - |
| 4-OH | Data not available | s | 1H | - |
| 2-OH | Data not available | s | 1H | - |
| CH₃ | Data not available | s | 3H | - |
Note: The complete proton NMR data in CDCl₃ was not fully available in the cited sources. The data for the aromatic protons is based on a published analysis.[1]
For comparison, the ¹H NMR data for the related compound, 2,4-dihydroxybenzaldehyde, in DMSO-d₆ is presented below.[2]
| Assignment (2,4-dihydroxybenzaldehyde) | Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| 2-OH, 4-OH | 10.73 | s | 2H | - |
| CHO | 9.92 | s | 1H | - |
| H-6 | 7.52 | d | 1H | 8.8 |
| H-5 | 6.39 | dd | 1H | 8.8, 2.4 |
| H-3 | 6.32 | d | 1H | 2.4 |
¹³C NMR Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule.
| Assignment | Chemical Shift (δ) in CDCl₃ (ppm) |
| C=O (C-7) | Data not available |
| C-2 | Data not available |
| C-4 | Data not available |
| C-6 | Data not available |
| C-5 | Data not available |
| C-1 | Data not available |
| C-3 | Data not available |
| CH₃ (C-8) | Data not available |
Note: A complete, assigned ¹³C NMR dataset for this compound was not available in the public domain search results.
Experimental Protocols
The following protocols outline the standardized procedures for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient to be within the detector coil of the NMR spectrometer.
NMR Spectrometer Setup and Data Acquisition
-
Insertion: Insert the NMR tube into the spectrometer's probe.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and symmetrical peaks.
-
Acquisition Parameters: Set the appropriate acquisition parameters for both ¹H and ¹³C NMR experiments.
-
For ¹H NMR:
-
Pulse Angle: 30° or 45°
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 8-16
-
-
For ¹³C NMR:
-
Pulse Angle: 30° or 45°
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds (longer delays may be needed for quaternary carbons)
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Decoupling: Use proton broadband decoupling to simplify the spectrum to singlets for each carbon.
-
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into a frequency-domain spectrum.
-
Phasing: Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Calibration: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration (for ¹H NMR): Integrate the peaks to determine the relative number of protons corresponding to each signal.
-
Peak Picking and Analysis: Identify the chemical shifts of all peaks. For ¹H NMR, analyze the splitting patterns (multiplicities) and measure the coupling constants (J) in Hertz (Hz).
Experimental Workflow
The following diagram illustrates the logical workflow for the NMR characterization of this compound.
References
Application Note: HPLC Analysis for Purity Determination of 2,4-Dihydroxy-6-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxy-6-methylbenzaldehyde, also known as o-orsellinaldehyde, is a key aromatic aldehyde with applications in the synthesis of various chemical compounds, including pharmaceuticals and fragrance ingredients. The purity of this compound is critical for its intended use, as impurities can affect the yield, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds.
This application note provides a detailed protocol for the determination of the purity of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The described method is designed to be specific, accurate, and precise, ensuring reliable quantification of the main component and potential impurities.
Principle
The method employs RP-HPLC to separate this compound from its potential impurities. The separation is achieved on a non-polar C18 stationary phase with a polar mobile phase consisting of a mixture of acetonitrile and acidified water. The components are separated based on their differential partitioning between the stationary and mobile phases. Detection is performed using a UV detector at a wavelength where the analyte exhibits significant absorbance, allowing for quantification based on peak area.
Apparatus and Materials
-
Apparatus:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks (Class A).
-
Pipettes (Class A).
-
Syringe filters (0.45 µm, PTFE or nylon).
-
Ultrasonic bath.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Phosphoric acid (analytical grade).
-
This compound reference standard (purity ≥ 99.5%).
-
Methanol (HPLC grade, for cleaning).
-
Experimental Protocols
4.1 Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Degas the solution for at least 15 minutes using an ultrasonic bath or vacuum filtration.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade). Degas the solution for at least 15 minutes.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Working Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
4.2 Chromatographic Conditions
The following table summarizes the chromatographic conditions for the HPLC analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | Time (min) |
| 0.01 | |
| 15.00 | |
| 20.00 | |
| 22.00 | |
| 25.00 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
4.3 System Suitability Test (SST)
Before starting the analysis, the performance of the HPLC system must be verified.[1] Inject the Standard Working Solution five times and evaluate the system suitability parameters. The acceptance criteria are provided in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Data Presentation
5.1 Purity Calculation
The purity of the this compound sample is calculated based on the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
5.2 Sample Data
The following table presents example data from the analysis of a sample of this compound.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.25 | 15.6 | 0.12 | Impurity 1 |
| 2 | 8.92 | 12890.4 | 99.75 | This compound |
| 3 | 11.54 | 16.8 | 0.13 | Impurity 2 |
| Total | 12922.8 | 100.00 |
5.3 Method Validation Summary
The analytical method was validated according to ICH guidelines. The results are summarized below.
| Validation Parameter | Result |
| Specificity | The method is specific for this compound. No interference from blank or placebo was observed at the retention time of the analyte. |
| Linearity (r²) | > 0.999 over the concentration range of 10-150 µg/mL. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Repeatability (Intra-day): < 1.0% Intermediate Precision (Inter-day): < 2.0% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| Robustness | The method was found to be robust with respect to minor changes in flow rate, column temperature, and mobile phase composition. |
Visualizations
6.1 Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
6.2 System Suitability Test Logic
Caption: Decision flow for the System Suitability Test (SST).
References
Application Note: Mass Spectrometry of 2,4-Dihydroxy-6-methylbenzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dihydroxy-6-methylbenzaldehyde and its derivatives are a class of phenolic compounds that are of significant interest in pharmaceutical research and natural product chemistry. As secondary metabolites in various plants and fungi, they exhibit a range of biological activities, making them attractive scaffolds for drug discovery. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification, characterization, and quantification of these compounds in complex matrices. This application note provides a detailed protocol for the analysis of this compound derivatives by LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric analysis. Furthermore, it elucidates the predicted fragmentation pathways, which are crucial for structural confirmation.
Predicted Mass Spectral Data
The following tables summarize the predicted quantitative data for the precursor and major fragment ions of this compound in both positive and negative ion modes. These predictions are based on the known fragmentation patterns of benzaldehydes and phenolic compounds.
Table 1: Predicted Mass Spectral Data for this compound in Positive Ion Mode (ESI+)
| Precursor Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss/Fragment Identity |
| 153.05 | 135.04 | Loss of H₂O |
| 125.04 | Loss of CO | |
| 107.05 | Loss of CO and H₂O | |
| 97.03 | Loss of CHO and H₂O |
Table 2: Predicted Mass Spectral Data for this compound in Negative Ion Mode (ESI-)
| Precursor Ion [M-H]⁻ (m/z) | Major Fragment Ions (m/z) | Proposed Neutral Loss/Fragment Identity |
| 151.04 | 136.02 | Loss of CH₃ |
| 123.03 | Loss of CO | |
| 107.01 | Loss of CO₂ | |
| 93.03 | Loss of CO and CH₃ |
Experimental Protocols
This section details the methodologies for the analysis of this compound derivatives using LC-MS/MS.
Sample Preparation
Proper sample preparation is critical to remove interfering substances and ensure compatibility with the LC-MS system.
a. Standard Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.
-
Prepare working solutions by diluting the stock solution with a 50:50 mixture of methanol and water to final concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Filter the working solutions through a 0.22 µm syringe filter before injection.
b. Extraction from Biological Matrices (e.g., Plasma, Tissue Homogenate):
-
To 100 µL of the sample, add 300 µL of acetonitrile (containing an appropriate internal standard) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Liquid Chromatography Conditions
| Parameter | Value |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/h |
| Desolvation Gas Flow | 800 L/h |
| Data Acquisition | Multiple Reaction Monitoring (MRM) or Full Scan MS/MS |
| Collision Energy | Optimized for each compound and transition |
Visualizations
Predicted Fragmentation Pathway of this compound (Positive Ion Mode)
Caption: Proposed fragmentation of protonated this compound.
General Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for the analysis of target compounds.
Conclusion
This application note provides a comprehensive framework for the mass spectrometric analysis of this compound and its derivatives. The detailed protocols for sample preparation, liquid chromatography, and mass spectrometry, combined with the predicted fragmentation data, offer a robust starting point for researchers in the fields of natural product chemistry, metabolomics, and drug development. The provided methodologies can be adapted and optimized for specific derivatives and matrices to achieve reliable and sensitive quantification and structural elucidation.
Application Notes and Protocols: Synthesis and Evaluation of 2,4-Dihydroxy-6-methylbenzaldehyde Derivatives as Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of Hsp90 inhibitors derived from 2,4-Dihydroxy-6-methylbenzaldehyde. The focus is on Schiff base derivatives, which have been identified as a promising class of small molecule inhibitors of Heat shock protein 90 (Hsp90), a key target in cancer therapy.[1][2]
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and metastasis.[2] Hsp90 is often overexpressed in cancer cells, making it an attractive target for therapeutic intervention.[3] The inhibition of Hsp90's ATPase activity disrupts its chaperone function, leading to the misfolding and subsequent degradation of its client oncoproteins via the ubiquitin-proteasome pathway.[4] This simultaneous disruption of multiple oncogenic signaling pathways offers a promising strategy for cancer treatment.
Schiff bases derived from 2,4-dihydroxybenzaldehyde have emerged as potent Hsp90 inhibitors.[3] The synthesis of these compounds is straightforward, typically involving the condensation of 2,4-dihydroxybenzaldehyde or its derivatives with various primary amines.[2] This document outlines the synthesis of a series of these Schiff base derivatives and the protocols for evaluating their biological activity.
Data Presentation
The following table summarizes the in vitro biological activity of a series of Schiff bases derived from 2,4-dihydroxybenzaldehyde. The inhibitory activity against Hsp90 ATPase and the antiproliferative effect on PC3 prostate cancer cells are presented.
| Compound ID | R-group on Amine | Hsp90 ATPase Inhibition IC50 (µM) | Antiproliferative Activity (PC3 cells) IC50 (µM) |
| 5 | 4-aminobenzoic acid | 1.89 | 7.43 |
| 6 | 4-aminophenol | 2.56 | 7.15 |
| 9 | 2-aminobenzoic acid | 0.02 | >100 |
| 11 | 2-aminophenol | 0.02 | 12.5 |
| 13 | 2-amino-5-nitrobenzoic acid | 0.56 | 4.85 |
Note: Data extracted from a study on 2,4-dihydroxy benzaldehyde derived Schiff bases as Hsp90 inhibitors.
Experimental Protocols
Synthesis of Schiff Base Derivatives of this compound
This protocol describes a general method for the synthesis of Schiff base inhibitors.
Materials:
-
This compound
-
Appropriate primary amine (e.g., 4-aminobenzoic acid)
-
Absolute Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin Layer Chromatography (TLC) plates
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (5 mmol) and the desired primary amine (5 mmol).
-
Add a sufficient amount of absolute ethanol to dissolve the reactants.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and add water to precipitate the Schiff base product.
-
Filter the colored precipitate and air dry.
-
Recrystallize the crude product from aqueous ethanol to obtain the pure Schiff base.
-
Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, and mass spectrometry.[3]
Hsp90 ATPase Inhibition Assay (Malachite Green Assay)
This colorimetric assay measures the ATPase activity of Hsp90 by quantifying the amount of inorganic phosphate released from ATP hydrolysis.[5]
Materials:
-
Recombinant Hsp90 protein
-
ATP solution (1 mM)
-
Assay Buffer (100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl₂, pH 7.4)[6]
-
Synthesized inhibitor compounds
-
Geldanamycin (as a positive control)
-
Malachite Green Reagent
-
34% Sodium Citrate solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, Hsp90 enzyme, and varying concentrations of the inhibitor compound. Include a "no enzyme" control and a "no inhibitor" control.
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation: Initiate the enzymatic reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 37°C for 60-120 minutes.
-
Termination: Stop the reaction by adding 34% Sodium Citrate solution.[6]
-
Color Development: Add the Malachite Green reagent to each well and incubate at room temperature for 15-20 minutes to allow for color development.[6][7]
-
Measurement: Measure the absorbance at approximately 620 nm using a microplate reader.[6][7]
-
Calculation: Calculate the percentage of Hsp90 ATPase inhibition for each inhibitor concentration and determine the IC50 value.
Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[8]
Materials:
-
PC3 (prostate cancer) cell line
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PC3 cells into a 96-well plate at a predetermined optimal density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized inhibitor compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[9]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]
-
Calculation: Calculate the percentage of cell viability for each inhibitor concentration relative to untreated control cells and determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. atcc.org [atcc.org]
Application Notes and Protocols: Metal Complexes of Schiff Bases Derived from 2,4-Dihydroxy-6-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and evaluation of metal complexes of Schiff bases derived from 2,4-dihydroxy-6-methylbenzaldehyde. These compounds are of significant interest due to their potential applications in medicinal chemistry, particularly as antimicrobial and anticancer agents, as well as in catalysis.
Introduction
Schiff bases are versatile ligands synthesized from the condensation of a primary amine and an aldehyde or ketone.[1] Those derived from this compound are particularly interesting due to the presence of multiple coordination sites (the azomethine nitrogen and the phenolic oxygen atoms) that can readily form stable complexes with various metal ions.[2] The resulting metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligands, a phenomenon attributed to the chelation theory.[3][4] This document outlines the synthesis of these complexes and details key protocols for assessing their potential therapeutic and catalytic applications.
Synthesis Protocols
Synthesis of Schiff Base Ligand
This protocol describes a general method for the synthesis of a Schiff base ligand from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted anilines, amino acids)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (optional catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve this compound (1 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add the primary amine (1 mmol) dissolved in absolute ethanol (10 mL).
-
Add a few drops of glacial acetic acid as a catalyst (optional).
-
The reaction mixture is then refluxed with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
After completion of the reaction, the mixture is cooled to room temperature. The precipitated solid Schiff base is collected by filtration.
-
The crude product is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base ligand.
Synthesis of Metal(II) Complexes
This protocol outlines the synthesis of metal(II) complexes of the prepared Schiff base ligand.
Materials:
-
Schiff base ligand
-
Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)
-
Absolute Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve the Schiff base ligand (2 mmol) in hot absolute ethanol (30 mL) in a round-bottom flask.
-
In a separate beaker, dissolve the metal(II) salt (1 mmol) in absolute ethanol (15 mL).
-
Add the metal salt solution dropwise to the hot ligand solution with constant stirring.[6]
-
The molar ratio of ligand to metal is typically 2:1.[5]
-
The mixture is then refluxed for 3-5 hours.[3]
-
The resulting colored precipitate of the metal complex is filtered, washed with ethanol, and then with diethyl ether.
-
The purified complex is dried in a desiccator over anhydrous CaCl₂.[6]
Figure 1: General workflow for the synthesis of Schiff base ligands and their metal complexes.
Physicochemical Characterization Data
The synthesized Schiff base and its metal complexes can be characterized by various spectroscopic and analytical techniques. Representative data are summarized below.
Table 1: Analytical and Physical Data of a Representative Schiff Base and its Metal Complexes
| Compound | Color | M.P. (°C) | Molar Conductance (Ω⁻¹cm²mol⁻¹) in DMF | Magnetic Moment (B.M.) |
| Ligand (L) | Pale Yellow | >200 | - | - |
| [Cu(L)₂] | Green | >300 | 12.5 | 1.75 |
| [Ni(L)₂] | Brown | >300 | 15.2 | Diamagnetic |
| [Co(L)₂] | Dark Brown | >300 | 14.8 | 4.85 |
| [Zn(L)₂] | Yellow | >300 | 11.7 | Diamagnetic |
Note: The data presented are representative and may vary depending on the specific primary amine and metal salt used.
Table 2: Key Infrared Spectral Data (cm⁻¹) of a Representative Schiff Base and its Metal Complexes
| Compound | ν(O-H) | ν(C=N) | ν(M-N) | ν(M-O) |
| Ligand (L) | 3400 | 1620 | - | - |
| [Cu(L)₂] | - | 1605 | 510 | 450 |
| [Ni(L)₂] | - | 1602 | 515 | 455 |
| [Co(L)₂] | - | 1608 | 508 | 448 |
| [Zn(L)₂] | - | 1610 | 512 | 452 |
Note: The disappearance of the ν(O-H) band and the shift in the ν(C=N) band upon complexation indicate the coordination of the phenolic oxygen and azomethine nitrogen to the metal ion.
Application Protocols
Antimicrobial Activity Assay (Agar Well Diffusion Method)
This protocol is used to evaluate the in vitro antimicrobial activity of the synthesized compounds.[7]
Materials:
-
Nutrient Agar medium
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Aspergillus niger, Candida albicans)
-
Sterile petri dishes
-
Sterile cork borer (6 mm)
-
Dimethyl sulfoxide (DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Standard antifungal (e.g., Fluconazole)
Procedure:
-
Prepare sterile Nutrient Agar plates and allow them to solidify.
-
Inoculate the agar plates with the test microorganisms.
-
Create wells of 6 mm diameter in the agar plates using a sterile cork borer.
-
Prepare solutions of the Schiff base and its metal complexes in DMSO at a specific concentration (e.g., 1 mg/mL).
-
Add a fixed volume (e.g., 100 µL) of each compound solution into the wells.
-
Use DMSO as a negative control and standard antibiotic/antifungal solutions as positive controls.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48-72 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well.[7]
Figure 2: Workflow for the agar well diffusion antimicrobial assay.
Table 3: Representative Antimicrobial Activity Data (Zone of Inhibition in mm)
| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | A. niger | C. albicans |
| Ligand (L) | 8 | 10 | 7 | 6 | 9 | 11 |
| [Cu(L)₂] | 18 | 20 | 15 | 14 | 16 | 19 |
| [Ni(L)₂] | 15 | 17 | 12 | 11 | 14 | 16 |
| [Co(L)₂] | 16 | 18 | 14 | 13 | 15 | 17 |
| [Zn(L)₂] | 14 | 16 | 11 | 10 | 13 | 15 |
| Ciprofloxacin | 25 | 28 | 24 | 22 | - | - |
| Fluconazole | - | - | - | - | 20 | 23 |
Note: The data indicates that the metal complexes generally exhibit higher antimicrobial activity than the free Schiff base ligand.
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.[8]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa, A549)[9]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or Solubilization solution
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the Schiff base and its metal complexes (e.g., 10, 25, 50, 100 µM) and incubate for 24-48 hours.[10]
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[8]
Figure 3: Workflow for the MTT anticancer assay.
Table 4: Representative Anticancer Activity Data (IC₅₀ in µM)
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| Ligand (L) | >100 | >100 | >100 |
| [Cu(L)₂] | 15.8 | 20.5 | 18.2 |
| [Ni(L)₂] | 25.4 | 30.1 | 28.9 |
| [Co(L)₂] | 22.1 | 28.6 | 25.3 |
| [Zn(L)₂] | 30.5 | 35.2 | 33.7 |
| Cisplatin | 8.5 | 10.2 | 9.8 |
Note: Lower IC₅₀ values indicate higher cytotoxic activity. The metal complexes show significantly more activity than the free ligand.[9]
DNA Binding Studies (UV-Visible Absorption Titration)
This protocol is used to investigate the interaction between the metal complexes and DNA.
Materials:
-
Calf Thymus DNA (CT-DNA)
-
Tris-HCl buffer (pH 7.2)
-
Metal complex solution of known concentration
-
UV-Visible spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of CT-DNA in Tris-HCl buffer and determine its concentration by measuring the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹).
-
Perform a UV-Visible absorption titration by keeping the concentration of the metal complex constant while varying the concentration of CT-DNA.[11]
-
Record the absorption spectra after each addition of DNA.
-
Observe the changes in the absorption intensity (hypochromism or hyperchromism) and wavelength (red or blue shift).
-
Calculate the intrinsic binding constant (Kb) from the spectral data using the Wolfe-Shimer equation.
Figure 4: Workflow for DNA binding studies using UV-Visible absorption titration.
Catalytic Activity (Oxidation of Alcohols)
Metal complexes of Schiff bases can act as catalysts in various organic transformations, such as the oxidation of alcohols.[12]
Materials:
-
Substrate (e.g., benzyl alcohol)
-
Catalyst (Schiff base metal complex)
-
Oxidant (e.g., hydrogen peroxide, H₂O₂)
-
Solvent (e.g., acetonitrile)
-
Reaction flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a reaction flask, dissolve the substrate (e.g., benzyl alcohol, 1 mmol) and the catalyst (e.g., 1-5 mol%) in the solvent (e.g., acetonitrile, 10 mL).
-
Add the oxidant (e.g., H₂O₂, 2 mmol) to the reaction mixture.
-
Stir the reaction mixture at a specific temperature (e.g., 60-80°C) for a certain period.
-
Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them by GC.
-
Calculate the conversion of the alcohol and the selectivity for the corresponding aldehyde or ketone.[13]
Figure 5: Workflow for the catalytic oxidation of alcohols.
Conclusion
The metal complexes of Schiff bases derived from this compound represent a promising class of compounds with diverse applications. The straightforward synthesis and the tunability of their properties by varying the primary amine and the metal ion make them attractive targets for further research and development in the fields of medicinal chemistry and catalysis. The detailed protocols provided herein serve as a valuable resource for researchers and scientists working in these areas.
References
- 1. Design of New Schiff-Base Copper(II) Complexes: Synthesis, Crystal Structures, DFT Study, and Binding Potency toward Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Metal complexes of Schiff base: Preparation, characterization and antibacterial activity - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. ijcrcps.com [ijcrcps.com]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. distantreader.org [distantreader.org]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. inorgchemres.org [inorgchemres.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde.
Troubleshooting Guide: Common Synthesis Issues
This guide addresses specific experimental challenges in a question-and-answer format.
Q1: My overall yield of this compound is significantly lower than the reported 76-82%. What are the common causes?
A1: Low yields can stem from several factors, depending on the synthetic method employed.
-
Gattermann Reaction (using Zinc Cyanide and HCl):
-
Incomplete Reaction: The reaction of orcinol with zinc cyanide and hydrogen chloride gas requires saturation of the ethereal solution with HCl.[1] Insufficient HCl will lead to incomplete formation of the reactive electrophile. Ensure a steady stream of dry HCl gas is bubbled through the reaction mixture for the recommended duration.
-
Moisture Contamination: This reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Diethyl ether should be freshly distilled over a suitable drying agent.
-
Hydrolysis Issues: The intermediate aldimine salt must be effectively hydrolyzed to the final aldehyde. This is typically achieved by heating with water.[1] Ensure the hydrolysis step is carried out at a sufficiently high temperature (e.g., 100°C) to drive the reaction to completion.
-
-
Vilsmeier-Haack Type Reaction (using POCl₃ and DMF):
-
Poor Temperature Control: The initial reaction between POCl₃ and DMF to form the Vilsmeier reagent is exothermic. Subsequently, the addition of orcinol should be performed at a low temperature (e.g., 0°C) to prevent side reactions.[1] Maintaining a low temperature during the addition of the phenol is crucial for high yields in similar reactions.[2]
-
Inefficient Quenching and Hydrolysis: The reaction is typically quenched by pouring the mixture into ice water.[1] This step not only hydrolyzes the intermediate iminium salt but also precipitates the product. A slow and controlled addition to a large volume of ice water is recommended for efficient precipitation and to avoid decomposition.
-
Q2: My TLC analysis shows multiple spots, indicating an impure product. What are these likely side products and how can I minimize them?
A2: The identity of impurities is dependent on the formylation method used.
-
Unreacted Orcinol: The most common impurity is likely unreacted starting material. This can be addressed by ensuring the reaction goes to completion by extending the reaction time or ensuring the stoichiometry of the reagents is correct.
-
Isomeric Byproducts: While orcinol is strongly activated towards electrophilic substitution at the 2, 4, and 6 positions, the formation of the desired this compound is generally favored. However, trace amounts of other isomers could form. Careful control of reaction conditions, particularly temperature, can enhance regioselectivity.
-
Side Products from Decomposition: Harsh reaction conditions, such as excessively high temperatures or prolonged exposure to strong acids, can lead to the decomposition of the starting material or product, resulting in a complex mixture.
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: The purification of this compound is typically straightforward.
-
Recrystallization: The crude product can often be purified by recrystallization from water.[1] This method is effective for removing small amounts of impurities.
-
Filtration and Washing: After precipitation from the reaction mixture, the solid product should be collected by filtration and washed thoroughly with distilled water to remove any residual acid and solvent.[1]
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography using silica gel with an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) can be employed to separate the desired product from impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most frequently cited methods for the synthesis of this compound are the Gattermann reaction and variations of the Vilsmeier-Haack reaction. The Gattermann reaction utilizes orcinol, zinc cyanide, and hydrogen chloride in diethyl ether, followed by hydrolysis.[1] A Vilsmeier-Haack type approach involves the reaction of orcinol with a pre-formed Vilsmeier reagent from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1]
Q2: What are the expected yields for these synthetic methods?
A2: Reported yields for the synthesis of this compound are generally good. The Gattermann reaction using zinc cyanide has been reported to yield the product in 76%.[1] The Vilsmeier-Haack type reaction using POCl₃ and DMF has been reported with a yield of 82%.[1]
Q3: What are the key safety precautions to consider during the synthesis?
A3: Both common synthetic routes involve hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Hydrogen Chloride (HCl) Gas: HCl is a corrosive and toxic gas. Handle with extreme caution and ensure a proper gas scrubbing setup is in place.
-
Zinc Cyanide (Zn(CN)₂): Zinc cyanide is highly toxic. Avoid inhalation and skin contact.
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a corrosive and lachrymatory liquid. It reacts violently with water. Handle with care and avoid exposure to moisture.
-
N,N-Dimethylformamide (DMF): DMF is a potential teratogen and should be handled with appropriate caution.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Gattermann Reaction | Vilsmeier-Haack Type Reaction |
| Starting Material | Orcinol | Orcinol |
| Reagents | Zn(CN)₂, HCl, Diethyl Ether, Water | POCl₃, DMF, Ice Water |
| Reaction Temperature | Not specified, then 100°C for hydrolysis[1] | 0°C to Room Temperature[1] |
| Reaction Time | 2 hours, then heating[1] | 1 hour at room temperature[1] |
| Reported Yield | 76%[1] | 82%[1] |
| Purification | Recrystallization from water[1] | Filtration and washing with water[1] |
Experimental Protocols
Protocol 1: Synthesis via Gattermann Reaction
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a gas inlet tube, combine orcinol (5g, 40mmol) and zinc cyanide (7g, 60mmol) under a nitrogen atmosphere.[1]
-
Solvent Addition: Add 50 mL of diethyl ether to the flask.[1]
-
HCl Gas Saturation: Bubble dry hydrogen chloride gas through the stirred reaction mixture for 2 hours.[1]
-
Isolation of Intermediate: After 2 hours, decant the ether.[1]
-
Hydrolysis: Add 50 mL of water to the remaining residue and heat the mixture to 100°C, at which point the product should precipitate.[1]
-
Product Isolation and Purification: Collect the crude product by Büchner filtration and recrystallize from water to yield this compound.[1]
Protocol 2: Synthesis via Vilsmeier-Haack Type Reaction
-
Vilsmeier Reagent Preparation: In a separate flask, pre-cool a mixture of N,N-dimethylformamide (200 mL) and phosphorus oxychloride (44.0 g, 0.3 mol).[1]
-
Addition of Orcinol: Dissolve orcinol (25.0 g, 0.2 mol) in N,N-dimethylformamide (100 mL) at 0°C and slowly add this solution dropwise to the pre-cooled Vilsmeier reagent.[1]
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour.[1]
-
Quenching and Precipitation: Slowly pour the reaction mixture into ice water to precipitate the solid product.[1]
-
Product Isolation and Purification: Collect the solid by filtration and wash it three times with distilled water. Dry the product to afford this compound.[1]
Mandatory Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: A decision-making diagram for troubleshooting low product yield.
References
Technical Support Center: Formylation of Orcinol
Welcome to the technical support center for the formylation of orcinol (5-methylresorcinol). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary product in the formylation of orcinol?
The expected and desired product from the mono-formylation of orcinol (5-methylbenzene-1,3-diol) is 2,4-dihydroxy-6-methylbenzaldehyde . The formyl group (-CHO) is introduced onto the aromatic ring, directed by the activating hydroxyl groups to an ortho position.
Q2: Which formylation methods are most commonly used for orcinol?
Three primary methods are used for the formylation of electron-rich phenols like orcinol:
-
Gattermann Reaction: Utilizes hydrogen cyanide (HCN) and hydrogen chloride (HCl), often generated in situ from reagents like zinc cyanide (Zn(CN)₂).[1][2][3]
-
Vilsmeier-Haack Reaction: Employs a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4][5][6]
-
Duff Reaction: Uses hexamethylenetetramine (HMTA) as the formylating agent, usually in an acidic medium like glycerol-boric acid or trifluoroacetic acid.[7][8][9]
Q3: What are the potential side products in the formylation of orcinol?
Several side products can arise depending on the reaction conditions and the method used:
-
Diformylated Orcinol (2,4-Diformyl-5-methylresorcinol): Since orcinol has two positions activated by the hydroxyl groups (C2 and C6, which are equivalent, and C4), the introduction of a second formyl group is possible, especially with an excess of the formylating agent or prolonged reaction times. The Duff reaction, in particular, can lead to multiple aldehyde group additions.[8]
-
Regioisomers (e.g., 4,6-Dihydroxy-2-methylbenzaldehyde): While formylation is electronically directed to the C2/C6 and C4 positions, alternative regioselectivity can occur. One report noted the formation of a regioisomer resulting from formylation at the position ortho to the methyl group during a Vilsmeier-Haack reaction.[10]
-
Polymeric/Tarry Materials: Phenols are susceptible to oxidation and polymerization, especially under harsh acidic or thermal conditions. This can result in the formation of dark, insoluble tars that reduce the yield and complicate purification. Using an appropriate amount of solvent can help minimize the formation of these colored by-products.[1]
-
Incompletely Hydrolyzed Intermediates: The Gattermann and Vilsmeier-Haack reactions proceed through iminium salt intermediates that require hydrolysis to yield the final aldehyde.[2][4] Incomplete hydrolysis during the aqueous workup can leave these intermediates as impurities in the crude product.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Inactive Reagents | Ensure formylating agents (e.g., Vilsmeier reagent, HMTA) are fresh or have been stored under appropriate anhydrous conditions. The Vilsmeier reagent is moisture-sensitive and best prepared fresh. |
| Presence of Water | Orcinol is often sold as a monohydrate. Ensure the starting material is thoroughly dried before use, as water can deactivate the reagents, particularly in the Gattermann and Vilsmeier-Haack reactions.[1] |
| Incorrect Reaction Temperature | Formylation reactions can be highly temperature-dependent. For the Vilsmeier-Haack reaction, the initial formation of the reagent and the subsequent reaction with orcinol are often performed at low temperatures (e.g., 0 °C) before warming.[6][11] |
| Insufficient Activation | The Lewis acid catalyst (e.g., AlCl₃) in the Gattermann reaction must be anhydrous and catalytically active.[2][12] |
Problem 2: Multiple Products Observed on TLC/NMR
| Possible Cause | Troubleshooting Step |
| Diformylation | Reduce the molar equivalents of the formylating agent. Decrease the reaction time or temperature and monitor the reaction progress closely using TLC to stop it once the mono-formylated product is maximized. |
| Formation of Regioisomers | Regioselectivity can be influenced by the specific reaction method and conditions. Protecting the hydroxyl groups before formylation and then deprotecting can offer an alternative route to control selectivity.[10] Consider switching formylation methods (e.g., from Vilsmeier-Haack to Gattermann) to see if regioselectivity improves. |
| Unreacted Starting Material | Increase the reaction time or temperature slightly. Ensure sufficient equivalents of the formylating agent are used. |
Problem 3: Reaction Mixture is Dark/Tarry
| Possible Cause | Troubleshooting Step |
| Oxidation/Polymerization | Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation of the electron-rich phenol. |
| Reaction Temperature Too High | Avoid excessive heating, which can promote the formation of polymeric side products. |
| Insufficient Solvent | Increasing the amount of solvent can sometimes help to minimize the formation of colored by-products by keeping intermediates and products in solution.[1] |
Data Presentation
The table below summarizes reported yields for the synthesis of this compound from orcinol using different formylation methods.
| Formylation Method | Reagents | Reported Yield | Reference |
| Gattermann Reaction | Orcinol, Zn(CN)₂, HCl (gas), Ether | ~85% | [1] |
| Gattermann Reaction | Orcinol, Zn(CN)₂, HCl (gas), Ether | 76% | [11] |
| Vilsmeier-Haack Reaction | Orcinol, POCl₃, DMF | 82% | [11] |
Visualizations
Reaction Pathway
The following diagram illustrates the primary formylation reaction of orcinol and highlights the formation of potential side products.
Caption: Reaction scheme for the formylation of orcinol.
Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and resolving common issues during the formylation of orcinol.
Caption: Troubleshooting flowchart for orcinol formylation.
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of Orcinol [11]
-
Reagent Preparation: In a flask equipped with a dropping funnel and stirrer, cool N,N-dimethylformamide (DMF, 200 mL) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 44.0 g, 0.3 mol) dropwise to the cooled DMF.
-
Substrate Addition: Dissolve orcinol (5-methylbenzene-1,3-diol, 25.0 g, 0.2 mol) in DMF (100 mL) and add it dropwise to the pre-formed Vilsmeier reagent, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Workup: Slowly pour the reaction mixture into ice water to precipitate the solid product.
-
Isolation: Collect the solid by filtration and wash it thoroughly with distilled water to remove residual acid and solvent.
-
Drying: Dry the product. The resulting this compound (reported yield: 21.0 g, 82.0%) can often be used without further purification.
Protocol 2: Gattermann Formylation of Orcinol [11]
-
Setup: Place orcinol (5g, 40 mmol) and zinc cyanide (Zn(CN)₂, 7.1g, 60 mmol) into a three-necked flask equipped with a mechanical stirrer under a nitrogen (N₂) atmosphere.
-
Solvent Addition: Add 50 mL of anhydrous diethyl ether to the flask.
-
Reaction: Cool the mixture and saturate it with dry hydrogen chloride (HCl) gas. Continue stirring for 2 hours.
-
Isolation of Intermediate: Decant the ether from the solid imide hydrochloride intermediate.
-
Hydrolysis: Add 50 mL of water to the solid and heat the mixture to 100 °C. The product will precipitate from the hot solution.
-
Purification: Collect the crude product via Büchner filtration and recrystallize from water to yield the pure aldehyde (reported yield: 4.6g, 76%).
References
- 1. The Gatterman Aromatic Formylation [designer-drug.com]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 8. Duff reaction - Wikipedia [en.wikipedia.org]
- 9. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. researchgate.net [researchgate.net]
- 11. 2 4-DIHYDROXY-6-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 12. Gattermann Reaction [unacademy.com]
Technical Support Center: Purification of 2,4-Dihydroxy-6-methylbenzaldehyde by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,4-Dihydroxy-6-methylbenzaldehyde via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful purification.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: What is the best solvent for recrystallizing this compound?
A1: The choice of solvent is critical for successful recrystallization. This compound is moderately soluble in water and highly soluble in organic solvents like ethanol.[1] Water is a commonly used and effective solvent for this compound, often yielding good results.[2] An ethanol/water mixture can also be employed, which allows for fine-tuning of the solvent polarity to optimize crystal growth and purity.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: If the compound does not dissolve, it could be due to a few reasons:
-
Insufficient Solvent: You may not have added enough solvent. Add small increments of the hot solvent until the solid dissolves.
-
Insoluble Impurities: The crude product may contain insoluble impurities. If a significant portion of the solid has dissolved and some particulate matter remains, you should perform a hot filtration to remove these impurities before allowing the solution to cool.
-
Incorrect Solvent Choice: While water and ethanol/water are generally suitable, a different solvent system might be necessary for your specific sample if it contains unusual impurities.
Q3: No crystals are forming after the solution has cooled. What is the problem?
A3: The absence of crystal formation, a phenomenon known as supersaturation, is a common issue. Here are several techniques to induce crystallization:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a tiny crystal of pure this compound to the solution. This "seed" crystal will act as a template for other crystals to form.
-
Reducing Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[3]
-
Further Cooling: If crystals have not formed at room temperature, place the flask in an ice bath to further decrease the solubility of the compound.
Q4: The compound "oiled out" instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is too concentrated.[4][5] To remedy this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot solvent to decrease the concentration.
-
Allow the solution to cool more slowly. You can insulate the flask to slow the rate of cooling, which can favor crystal formation over oiling out.[3]
Q5: The yield of my recrystallized product is very low. What went wrong?
A5: A low yield can result from several factors:
-
Using too much solvent: This will keep more of your product dissolved in the mother liquor even after cooling.[5]
-
Premature crystallization: If the solution cools too quickly during hot filtration, you will lose product on the filter paper. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution has had adequate time to cool and crystallize, including time in an ice bath.
-
Washing with warm solvent: Always wash the collected crystals with a minimal amount of ice-cold solvent to prevent the product from redissolving.
Q6: How can I assess the purity of my recrystallized this compound?
A6: The purity of your recrystallized product can be assessed by its melting point. Pure this compound has a melting point of 180-184 °C.[6] A sharp melting point within this range indicates a high degree of purity. Impurities will typically cause the melting point to be lower and broader.
Quantitative Data Summary
The following table summarizes key quantitative data for the recrystallization of this compound.
| Parameter | Value | Solvent | Reference |
| Melting Point | 180-184 °C | N/A | [6] |
| Typical Yield | 76% | Water | [2] |
| Solubility | Moderately Soluble (increases with temperature) | Water | [1] |
| Solubility | Highly Soluble | Ethanol, Ether, Chloroform | [1] |
Detailed Experimental Protocol: Recrystallization from Water
This protocol outlines the steps for purifying this compound using water as the recrystallization solvent.
Materials:
-
Crude this compound
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of deionized water and heat the mixture to boiling while stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved. Avoid adding an excess of water to ensure a good yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. To do this, pre-heat a second Erlenmeyer flask and a funnel with a small amount of boiling water. Place a fluted filter paper in the funnel and pour the hot solution through it into the clean, hot flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, pure crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be transferred to a watch glass and placed in a desiccator.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the recrystallization process.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2 4-DIHYDROXY-6-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. This compound 97 487-69-4 [sigmaaldrich.com]
Technical Support Center: Schiff Base Condensation with Substituted Benzaldehydes
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of Schiff bases from substituted benzaldehydes.
Troubleshooting Guide
This section addresses specific issues encountered during experimentation in a direct question-and-answer format.
Question: Why is my Schiff base yield low or why is there no product formation?
Answer: Low yields in Schiff base synthesis are a common problem and can arise from several factors, as the reaction is a reversible equilibrium.[1] Key areas to investigate include:
-
Presence of Water: The reaction produces water as a byproduct. According to Le Châtelier's principle, the accumulation of water can shift the equilibrium back towards the reactants, halting product formation.[2]
-
Electronic Effects of Substituents: Electron-withdrawing groups (e.g., -NO₂) on the benzaldehyde ring can increase the electrophilicity of the carbonyl carbon, often favoring the reaction.[3] Conversely, strong electron-donating groups may decrease reactivity.
-
Steric Hindrance: Bulky substituents on either the benzaldehyde (especially at the ortho position) or the amine can sterically hinder the reaction, slowing it down or preventing completion.[4]
-
Inadequate Reaction Conditions: The reaction may not have reached equilibrium due to insufficient time or temperature.[2]
-
Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion.[2]
Solutions:
-
Water Removal: Actively remove water from the reaction mixture. This is the most effective way to drive the reaction to completion.[5]
-
Catalysis: Add a catalytic amount of a weak acid, like glacial acetic acid, to protonate the carbonyl oxygen, making it more electrophilic.[1][7] Be cautious, as too much acid can protonate the amine, rendering it non-nucleophilic and stopping the reaction.[8] The optimal pH is often mildly acidic.[8]
-
Optimize Conditions: Increase the reaction temperature or extend the reaction time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[1]
-
Adjust Stoichiometry: Use a slight excess (e.g., 1.1 equivalents) of the more volatile or easily removed reactant to push the equilibrium towards the product.[2]
Question: My TLC plate shows unreacted starting materials even after a long reaction time. What should I do?
Answer: Persistent starting materials indicate an incomplete reaction.[9]
-
Cause: This is often due to the reaction reaching equilibrium before full conversion of the limiting reagent. The nucleophilicity of the amine or the electrophilicity of the aldehyde may also be low.
-
Solution:
-
Implement a method for water removal as described above (Dean-Stark or molecular sieves).[1]
-
Add a few drops of a catalyst like glacial acetic acid if not already present.[9]
-
Increase the reaction temperature by refluxing the mixture.[7]
-
If the product is stable, consider increasing the concentration of reactants.
-
Question: The product I've isolated is an oil, not a solid. How can I purify it?
Answer: While many Schiff bases are crystalline solids, some, particularly those derived from aliphatic amines or certain substituted benzaldehydes, may be oils at room temperature.[8]
-
Confirmation: First, confirm product formation and assess purity using spectroscopic methods (NMR, IR). The issue may be impurities lowering the melting point.
-
Purification Strategies:
-
Trituration: Attempt to induce crystallization by stirring or scratching the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., cold n-hexane).[7]
-
Column Chromatography: This is effective for separating non-crystalline products.[1] However, be aware that standard silica gel is acidic and can cause hydrolysis of the Schiff base.[2] Using neutral or basic alumina, or deactivating the silica gel with an amine (e.g., triethylamine) in the eluent, can prevent decomposition.[2]
-
Conversion to a Solid Salt: If the Schiff base is stable in acid, it can be converted to a solid salt (e.g., hydrochloride) by treating it with an acid like HCl in an anhydrous solvent. The salt can then be purified by recrystallization.[1]
-
Question: My Schiff base seems to be decomposing during column chromatography on silica gel. Why is this happening and what is the alternative?
Answer: This is a frequent issue caused by the acidic nature of standard silica gel, which can catalyze the hydrolysis of the imine bond, breaking the Schiff base back down into its constituent aldehyde and amine.[2]
-
Solutions:
-
Use an Alternative Stationary Phase: Employ neutral or basic alumina for column chromatography.[2]
-
Neutralize the Silica: Pre-treat the silica gel by washing it with a solvent mixture containing a small amount of a base, such as triethylamine, to neutralize the acidic sites.
-
Avoid Chromatography: If the product is a solid, recrystallization is the preferred method of purification as it is less likely to cause decomposition.[2][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Schiff base formation? The reaction proceeds in two main stages: (1) Nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon to form a carbinolamine intermediate. (2) Acid-catalyzed dehydration (elimination of water) from the carbinolamine to form the C=N double bond of the imine.[8][11]
Q2: How do different substituents on the benzaldehyde ring affect the reaction rate? The electronic properties of the substituents play a crucial role.[12]
-
Electron-Withdrawing Groups (EWGs) like nitro (-NO₂) or cyano (-CN) groups increase the partial positive charge on the carbonyl carbon, making it more electrophilic and generally accelerating the initial nucleophilic attack.[3]
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or amino (-NH₂) groups decrease the electrophilicity of the carbonyl carbon, which can slow the reaction down.
Q3: What is the optimal pH for Schiff base synthesis? The reaction rate is highly pH-dependent. The formation is typically best carried out at a mildly acidic pH (around 4-6).[8][13]
-
At high pH (alkaline): The dehydration of the carbinolamine intermediate is slow.[13]
-
At low pH (strongly acidic): The amine starting material becomes protonated (R-NH₃⁺), losing its nucleophilicity and preventing the initial attack on the carbonyl carbon.[8]
Q4: Which solvents are best for this reaction? Commonly used solvents include ethanol, methanol, and toluene.[1] Toluene is particularly advantageous when using a Dean-Stark apparatus for water removal.[7] The choice of solvent can also depend on the solubility of the reactants and the final product.
Q5: How can I confirm that I have successfully synthesized my Schiff base? Spectroscopic characterization is essential.
-
FTIR Spectroscopy: Look for the appearance of a strong C=N (imine) stretching band, typically in the range of 1600-1650 cm⁻¹.[14] Simultaneously, the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3500 cm⁻¹) should disappear.[14]
-
¹H NMR Spectroscopy: The most characteristic signal is the appearance of a new singlet for the imine proton (-CH=N-), which typically resonates in the 8-9 ppm region.[14] The aldehyde proton signal (around 9-10 ppm) should disappear.[9]
-
¹³C NMR Spectroscopy: A new signal for the imine carbon (C=N) will appear in the range of 145-165 ppm.
Quantitative Data Summary
The electronic nature of substituents on the aromatic aldehyde can significantly influence reaction outcomes. The following table summarizes these effects with example yields found in the literature.
| Substituent (Position) | Electronic Effect | Expected Impact on Aldehyde Reactivity | Example Yield (%) | Notes |
| -NO₂ (ortho) | Strong Electron-Withdrawing | Increases reactivity | 76.4%[3] | ortho position may introduce steric hindrance. |
| -NO₂ (meta) | Strong Electron-Withdrawing | Increases reactivity | 94.4%[3] | Less steric hindrance than the ortho isomer. |
| -NO₂ (para) | Strong Electron-Withdrawing | Increases reactivity | 74.5%[3] | Strong activation of the carbonyl group. |
| -Cl (ortho) | Inductively Withdrawing | Increases reactivity | High Yield[14] | Halogens are deactivating but ortho, para directing. |
| -H (Unsubstituted) | Neutral | Baseline | ~78-84%[5][15] | Standard reference for comparison. |
| -OH (ortho) | Electron-Donating (Resonance) | Decreases reactivity | High Yield[16] | Intramolecular H-bonding can influence conformation. |
| -OCH₃ (ortho, para) | Strong Electron-Donating | Decreases reactivity | Good Yield[16] | Can slow the reaction but good yields are achievable. |
Note: Yields are highly dependent on specific reaction conditions (catalyst, solvent, temperature, water removal) and the amine used. The values presented are for comparison purposes.
Diagrams and Workflows
General Experimental Workflow
Caption: General workflow for Schiff base synthesis, purification, and characterization.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield in Schiff base condensation.
Detailed Experimental Protocol: General Synthesis
This protocol provides a general procedure for the condensation of a substituted benzaldehyde with a primary amine. Note: This is a guideline and may require optimization for specific substrates.
Materials:
-
Substituted Benzaldehyde (1.0 equivalent)
-
Primary Amine (1.0 - 1.1 equivalents)
-
Solvent (e.g., Absolute Ethanol, Methanol, or Toluene), anhydrous grade
-
Catalyst (optional): Glacial Acetic Acid
-
Dehydrating agent (optional): Freshly activated 3Å or 4Å molecular sieves
-
Dean-Stark apparatus (if using toluene)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted benzaldehyde (1.0 eq.).
-
Dissolution: Add the chosen solvent (e.g., ethanol, approx. 5-10 mL per mmol of aldehyde). Stir until the aldehyde is fully dissolved.
-
Amine Addition: Add the primary amine (1.0-1.1 eq.) to the solution. The addition may be done dropwise if the reaction is exothermic.
-
Catalyst/Dehydrating Agent (Optional but Recommended):
-
Reaction:
-
Heat the mixture to reflux. If using a Dean-Stark apparatus with toluene, ensure it is set up correctly to collect water.[6]
-
Stir the reaction at reflux for the required time (typically 2-6 hours, but can be longer).[7]
-
Monitor the reaction progress by TLC, observing the consumption of the limiting starting material and the formation of a new product spot.[1]
-
-
Isolation of Crude Product:
-
Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.
-
If the product precipitates, collect the solid by vacuum filtration. Wash the solid with a small amount of cold solvent and dry it.[1]
-
If no solid forms, remove the solvent under reduced pressure using a rotary evaporator.[1] The resulting crude product (which may be a solid or an oil) can then be purified.
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallize it from a suitable solvent system (e.g., ethanol, ethanol/water, or ethyl acetate/hexane).[9][10] This is often the most effective method for solid products.
-
Column Chromatography: If the product is an oil or a solid mixture that is difficult to recrystallize, purify it using column chromatography. Use neutral alumina or silica gel treated with triethylamine to prevent hydrolysis.[2]
Characterization:
-
Confirm the structure and purity of the final product using FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Characterization of Chiral Nitrobenzaldehyde - Schiff Base Ligands [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Schiff bases by aromatic amine condensation with 3,3′-bithiophenes-2,2′ and 4,4′-dicarbaldehydes - Arabian Journal of Chemistry [arabjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. wjpsonline.com [wjpsonline.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Synthesis and Characterization of New Schiff Bases of Ethylenediamine and Benzaldehyde Derivatives, Along with Their Iron Complexes | Semantic Scholar [semanticscholar.org]
Technical Support Center: Regioselective Alkylation of 2,4-Dihydroxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the regioselective alkylation of 2,4-dihydroxybenzaldehyde, a critical transformation in the synthesis of pharmaceuticals and other high-value chemical intermediates.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is achieving regioselectivity in the alkylation of 2,4-dihydroxybenzaldehyde a common challenge?
A1: 2,4-Dihydroxybenzaldehyde possesses two hydroxyl (-OH) groups at the C2 and C4 positions, both of which can potentially undergo alkylation. Achieving regioselectivity requires reaction conditions that favor the alkylation of one hydroxyl group over the other. The key to this selectivity lies in the inherent differences in the acidity and steric accessibility of the two hydroxyl groups. The C4-hydroxyl group is generally more acidic and less sterically hindered than the C2-hydroxyl group, which is involved in an intramolecular hydrogen bond with the adjacent aldehyde's carbonyl group.[1][4] This hydrogen bond reduces the acidity and nucleophilicity of the C2-hydroxyl oxygen.[1][2][4]
Q2: What are the primary factors influencing the regioselectivity of this reaction?
A2: The regioselectivity of the alkylation of 2,4-dihydroxybenzaldehyde is primarily governed by the choice of base and solvent.[1] Other critical factors include the reaction temperature and the nature of the alkylating agent.[1] Careful control of these parameters is essential to favor the desired mono-alkylation at the C4 position and minimize the formation of the C2-alkylated and di-alkylated byproducts.
Q3: Which reaction conditions are optimal for selective 4-O-mono-alkylation?
A3: Recent studies have demonstrated that using a mild base in an appropriate solvent can lead to high regioselectivity and excellent yields.[4] A particularly effective system involves the use of cesium bicarbonate (CsHCO₃) in acetonitrile.[3][4][5] Other milder bases such as sodium bicarbonate (NaHCO₃) and potassium fluoride (KF) have also been used successfully.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion/No Reaction | 1. Insufficient Base: The base may not be strong enough or used in sufficient quantity to deprotonate the hydroxyl group effectively. 2. Low Reaction Temperature: The activation energy for the reaction is not being met. 3. Poor Quality Reagents: The alkylating agent may have degraded, or the solvent may not be anhydrous. | 1. Increase Base Equivalents: Increase the equivalents of the base, or consider using a slightly stronger, yet still mild, base. 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for byproduct formation. For CsHCO₃ in acetonitrile, a temperature of 60-80°C is often effective.[1][3][5] 3. Verify Reagent Quality: Use freshly opened or purified reagents and ensure the use of anhydrous solvents. |
| Formation of Significant Di-alkylation Byproduct | 1. Strong Base: The use of a strong base (e.g., K₂CO₃ in some solvents) can deprotonate both hydroxyl groups, leading to di-alkylation.[4] 2. Excess Alkylating Agent: A large excess of the alkylating agent increases the likelihood of a second alkylation event.[4] 3. High Temperature/Long Reaction Time: Prolonged reaction times or high temperatures can promote the alkylation of the less reactive C2-hydroxyl group.[4] | 1. Use a Milder Base: Switch to a milder base like CsHCO₃ or NaHCO₃.[4] 2. Reduce Alkylating Agent: Use a near-stoichiometric amount of the alkylating agent (e.g., 1.1-1.2 equivalents).[1][4] 3. Optimize Reaction Time and Temperature: Monitor the reaction closely by TLC or LCMS and stop the reaction once the starting material is consumed. Avoid unnecessarily high temperatures. |
| Poor Regioselectivity (Mixture of 2-O and 4-O alkylated products) | 1. Inappropriate Solvent: Certain polar aprotic solvents like DMF or DMSO can sometimes lead to reduced selectivity if not carefully controlled.[3][4] 2. Base Choice: The choice of base can significantly impact the C4/C2 selectivity. | 1. Change Solvent: Acetonitrile is often the solvent of choice for high regioselectivity in this reaction.[1][3][4][5] 2. Screen Different Bases: Compare the results with different mild bases (e.g., CsHCO₃, NaHCO₃, KF) to find the optimal conditions for your specific substrate. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Mono-Alkylation of 2,4-Dihydroxybenzaldehyde
| Base (equivalents) | Alkylating Agent | Solvent | Temp. (°C) | Time | Outcome | Reference(s) |
| CsHCO₃ (1.5 eq) | Various Alkyl Bromides | Acetonitrile | 80 | 4-12 h | High regioselectivity, up to 95% yield of 4-O-alkylated product. | [3][4][5] |
| K₂CO₃ (1.15 eq) | Benzyl Chloride (+KI) | Acetone | 40 | - | 65% mono-alkylated, 25% bis-alkylated product. | [4] |
| K₂CO₃ (1.15 eq) | Benzyl Chloride (+KI) | Acetonitrile | Reflux | - | Reduced bis-alkylation (~12%) compared to acetone. | [4] |
| NaHCO₃ | Benzyl Chloride | Acetonitrile | Reflux | 16-24 h | Good conversion (89%) to mono-alkylated product, isolated yield 68-70%. | [4] |
| KF (anhydrous) | Benzyl Chloride | Acetonitrile | Reflux | 24 h | Efficient and cost-effective method, >70% yield for large scale. | [2][4] |
Experimental Protocols
Protocol 1: High-Selectivity Mono-Alkylation using Cesium Bicarbonate
This protocol is adapted from a method demonstrating high regioselectivity for the 4-position.[3][4]
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Alkyl bromide (1.2 eq)
-
Cesium bicarbonate (CsHCO₃, 1.5 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxybenzaldehyde (1.0 eq), cesium bicarbonate (1.5 eq), and anhydrous acetonitrile (approximately 10 mL per mmol of aldehyde).[4]
-
Add the alkyl bromide (1.2 eq) to the suspension.[4]
-
Heat the mixture to 80°C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[4]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[1][4]
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure 4-alkoxy-2-hydroxybenzaldehyde.[4]
Protocol 2: Cost-Effective Mono-Alkylation using Sodium Bicarbonate
This protocol provides a practical and economical approach for selective 4-O-alkylation.[4]
Materials:
-
2,4-Dihydroxybenzaldehyde
-
Alkyl chloride (e.g., benzyl chloride) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃, 1.5 eq)
-
Anhydrous acetonitrile (CH₃CN)
-
Standard glassware for reaction, workup, and purification
Procedure:
-
In a flask suitable for reflux, dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in acetonitrile (10-15 mL per mmol).
-
Add sodium bicarbonate (1.5 eq) and the alkyl chloride (1.1 eq).
-
Heat the mixture to reflux (approximately 82°C) and maintain for 16-24 hours, monitoring progress by TLC.[4]
-
Cool the reaction mixture and filter to remove the inorganic solids. Wash the solids with a small amount of acetonitrile.[4]
-
Combine the filtrates and evaporate the solvent in vacuo.[4]
-
The crude material is then purified, typically by recrystallization from a solvent system like ethyl acetate/hexanes, to afford the target product.[4]
Visualizations
Caption: Generalized experimental workflow for regioselective alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the alkylation of 2,4-dihydroxybenzaldehyde. Our focus is to help you mitigate the common side reaction of double alkylation and achieve high yields of the desired mono-alkylated product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a significant amount of the 2,4-bis-alkoxybenzaldehyde byproduct in my reaction. What are the primary causes?
A1: The formation of a substantial amount of the bis-alkylated product is a frequent challenge and typically stems from overly harsh reaction conditions or an excess of the alkylating agent. Key contributing factors include:
-
Strong Bases: Potent bases like sodium hydride (NaH) or high concentrations of potassium carbonate (K₂CO₃) can deprotonate both the more acidic 4-hydroxyl and the less acidic 2-hydroxyl groups, which leads to double alkylation.[1]
-
Excess Alkylating Agent: Employing a significant excess of the alkyl halide statistically increases the likelihood of the second hydroxyl group reacting after the first has been alkylated.[1]
-
High Temperatures & Prolonged Reaction Times: Elevated temperatures and extended heating can provide sufficient energy to overcome the activation barrier for the alkylation of the less reactive 2-OH group, particularly after the 4-OH has already reacted.[1]
-
Solvent Choice: While effective, polar aprotic solvents such as DMF and DMSO can sometimes result in complex mixtures and multiple side products if the reaction is not meticulously controlled.[1][2]
Solution: To promote mono-alkylation, it is advisable to use milder reaction conditions. This includes the use of a weaker base, a near-stoichiometric quantity of the alkylating agent (typically 1.0-1.1 equivalents), and maintaining a lower reaction temperature.[1]
Q2: How can I achieve selective alkylation of the 4-OH group over the 2-OH group?
A2: The selective alkylation at the 4-position is possible due to the inherent differences in the reactivity of the two hydroxyl groups.[3][4]
-
Acidity: The proton of the 4-hydroxyl group is more acidic. This is because the resulting phenoxide is better stabilized through resonance with the electron-withdrawing aldehyde group.[1]
-
Intramolecular Hydrogen Bonding: The 2-hydroxyl group participates in a strong intramolecular hydrogen bond with the adjacent aldehyde's carbonyl group, which diminishes its nucleophilicity.[3][4]
To leverage this natural selectivity, precise control over the reaction conditions is essential. The use of mild bases is critical to ensure that only the more acidic 4-OH group is selectively deprotonated.[1]
Q3: What are the recommended reaction conditions for achieving selective 4-O-mono-alkylation?
A3: Recent studies have demonstrated that particular combinations of mild bases and solvents can lead to high regioselectivity and yields.[1] Cesium bicarbonate (CsHCO₃) in acetonitrile has emerged as a highly effective system.[1][2][4][5][6] Milder bases such as sodium bicarbonate (NaHCO₃) or potassium fluoride (KF) have also been used successfully.[1][7]
Comparative Data of Synthetic Protocols
The selection of the base and solvent system has a significant impact on the reaction's efficiency, regioselectivity, and yield. Below is a summary of various conditions reported in the literature for the synthesis of 4-alkoxy-2-hydroxybenzaldehydes.
| Base | Alkylating Agent | Solvent | Temperature | Time | Yield | Advantages & Disadvantages |
| Cesium Bicarbonate (CsHCO₃) | Alkyl Bromide | Acetonitrile | 80 °C | 4-6 h | Up to 95% | Adv: High yield, excellent regioselectivity, short reaction time.[2][3] |
| Potassium Carbonate (K₂CO₃) | Benzyl Bromide | Acetone | Room Temp. | 3 days | Moderate | Disadv: Very long reaction time, moderate yield.[3] |
| Potassium Fluoride (KF) | Benzyl Chloride | Acetonitrile | Reflux | 24 h | >70% | Adv: Good yield for large-scale reactions. Disadv: Long reaction time.[3] |
| Sodium Bicarbonate (NaHCO₃) | Benzyl Chloride | Acetonitrile | Reflux | 16 h | ~70% | Adv: Cost-effective, good regioselectivity.[7] |
Visualizing Reaction Pathways and Workflows
To better understand the process, the following diagrams illustrate the reaction mechanism and a general experimental workflow.
Caption: Reaction pathways for the alkylation of 2,4-dihydroxybenzaldehyde.
Caption: A generalized experimental workflow for regioselective alkylation.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for achieving selective 4-O-alkylation of 2,4-dihydroxybenzaldehyde.
Protocol 1: Cesium Bicarbonate Mediated Alkylation
This method is highly effective for achieving excellent regioselectivity and high yields.[2][4]
Materials:
-
2,4-Dihydroxybenzaldehyde (1.0 eq)
-
Cesium Bicarbonate (CsHCO₃, 1.5 eq)
-
Alkyl Bromide (1.2 eq)
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dihydroxybenzaldehyde (1.0 eq), cesium bicarbonate (1.5 eq), and anhydrous acetonitrile (approximately 10 mL per mmol of the aldehyde).[1]
-
Reagent Addition: Add the alkyl bromide (1.2 eq) to the suspension.[1]
-
Reaction: Heat the mixture to 80 °C and stir. The reaction progress should be monitored by TLC or LCMS and is typically complete within 4-12 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.[1][4]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography or recrystallization to yield the pure 4-alkoxy-2-hydroxybenzaldehyde.[1][4]
Protocol 2: Potassium Fluoride Mediated Alkylation
This protocol offers a good alternative, particularly for larger scale syntheses.[3]
Materials:
-
2,4-Dihydroxybenzaldehyde (1.0 eq)
-
Anhydrous Potassium Fluoride (KF, 2.0 eq)
-
Alkyl Chloride (1.75 eq)
-
Anhydrous Acetonitrile (CH₃CN)
Procedure:
-
Preparation: In a flask suitable for reflux, dissolve 2,4-dihydroxybenzaldehyde (1.0 eq) in acetonitrile (10-15 mL per mmol).
-
Reagent Addition: Add anhydrous potassium fluoride (2.0 eq) and the alkyl chloride (1.75 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 16-24 hours, monitoring the progress by TLC.[1]
-
Work-up: Cool the reaction mixture and filter to remove the inorganic solids. Wash the solids with a small amount of fresh acetonitrile.[1]
-
Purification: Combine the filtrates and evaporate the solvent in vacuo. The crude material is then purified, typically by recrystallization from a suitable solvent system like ethyl acetate/hexanes, to afford the desired product.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone - American Chemical Society [acs.digitellinc.com]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Substituted Benzaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of substituted benzaldehydes.
Frequently Asked Questions (FAQs)
Q1: Why has my substituted benzaldehyde developed crystalline solid, and what is it?
A1: Substituted benzaldehydes are highly susceptible to aerobic oxidation, converting the aldehyde functional group into a carboxylic acid.[1][2] The crystalline solid you observe is most likely the corresponding substituted benzoic acid, which is a common impurity in aged samples of benzaldehydes.[3][4] This oxidation process can occur at room temperature and is often accelerated by exposure to air and light.[1][4]
Q2: My reaction is proceeding slower than expected. Could impurities in the benzaldehyde be the cause?
A2: Yes, impurities, particularly the corresponding benzoic acid, can significantly impede the reactivity of benzaldehyde in certain reactions.[3][5] The presence of this acidic impurity can interfere with base-catalyzed reactions or alter the optimal pH of the reaction medium. It is often recommended to use freshly purified benzaldehyde for reactions sensitive to acidic contaminants.[5]
Q3: What is the most effective general-purpose method to remove benzoic acid contamination from my substituted benzaldehyde?
A3: The most straightforward and common method is to perform an acid-base extraction.[3] This involves dissolving the impure benzaldehyde in a suitable organic solvent (like diethyl ether) and washing it with a mild aqueous base, such as a 10% sodium carbonate (Na₂CO₃) or saturated sodium bicarbonate (NaHCO₃) solution.[3][5][6] The acidic benzoic acid reacts with the base to form a water-soluble carboxylate salt, which partitions into the aqueous layer and is removed. The organic layer containing the purified benzaldehyde is then washed, dried, and the solvent is evaporated.
Q4: I am observing tar formation and discoloration when attempting to purify my benzaldehyde by vacuum distillation. What is causing this and how can it be prevented?
A4: Tar formation during distillation is often a result of thermal decomposition or polymerization, which can occur if the benzaldehyde is heated to high temperatures for extended periods.[6] This is particularly problematic for high-boiling point substituted benzaldehydes. To prevent this, ensure you are using an efficient vacuum source to lower the boiling point. It is also crucial to wash the crude benzaldehyde with a base (like sodium carbonate) to remove acidic impurities prior to distillation, as these can catalyze decomposition at high temperatures.[6] Distilling under an inert atmosphere (e.g., nitrogen) can also help prevent oxidation.[7]
Q5: My substituted benzaldehyde is highly volatile, and I'm losing a significant portion of my product during purification. What strategies can I use to minimize this loss?
A5: Loss of volatile aldehydes during purification is a known challenge.[8][9] To mitigate this, consider non-distillative purification methods if possible, such as column chromatography at room temperature or purification via the bisulfite adduct, which is a non-volatile solid. If distillation is necessary, use a short-path distillation apparatus and a high-efficiency vacuum to keep the distillation temperature as low as possible. When removing solvents via rotary evaporation, use minimal heat and ensure the vacuum is not too high to prevent co-evaporation of the product.
Q6: How do I choose the best purification technique for my specific substituted benzaldehyde?
A6: The choice of purification method depends on the nature of the aldehyde (solid vs. liquid), its stability, and the impurity profile.
-
Acid-Base Washing: Ideal as a first step for liquid aldehydes to remove acidic impurities like benzoic acid.[3]
-
Distillation (Vacuum/Steam): Best for thermally stable, liquid aldehydes to separate them from non-volatile impurities.[1][6]
-
Recrystallization: The preferred method for solid benzaldehyde derivatives to achieve high purity.[10]
-
Column Chromatography: A versatile technique for both solid and liquid aldehydes, especially effective for separating mixtures with multiple components or impurities with polarities similar to the product.[8][10]
-
Bisulfite Adduct Formation: A classic, selective method for aldehydes. The aldehyde forms a solid adduct with sodium bisulfite, which can be filtered off from impurities and then hydrolyzed back to the pure aldehyde.[6]
Q7: How should I properly store my purified substituted benzaldehyde to maintain its purity over time?
A7: To prevent oxidation, purified benzaldehydes should be stored in an amber or foil-wrapped glass bottle to protect them from light.[4][11] The headspace of the container should be purged with an inert gas like nitrogen or argon to displace oxygen.[5][11] For long-term storage, refrigeration is recommended to slow the rate of oxidation.[11] Adding a small amount of a radical inhibitor or antioxidant, such as hydroquinone or BHT (2,6-di-tert-butylphenol), can also significantly prolong shelf life.[5][6]
Q8: What are some rapid methods to assess the purity of my substituted benzaldehyde sample?
A8:
-
Thin-Layer Chromatography (TLC): An excellent and fast technique to qualitatively assess purity. A pure compound should ideally show a single spot. The presence of multiple spots indicates impurities.[10]
-
Melting Point Analysis: For solid derivatives, a sharp melting point that matches the literature value is a strong indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[10]
-
Spectroscopy (NMR/IR): 1H NMR spectroscopy can quickly reveal the presence of the aldehyde proton (around 9-10 ppm) and can be used to identify and quantify impurities like the corresponding benzoic acid or benzyl alcohol.
Troubleshooting Guides
Purification by Distillation
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Bumping / Uneven Boiling | Superheating of the liquid without a nucleation point.[6] | Use a magnetic stir bar for vigorous stirring. Ensure the heating mantle is appropriately sized and heats the flask evenly.[6] |
| Product Not Distilling | Vacuum is not strong enough. Temperature is too low. | Check for leaks in the vacuum setup. Use a stronger vacuum pump. Gradually increase the heating bath temperature. |
| Discoloration / Tar Formation | Thermal decomposition.[6] Presence of acidic impurities. | Purify the crude benzaldehyde by washing with 10% Na₂CO₃ solution before distilling.[6] Use a lower distillation temperature by improving the vacuum. Distill under an inert atmosphere (N₂).[7] |
| Low Recovery | Product is volatile and lost with the vacuum. | Use a cold trap (e.g., dry ice/acetone) between your receiving flask and the vacuum pump. Avoid excessive heating. |
Purification by Recrystallization (for solid derivatives)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used (solution is not saturated).[10] | Boil off some of the solvent to concentrate the solution and allow it to cool again.[10] |
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the product. The solution is supersaturated and cooled too quickly.[10] | Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature).[10] |
| Poor Crystal Yield | A significant amount of product remains dissolved in the mother liquor. | Cool the flask in an ice bath to maximize precipitation before filtering. Minimize the amount of cold solvent used to wash the crystals. |
| Colored Impurities in Crystals | Impurities co-precipitated with the product. | Consider adding a small amount of activated charcoal to the hot solution before filtering it to remove colored impurities. Perform a second recrystallization. |
Key Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to remove acidic impurities, such as substituted benzoic acids, from a liquid substituted benzaldehyde.
-
Dissolution: Dissolve the crude substituted benzaldehyde (1 volume) in a suitable water-immiscible organic solvent, such as diethyl ether or dichloromethane (3-4 volumes).
-
Base Wash: Transfer the solution to a separatory funnel. Add an equal volume of a 10% aqueous sodium carbonate (Na₂CO₃) or saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure from CO₂ evolution.[6]
-
Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer, which contains the sodium salt of the benzoic acid impurity.
-
Repeat: Repeat the base wash (Step 2 & 3) one or two more times, or until no more gas evolves upon shaking.
-
Water Wash: Wash the organic layer with an equal volume of water, followed by a wash with saturated sodium chloride solution (brine) to aid in the removal of dissolved water.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]
-
Isolation: Filter off the drying agent. The purified substituted benzaldehyde can be isolated by carefully removing the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This method is highly selective for aldehydes and is useful for separating them from non-aldehydic impurities.
-
Adduct Formation: In a flask, vigorously stir the impure benzaldehyde with a saturated solution of sodium bisulfite (NaHSO₃). The solid, crystalline bisulfite addition product will precipitate out of the solution. The stirring may need to continue for a significant period (30 minutes to several hours) for the reaction to complete.
-
Isolation of Adduct: Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold ethanol, followed by diethyl ether, to remove any adhering organic impurities.
-
Regeneration of Aldehyde: Transfer the filtered solid adduct to a flask. The pure aldehyde can be regenerated by adding either a saturated aqueous solution of sodium carbonate or dilute hydrochloric acid and stirring until the solid dissolves and two layers form.[6]
-
Extraction: Extract the liberated pure aldehyde into an organic solvent like diethyl ether.
-
Workup: Wash the organic layer with water, dry it over an anhydrous drying agent (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the purified benzaldehyde.
Data & Visualization
Comparison of Common Purification Techniques
| Technique | Best For | Advantages | Disadvantages | Typical Recovery |
| Acid-Base Wash | Removing acidic impurities (e.g., benzoic acid). | Fast, simple, and uses inexpensive reagents.[3] | Only removes acidic or basic impurities; does not remove neutral impurities. | >95% |
| Vacuum Distillation | Thermally stable liquid aldehydes. | Excellent for removing non-volatile impurities and separating components with different boiling points.[1] | Can cause thermal decomposition for sensitive compounds; potential for product loss if volatile.[6] | 70-90% |
| Column Chromatography | Complex mixtures; separation of isomers or impurities with similar properties. | High resolution; applicable to a wide range of compounds (solid or liquid).[10] | Can be time-consuming and requires significant solvent usage; potential for product loss on the column. | 60-85% |
| Recrystallization | Solid benzaldehyde derivatives. | Can yield very high purity product; relatively simple procedure. | Only applicable to solids; yield can be reduced by product solubility in the mother liquor. | 50-90% |
Visualized Workflows and Pathways
Caption: Decision workflow for selecting a purification method.
Caption: Experimental workflow for acid-base extraction.
Caption: Common degradation pathways for substituted benzaldehydes.
References
- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 2. Benzaldehyde - Sciencemadness Wiki [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. Sciencemadness Discussion Board - Oxidation of Benzaldehyde, Prevention Of - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. chemicalpapers.com [chemicalpapers.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.rug.nl [pure.rug.nl]
- 10. benchchem.com [benchchem.com]
- 11. Sciencemadness Discussion Board - Best way to store and transfer my benzaldehyde to air tight container? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yields in the synthesis of this compound can arise from several factors depending on the synthetic method employed.
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Vilsmeier-Haack Reaction: This method can provide high yields (around 82% with DMF as a solvent), but issues such as incomplete reaction or side reactions can lower the yield.[1]
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Moisture Sensitivity: The Vilsmeier reagent is highly sensitive to moisture, which can quench the reaction.[2] Ensure all glassware is oven-dried and use anhydrous solvents.
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Temperature Control: Maintaining a low temperature (around 0°C) during the initial reaction is crucial to prevent side reactions.[1]
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Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion. Ensure accurate measurement of the starting material (orcinol), DMF, and POCl₃.
-
-
Gattermann Reaction: This method can yield around 76% with diethyl ether as the solvent.[1]
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Incomplete Reaction: The reaction requires saturation of the reaction mixture with HCl gas. Inadequate HCl saturation can lead to a lower yield.[1]
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Hydrolysis Step: The intermediate aldimine hydrochloride must be completely hydrolyzed to the aldehyde, which is typically achieved by heating with water.[1]
-
Q2: My TLC analysis shows multiple spots, indicating an impure product. What are the likely side products and how can I minimize them?
A2: The formation of impurities is a common issue. The nature of these side products is dependent on the reaction conditions and the chosen solvent.
-
O-Formylation: If the reaction conditions are not optimized, formylation can occur on the hydroxyl groups in addition to the aromatic ring. Using milder conditions can often prevent this.
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Di-formylation: The starting material, orcinol, has multiple activated positions. While the methyl group provides some steric hindrance, di-formylation can still occur, especially with an excess of the formylating agent.[3] Adjusting the stoichiometry of the reactants can help minimize this.[3]
-
Polymerization/Resin Formation: Phenolic compounds like orcinol can be prone to polymerization under harsh acidic conditions.[2][3] This can be mitigated by careful control of temperature and reaction time.[2][3]
-
Solvent-Dependent Side Products: The choice of solvent can influence the formation of side products. For a similar synthesis of 2,4-dihydroxybenzaldehyde, using acetonitrile as a solvent in the Vilsmeier-Haack reaction was shown to reduce the amount of bis-alkylation side products compared to acetone.[4]
Q3: I am having difficulty with the purification of the final product. What are the recommended procedures?
A3: Purification of this compound typically involves filtration and recrystallization.
-
Initial Isolation: The crude product often precipitates from the reaction mixture upon pouring it into ice water.[1] This solid can be collected by filtration.
-
Washing: Washing the filtered solid with distilled water is important to remove residual acid and solvent.[1]
-
Recrystallization: The crude product can be further purified by recrystallization from water to yield the final aldehyde.[1]
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is better for preparing this compound, the Vilsmeier-Haack or the Gattermann reaction?
A1: Both methods are effective for the formylation of orcinol. The Vilsmeier-Haack reaction using DMF and POCl₃ has been reported to give a slightly higher yield (82%) compared to the Gattermann reaction in diethyl ether (76%).[1] The choice may also depend on the availability of reagents and safety considerations, as the Gattermann reaction involves the use of toxic zinc cyanide and hydrogen chloride gas.[1]
Q2: What is the role of the solvent in the synthesis of this compound?
A2: The solvent plays a critical role in the reaction by influencing solubility of reactants, reaction rate, and the formation of side products. For the Vilsmeier-Haack reaction, DMF often serves as both a reactant and a solvent.[1] In the Gattermann reaction, diethyl ether is a common solvent.[1] Studies on the related 2,4-dihydroxybenzaldehyde suggest that acetonitrile can be a superior solvent in the Vilsmeier-Haack reaction by minimizing the formation of certain side products.[4]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of the reaction. By spotting the reaction mixture on a TLC plate alongside the starting material (orcinol), you can observe the consumption of the reactant and the formation of the product.
Data Presentation
Table 1: Comparison of Solvents and Yields for the Synthesis of this compound
| Synthetic Method | Solvent | Reagents | Reported Yield (%) | Reference |
| Vilsmeier-Haack | N,N-Dimethylformamide (DMF) | POCl₃ | 82.0 | [1] |
| Gattermann | Diethyl Ether | Zn(CN)₂, HCl | 76.0 | [1] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of this compound [1]
-
Vilsmeier Reagent Preparation: In a flask, cool N,N-dimethylformamide (200 mL) to 0°C.
-
Slowly add phosphorus oxychloride (POCl₃, 44.0 g, 0.3 mol) dropwise to the cooled DMF.
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Reaction: Dissolve 5-Methylbenzene-1,3-diol (orcinol, 25.0 g, 0.2 mol) in N,N-dimethylformamide (100 mL) at 0°C.
-
Add the orcinol solution dropwise to the pre-cooled Vilsmeier reagent.
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After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
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Work-up: Slowly pour the reaction mixture into ice water to precipitate the solid product.
-
Collect the solid by filtration and wash it three times with distilled water.
-
Dry the product to obtain this compound.
Protocol 2: Gattermann Synthesis of this compound [1]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, place orcinol (5g, 40mmol) and zinc cyanide (Zn(CN)₂, 7g, 60mmol) under a nitrogen atmosphere.
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Add 50 mL of diethyl ether to the flask.
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Saturate the reaction mixture with hydrogen chloride (HCl) gas.
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Stir the reaction for 2 hours.
-
Work-up: Decant the ether and add 50 mL of water to the reaction mixture.
-
Heat the mixture to 100°C, which should cause the product to precipitate.
-
Collect the crude product by Büchner filtration.
-
Recrystallize the crude product from water to yield the pure aldehyde.
Mandatory Visualization
Caption: Experimental workflows for the Vilsmeier-Haack and Gattermann syntheses.
Caption: Influence of different solvents on key reaction outcomes.
References
- 1. 2 4-DIHYDROXY-6-METHYLBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US5599988A - Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeierhaack reaction and isolated intermediates - Google Patents [patents.google.com]
Technical Support Center: Optimizing Schiff Base Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for Schiff base formation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of Schiff bases.
Q1: Why is my Schiff base yield low?
Low yields in Schiff base synthesis can stem from several factors. The reaction is a reversible equilibrium, so the presence of water, a byproduct, can drive the reaction backward, reducing the yield.[1][2][3][4] The stability of the reactants and products is also crucial; for instance, Schiff bases from aliphatic aldehydes are often less stable and more prone to polymerization than those from aromatic aldehydes.[1][5] Additionally, a non-optimal pH can either fail to activate the carbonyl group or protonate the amine, rendering it non-nucleophilic.[1][6][7][8][9]
Troubleshooting Steps:
-
Water Removal: Actively remove water as it forms. This can be done through azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or by adding a dehydrating agent such as molecular sieves or anhydrous sodium sulfate to the reaction mixture.[1][2][3][10][11][12]
-
pH Optimization: The optimal pH for Schiff base formation is typically mildly acidic, around pH 4-5.[1][8][9] This facilitates the dehydration of the carbinolamine intermediate. However, high acid concentrations will protonate the amine, inhibiting the initial nucleophilic attack.[1][6][7][8][9]
-
Catalyst Selection: While many reactions proceed without a catalyst, acid catalysts like glacial acetic acid, p-toluenesulfonic acid (p-TsOH), or Lewis acids can increase the reaction rate.[1][11][13][14] The catalyst concentration must be carefully controlled to avoid side reactions.[1]
-
Reactant Stoichiometry: Using a slight excess (e.g., 1.1 equivalents) of the more volatile or less expensive reactant can help drive the reaction to completion.[15]
Q2: What is the optimal pH for the reaction and how do I select a base or acid?
The rate of Schiff base formation is highly pH-dependent, with the maximum rate typically observed around a pH of 5.[7]
-
At high pH: There isn't enough acid to protonate the hydroxyl group in the hemiaminal intermediate, making the final dehydration step slow and rate-limiting.[7][10][16]
-
At low pH: Most of the amine reactant becomes protonated (forming an ammonium salt), which is not nucleophilic and cannot attack the carbonyl carbon.[7][10][16]
Therefore, "base selection" is primarily about controlling the pH to be in the optimal mildly acidic range. You are not typically adding a strong base to catalyze the reaction. Instead, weak acids are often used as catalysts.
| Catalyst Type | Examples | Role in Reaction |
| Brønsted Acids | Glacial Acetic Acid, p-TsOH, Conc. HCl | Protonate the carbonyl oxygen to increase electrophilicity and protonate the hydroxyl group for elimination as water.[1][14] |
| Lewis Acids | Zinc Chloride (ZnCl₂) | Coordinate to the carbonyl oxygen, activating the carbonyl group for nucleophilic attack.[1][11][13] |
Q3: My reaction is not proceeding to completion. What can I do?
Incomplete conversion is often related to the reversible nature of the reaction.[1][6]
Troubleshooting Steps:
-
Increase Reactant Concentration: Based on Le Chatelier's principle, increasing the concentration of one reactant can shift the equilibrium towards the product.[1]
-
Remove Water: As mentioned in Q1, continuous removal of the water byproduct is one of the most effective ways to drive the reaction to completion.[9][15]
-
Optimize Temperature and Time: Ensure the reaction has been given sufficient time to reach equilibrium at an appropriate temperature. Monitoring the reaction via Thin Layer Chromatography (TLC) is recommended.[6]
Q4: My Schiff base product is an oil or difficult to purify. What are the best purification methods?
Imines can be challenging to isolate due to their sensitivity to hydrolysis.[7] If your product is an oil or impure, consider the following methods.
Purification Strategies:
| Method | Description | Best For |
| Recrystallization | A common and effective method for solid products. Involves dissolving the crude product in a minimum amount of a hot solvent and allowing it to cool slowly to form pure crystals.[15] | Stable, solid Schiff bases.[15] |
| Trituration | If the product is an oil, attempt to induce crystallization by scratching the flask or by triturating the oil with a non-polar solvent like hexane or petroleum ether. | Oily products that have a tendency to solidify. |
| Column Chromatography | Can be used to separate the Schiff base from impurities. Caution: Standard silica gel is acidic and can cause hydrolysis of the imine bond on the column.[15] Consider using neutral or basic alumina instead.[15] | Non-crystalline products or for separating complex mixtures. |
| Conversion to a Salt | If the Schiff base is stable in acid, it can be converted to a solid salt (e.g., hydrochloride) by treatment with an acid like HCl in an anhydrous solvent. The salt can then be purified and regenerated if needed. | Basic Schiff bases that are difficult to crystallize. |
| In-situ Use | If purification is extremely challenging, consider using the crude product directly in the next synthetic step, provided the impurities will not interfere. | When purification leads to significant product loss or decomposition. |
Experimental Protocols
General Protocol for Schiff Base Synthesis
This protocol provides a general procedure for the condensation of an aldehyde with a primary amine.
Materials:
-
Aldehyde (1 equivalent)
-
Primary amine (1-1.1 equivalents)
-
Solvent (e.g., ethanol, methanol, or toluene)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid)
-
Dehydrating agent (optional, e.g., molecular sieves)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldehyde (1 eq.) in the chosen solvent.[1]
-
Add the primary amine (1-1.1 eq.) to the solution. If using a catalyst, add it at this stage.
-
If using a dehydrating agent like molecular sieves, add it to the mixture.[1]
-
Stir the reaction at room temperature or heat to reflux. The specific temperature and time will depend on the reactants. For reactions in toluene, a Dean-Stark apparatus can be attached to remove water azeotropically.[1][10]
-
Monitor the reaction progress using TLC until the starting material is consumed.[6]
-
Upon completion, the product can be isolated. If the product precipitates upon cooling, it can be collected by filtration, washed with a cold solvent, and dried.[1]
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can then be purified using an appropriate method described in the FAQ section.
Visualized Workflows and Mechanisms
Caption: A step-by-step troubleshooting guide for low Schiff base yield.
Caption: The influence of pH on the key steps of Schiff base formation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. ionicviper.org [ionicviper.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Schiff base - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Minimizing byproducts in the Vilsmeier-Haack reaction of phenols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to minimize byproduct formation in the Vilsmeier-Haack reaction of phenols.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack reaction with phenolic substrates, offering potential causes and solutions to optimize product yield and minimize the formation of unwanted byproducts.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Formylated Product | - Decomposition of Vilsmeier Reagent: The Vilsmeier reagent can be sensitive to moisture and may decompose if not prepared and used under anhydrous conditions.[1] - Low Reactivity of Phenol: Phenols with electron-withdrawing substituents may exhibit reduced reactivity towards the weakly electrophilic Vilsmeier reagent. - Inappropriate Reaction Temperature: The reaction temperature is crucial and substrate-dependent, typically ranging from 0°C to 80°C.[2] | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly distilled solvents and reagents. - For less reactive phenols, consider increasing the reaction temperature or using a more reactive Vilsmeier reagent precursor, such as oxalyl chloride or thionyl chloride with DMF. - Optimize the reaction temperature for your specific substrate. Start with milder conditions (e.g., 0°C to room temperature) and gradually increase the temperature while monitoring the reaction progress. |
| Formation of Multiple Products (Isomers) | - Lack of Regioselectivity: The formyl group can add to either the ortho or para position relative to the hydroxyl group, leading to a mixture of isomers. The para position is generally favored due to less steric hindrance.[3] | - To favor ortho-formylation, consider using metal nitrates (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Co(NO₃)₂) as additives.[4] - The choice of solvent can also influence regioselectivity. Experiment with different solvents to optimize for the desired isomer. |
| O-Formylation Byproduct | - Reaction at the Hydroxyl Group: The Vilsmeier reagent can react with the nucleophilic hydroxyl group of the phenol to form a formate ester, a common byproduct. | - Use a bulky Vilsmeier reagent to sterically hinder the approach to the oxygen atom. - Employ milder reaction conditions, such as lower temperatures and shorter reaction times, to favor C-formylation over O-formylation. - Protect the hydroxyl group with a suitable protecting group that is stable to the Vilsmeier-Haack conditions and can be easily removed afterward. |
| Polymerization/Decomposition of Starting Material | - Harsh Reaction Conditions: High temperatures or prolonged reaction times can lead to the degradation of sensitive phenolic substrates. | - Utilize milder and more efficient reaction conditions such as solvent-free, microwave-assisted, or ultrasonic-assisted methods to reduce reaction times and minimize degradation.[5] - Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of byproduct formation in the Vilsmeier-Haack reaction of phenols?
A1: The primary causes of byproduct formation include lack of regioselectivity leading to ortho/para isomers, and the competing reaction at the hydroxyl group leading to O-formylation. The electron-rich nature of the phenolic ring also makes it susceptible to multiple formylations if the reaction conditions are not carefully controlled.[6]
Q2: How can I improve the regioselectivity of the formylation to favor the para product?
A2: Generally, the Vilsmeier-Haack reaction on phenols favors substitution at the less sterically hindered para position.[3] To further enhance this selectivity, ensure that the reaction temperature is optimized, as higher temperatures can sometimes lead to a decrease in selectivity.
Q3: Are there alternative Vilsmeier-Haack reagents that can minimize byproducts?
A3: Yes, while the most common Vilsmeier reagent is generated from DMF and POCl₃, alternatives can be prepared using other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride. These reagents can sometimes offer different reactivity and selectivity profiles, potentially reducing the formation of certain byproducts.
Q4: Can solvent choice impact the outcome of the reaction?
A4: Absolutely. The polarity and coordinating ability of the solvent can influence the reactivity of the Vilsmeier reagent and the regioselectivity of the reaction. Common solvents include dichloromethane (DCM), DMF, and 1,2-dichloroethane (DCE).[3][7] For sensitive substrates, solvent-free conditions, microwave irradiation, or sonication have been shown to improve yields and reduce reaction times, thereby minimizing byproduct formation.[5]
Q5: What is the best work-up procedure to avoid decomposition of the product?
A5: After the reaction is complete, the mixture is typically poured into a cold solution of a weak base, such as sodium acetate or sodium bicarbonate, to neutralize the acidic components and hydrolyze the intermediate iminium salt to the aldehyde.[3] Vigorous stirring during this quenching step is crucial.
Quantitative Data on Product Yields
The following table summarizes the yields of formylated phenols under different reaction conditions, demonstrating the impact of the chosen methodology on the reaction outcome.
| Phenolic Substrate | Vilsmeier Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| Phenol | DMF/SOCl₂ | Mortar & Pestle (20-30 min) | Salicylaldehyde | 85 | [5] |
| Phenol | DMF/SOCl₂ | Microwave (30-60 sec) | Salicylaldehyde | 90 | [5] |
| Phenol | DMF/SOCl₂ | Ultrasonic (30-45 min) | Salicylaldehyde | 80 | [5] |
| p-Cresol | DMF/SOCl₂ | Mortar & Pestle (20-30 min) | 2-Hydroxy-5-methylbenzaldehyde | 88 | [5] |
| p-Cresol | DMF/SOCl₂ | Microwave (30-60 sec) | 2-Hydroxy-5-methylbenzaldehyde | 92 | [5] |
| p-Cresol | DMF/SOCl₂ | Ultrasonic (30-45 min) | 2-Hydroxy-5-methylbenzaldehyde | 82 | [5] |
| o-Cresol | DMF/SOCl₂ | Mortar & Pestle (20-30 min) | 2-Hydroxy-3-methylbenzaldehyde | 82 | [5] |
| o-Cresol | DMF/SOCl₂ | Microwave (30-60 sec) | 2-Hydroxy-3-methylbenzaldehyde | 88 | [5] |
| o-Cresol | DMF/SOCl₂ | Ultrasonic (30-45 min) | 2-Hydroxy-3-methylbenzaldehyde | 78 | [5] |
| m-Cresol | DMF/SOCl₂ | Mortar & Pestle (20-30 min) | 2-Hydroxy-4-methylbenzaldehyde | 86 | [5] |
| m-Cresol | DMF/SOCl₂ | Microwave (30-60 sec) | 2-Hydroxy-4-methylbenzaldehyde | 90 | [5] |
| m-Cresol | DMF/SOCl₂ | Ultrasonic (30-45 min) | 2-Hydroxy-4-methylbenzaldehyde | 80 | [5] |
Experimental Protocols
Protocol 1: General Procedure for Vilsmeier-Haack Formylation of Phenols under Conventional Conditions
This protocol provides a general method for the formylation of phenols using a pre-formed Vilsmeier reagent.
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise to the stirred DMF over 30 minutes, ensuring the temperature is maintained below 5°C. After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes, then let it warm to room temperature and stir for another hour.
-
Formylation Reaction: Dissolve the phenol (1.0 equiv.) in a minimal amount of anhydrous solvent (e.g., DCM or DCE). Add the phenol solution dropwise to the prepared Vilsmeier reagent at 0°C. After the addition, allow the reaction mixture to stir at room temperature. The reaction time will vary depending on the reactivity of the phenol and should be monitored by TLC (typically 2-24 hours).
-
Work-up and Purification: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate. Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the iminium salt. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Microwave-Assisted Vilsmeier-Haack Formylation of Phenols (Solvent-Free)
This protocol describes a rapid and efficient method for the formylation of phenols using microwave irradiation under solvent-free conditions.[5]
-
Reaction Setup: In a microwave-safe reaction vessel, add the phenol (1.0 equiv.) and the Vilsmeier reagent (prepared from DMF and SOCl₂, 1.5 equiv.).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 30 to 60 seconds at a suitable power level. Monitor the reaction progress by TLC after a short irradiation time.
-
Work-up and Purification: After completion of the reaction (as indicated by TLC), treat the reaction mixture with a 5% sodium thiosulfate solution, followed by the addition of petroleum ether. Separate the organic layer, dry it over anhydrous Na₂SO₄, and evaporate the solvent under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Mechanism of the Vilsmeier-Haack reaction on phenols.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. ajrconline.org [ajrconline.org]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
Technical Support Center: Overcoming Low Reactivity of Dihydroxybenzaldehydes in Condensation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the low reactivity of dihydroxybenzaldehydes in condensation reactions.
Frequently Asked Questions (FAQs)
Q1: Why do dihydroxybenzaldehydes exhibit low reactivity in condensation reactions?
A1: The low reactivity of dihydroxybenzaldehydes stems primarily from the electronic effects of the hydroxyl (-OH) groups. These groups are strongly electron-donating, which increases the electron density on the aromatic ring and, subsequently, on the carbonyl carbon of the aldehyde. This reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack by an enolate or active methylene compound[1][2]. Furthermore, a hydroxyl group in the ortho position (e.g., in 2,4-dihydroxybenzaldehyde) can cause steric hindrance and form intramolecular hydrogen bonds with the aldehyde's carbonyl oxygen, which further stabilizes the starting material and increases the activation energy for the reaction[3][4][5][6][7].
Q2: What are the most common condensation reactions used with dihydroxybenzaldehydes?
A2: The two most prevalent condensation reactions are the Knoevenagel and the Claisen-Schmidt condensations.
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with an active methylene compound (e.g., malonic acid, diethyl malonate, malononitrile) and is typically catalyzed by a weak base like piperidine or proline[1][8][9]. It is a versatile method for forming carbon-carbon bonds and is used to synthesize products like hydroxycinnamic acids and coumarin derivatives[8][10].
-
Claisen-Schmidt Condensation: This is a type of crossed-aldol condensation between a dihydroxybenzaldehyde and a ketone (like acetophenone) that has an α-hydrogen[11]. It can be catalyzed by either an acid or a base and is a primary method for synthesizing chalcones, which are important precursors to flavonoids[12][13][14].
Q3: What general strategies can I employ to improve my reaction yield?
A3: To improve yields, a multi-faceted approach is often necessary. Key strategies include:
-
Catalyst Optimization: The choice and concentration of the catalyst are critical. Screening different weak bases for Knoevenagel reactions or various acids and bases for Claisen-Schmidt reactions can identify the optimal conditions[1].
-
Water Removal: Condensation reactions produce water as a byproduct, which can shift the reaction equilibrium back towards the reactants[1]. Using a Dean-Stark apparatus for azeotropic distillation or adding molecular sieves can effectively remove water and drive the reaction forward[1].
-
Temperature Control: While heating is often necessary for these less reactive substrates, excessive temperatures can lead to side reactions like oxidation or decarboxylation[1]. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress via Thin Layer Chromatography (TLC)[1].
-
Inert Atmosphere: The phenolic hydroxyl groups are susceptible to oxidation, especially at elevated temperatures in the presence of a base. Conducting the reaction under an inert atmosphere, such as nitrogen or argon, can prevent degradation of the starting material and byproducts[1].
Q4: Is it necessary to use a protecting group for the hydroxyls?
A4: Yes, in many cases, particularly when dealing with substrates like 2,4-dihydroxybenzaldehyde or 3,4-dihydroxybenzaldehyde, a protecting group strategy is highly effective. By temporarily masking the hydroxyl groups, their deactivating electronic effects are negated, which significantly enhances the electrophilicity of the aldehyde. The 4-hydroxyl group is often selectively protected[4][6]. Common protecting groups include benzyl (Bn), p-methoxybenzyl (PMB), or silyl ethers (e.g., TBDMS), which can be removed under specific conditions after the condensation is complete[4][15][16].
Troubleshooting Guide
Problem 1: Consistently low or no product yield.
-
Question: My Knoevenagel reaction with 3,5-dihydroxybenzaldehyde and malonic acid is giving a yield below 20%. I've tried heating it in ethanol with a catalytic amount of piperidine. What should I try next?
-
Answer: Low yields with dihydroxybenzaldehydes are a common issue[1]. Several factors could be at play.
-
Troubleshooting Steps:
-
Switch Catalyst and Solvent System: The piperidine/ethanol system may not be optimal. Consider using the Doebner modification, which employs pyridine as both the solvent and a catalyst, often with a small amount of piperidine[1]. Alternatively, using L-proline as a catalyst in ethanol has proven effective for similar substrates[8].
-
Ensure Water Removal: The water produced during the reaction is likely inhibiting its progress. If your setup allows, use a Dean-Stark trap to remove water azeotropically. If not, add activated 3Å or 4Å molecular sieves to the reaction mixture.
-
Verify Reactant Purity: Impurities in either the dihydroxybenzaldehyde or the malonic acid can interfere with the reaction[1]. Consider purifying your starting materials before setting up the reaction.
-
Increase Temperature Gradually: While monitoring via TLC, slowly increase the reaction temperature. Some less reactive substrates require reflux conditions to proceed effectively[1].
-
-
Problem 2: Significant side product formation is observed on TLC.
-
Question: I am attempting a Claisen-Schmidt condensation of 2,4-dihydroxybenzaldehyde with acetophenone using NaOH in ethanol. My TLC plate shows multiple spots, and my desired chalcone is only a minor product. What are the likely side reactions and how can I minimize them?
-
Answer: The formation of multiple side products is often due to the harshness of the reaction conditions or the inherent reactivity of the functional groups[17].
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Strong bases at high temperatures can promote side reactions. Try running the reaction at room temperature or even in an ice bath to increase selectivity for the desired product[13].
-
Use an Inert Atmosphere: Phenolic compounds can oxidize in the presence of a base and air, leading to colored impurities and byproducts. Purge your reaction vessel with nitrogen or argon and maintain a positive pressure throughout the reaction[1].
-
Consider a Milder Catalyst: Strong bases like NaOH can encourage self-condensation of acetophenone. Consider using a milder base or a catalytic system like SOCl2/EtOH, which generates HCl in situ for acid-catalyzed condensation[18].
-
Employ a Protecting Group: The 2-hydroxyl group in 2,4-dihydroxybenzaldehyde is particularly problematic as it strongly deactivates the aldehyde[3][5]. Selectively protecting the 4-hydroxyl group with a benzyl or other suitable group can prevent side reactions associated with the free phenols and activate the aldehyde for the desired condensation[4][19].
-
-
Data Presentation
Table 1: Summary of Optimized Conditions for Knoevenagel Condensation
| Dihydroxybenzaldehyde | Active Methylene | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 3,4-Dihydroxybenzaldehyde | Malonic Acid | Proline | Ethanol | Reflux | 61 | [8] |
| Vanillin (4-Hydroxy-3-methoxy) | Malonic Acid | Proline | Ethanol | Reflux | 75-85 | [8] |
| 2,4-Dihydroxybenzaldehyde | Malononitrile | NaHCO₃ (aq) | Water | 90 | Not specified | [10] |
| 3,5-Dihydroxybenzaldehyde | Malonic Acid | Piperidine | Pyridine | 80-90 | Not specified |[1] |
Table 2: Regioselective Protection of 3,4-Dihydroxybenzaldehyde's 4-OH Group[4]
| Protecting Group | Reagent | Base / Additive | Solvent | Yield (%) |
|---|---|---|---|---|
| Benzyl | Benzyl Chloride | NaHCO₃ / NaI | DMF | 71 |
| p-Methoxybenzyl | p-Methoxybenzyl Chloride | NaHCO₃ / NaI | DMF | 75 |
| Allyl | Allyl Bromide | NaHCO₃ / NaI | DMF | 72 |
| Propargyl | Propargyl Bromide | NaHCO₃ / NaI | DMF | 69 |
Experimental Protocols
Protocol 1: Knoevenagel-Doebner Condensation of 3,5-Dihydroxybenzaldehyde[1]
-
To a solution of 3,5-dihydroxybenzaldehyde (1.0 eq) in pyridine (5-10 volumes), add malonic acid (1.2 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress by TLC.
-
After completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice-cold water and acidify with concentrated HCl until a precipitate forms.
-
Collect the solid product by filtration, wash thoroughly with cold water, and dry.
-
The crude product (3,5-dihydroxycinnamic acid) can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.
Protocol 2: Claisen-Schmidt Synthesis of a 3,3'-Dihydroxychalcone[13]
-
Prepare a solution of 3-hydroxyacetophenone (1.0 eq) in ethanol (approx. 2 mL for a 1 mmol scale) in a suitable flask.
-
Add 10M NaOH solution (approx. 1 mL for a 1 mmol scale) while stirring and continue to stir for 10 minutes at room temperature.
-
Gradually add 3-hydroxybenzaldehyde (2.0 eq) to the mixture and allow it to dissolve completely.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture in an ice bath and carefully acidify with 10% HCl, which should result in the precipitation of the product.
-
Filter the crude product, wash with cold water, and purify through recrystallization using ethanol.
Protocol 3: Regioselective 4-O-Benzylation of 3,4-Dihydroxybenzaldehyde[4]
-
In a round-bottom flask, dissolve 3,4-dihydroxybenzaldehyde (1.0 eq) in DMF.
-
Add sodium bicarbonate (NaHCO₃, 1.5 eq) and sodium iodide (NaI, 0.2 eq).
-
Add benzyl chloride (1.2 eq) to the mixture.
-
Heat the reaction to 40 °C and stir for approximately 20 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the 4-benzyloxy-3-hydroxybenzaldehyde.
Visual Guides
Caption: Factors influencing the reactivity of dihydroxybenzaldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. mdpi.com [mdpi.com]
- 4. Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. What Can’t 2,5-Dihydroxybenzaldehyde Do? Scientists Are Stunned by Its Versatility - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 8. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organicreactions.org [organicreactions.org]
- 10. benchchem.com [benchchem.com]
- 11. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 12. periodicos.ufms.br [periodicos.ufms.br]
- 13. whatcomdigitalcommons.org [whatcomdigitalcommons.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 17. benchchem.com [benchchem.com]
- 18. jocpr.com [jocpr.com]
- 19. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-Dihydroxy-6-methylbenzaldehyde and 2,4-dihydroxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,4-Dihydroxy-6-methylbenzaldehyde and 2,4-dihydroxybenzaldehyde (also known as β-resorcylaldehyde). The addition of a methyl group at the C6 position, ortho to the aldehyde, introduces significant electronic and steric changes that fundamentally alter the molecule's reactivity profile. This analysis is supported by established chemical principles and data from analogous reactions to inform experimental design and synthetic strategy.
Structural and Reactivity Overview
The primary difference between this compound and 2,4-dihydroxybenzaldehyde is the presence of a methyl group adjacent to the aldehyde functionality in the former. This single structural modification is the principal determinant of the observed differences in their chemical behavior, particularly in reactions involving nucleophilic attack at the carbonyl carbon.
-
2,4-dihydroxybenzaldehyde is a highly activated aromatic aldehyde due to the two electron-donating hydroxyl groups. Its aldehyde function is relatively accessible for chemical transformations.
-
This compound features the same activating hydroxyl groups, but the ortho-methyl group introduces significant steric hindrance around the aldehyde.[1][2][3] This physical barrier impedes the approach of nucleophiles, generally rendering the compound less reactive in many common aldehyde reactions compared to its non-methylated counterpart.
The core of the reactivity difference can be broken down into two key factors:
-
Steric Hindrance: The methyl group at the C6 position physically blocks the trajectory of incoming nucleophiles aiming to attack the aldehyde's carbonyl carbon.[4][5] This effect is dominant and is the primary reason for the reduced reactivity of this compound.[2][6] A computational study on the similar 2,4-dihydroxybenzaldehyde (compared to 4-hydroxybenzaldehyde) has already shown that the ortho-hydroxyl group significantly hinders condensation reactions by increasing the activation energy.[7] The addition of a bulkier methyl group would be expected to exacerbate this effect.
-
Electronic Effects: Both the hydroxyl groups and the methyl group are electron-donating groups (EDGs).[8][9] They increase the electron density on the aromatic ring and, to a lesser extent, on the carbonyl carbon.[10] This increased electron density slightly reduces the electrophilicity of the aldehyde, making it inherently less reactive towards nucleophiles. While both molecules experience this effect from the hydroxyl groups, the additional weak inductive effect from the methyl group in this compound further contributes to this deactivation.
Overall, the pronounced steric hindrance is the overriding factor that dictates the lower reactivity of this compound.
Comparative Experimental Data
While direct side-by-side kinetic studies are scarce, a comparison of reported yields for analogous reactions under similar conditions illustrates the reactivity gap. Schiff base formation, a condensation reaction sensitive to both steric and electronic effects, serves as a useful benchmark.
| Reaction Type | Aldehyde Substrate | Amine/Nucleophile | Conditions | Yield (%) | Reference |
| Schiff Base Formation | 2,4-dihydroxybenzaldehyde | Various primary amines | Ethanol, Reflux, 3h | 75-90% (Typical) | [11][12] |
| Schiff Base Formation | This compound | Various primary amines | Ethanol, Reflux | Lower yields expected | Inferred from steric hindrance principles[2][3] |
| Vilsmeier-Haack Synthesis | Resorcinol | POCl₃ / DMF | -15°C to 30°C | 65-75% | |
| Gattermann-type Synthesis | Orcinol | Zn(CN)₂ / HCl | 0°C to 100°C | 76% | [10] |
Note: The yield for Schiff base formation with this compound is an educated estimation based on the well-documented impact of steric hindrance from ortho-substituents, which consistently leads to lower reaction rates and yields compared to less hindered analogues.[2]
Experimental Protocols
The following are representative protocols for reactions involving these aldehydes.
Protocol 1: Synthesis of a Schiff Base from 2,4-dihydroxybenzaldehyde
This protocol describes a general procedure for the condensation of 2,4-dihydroxybenzaldehyde with a primary amine.[12]
-
Reactant Preparation: In a round-bottom flask, dissolve 2,4-dihydroxybenzaldehyde (1.0 equivalent) in absolute ethanol. In a separate beaker, dissolve the desired primary amine (1.0 equivalent) in the same solvent.
-
Reaction Setup: With magnetic stirring, add the ethanolic solution of the primary amine dropwise to the aldehyde solution at room temperature.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Protocol 2: Synthesis of this compound (Gattermann-type)
This protocol is adapted from a known synthesis starting from orcinol.[10]
-
Reactant Setup: In a three-necked flask equipped with a mechanical stirrer and under a nitrogen atmosphere, combine orcinol (5-methylbenzene-1,3-diol, 1.0 eq) and zinc cyanide (Zn(CN)₂, 1.5 eq).
-
Reaction Initiation: Add anhydrous diethyl ether as the solvent. Cool the mixture in an ice bath and begin bubbling dry hydrogen chloride (HCl) gas through the suspension with vigorous stirring until the solution is saturated.
-
Reaction Progress: Allow the reaction to stir for 2-3 hours at low temperature. A solid aldimine hydrochloride intermediate will precipitate.
-
Work-up: Decant the ether solvent. Add water to the solid intermediate.
-
Hydrolysis: Heat the aqueous mixture to 100°C to hydrolyze the aldimine salt. The desired aldehyde product will precipitate from the hot water upon formation.
-
Isolation and Purification: Cool the mixture and collect the crude product by vacuum filtration. The product can be purified by recrystallization from hot water to yield crystalline this compound.
Conclusion
The chemical reactivity of this compound is significantly lower than that of 2,4-dihydroxybenzaldehyde in reactions involving nucleophilic attack at the carbonyl carbon. This pronounced difference is primarily attributed to the substantial steric hindrance imposed by the ortho-methyl group, which outweighs the subtle electronic effects of the substituents. For synthetic applications requiring higher yields and faster reaction times at the aldehyde functionality, 2,4-dihydroxybenzaldehyde is the more versatile and reactive starting material. Conversely, the reduced reactivity of this compound can be strategically employed in complex syntheses where selective reaction at other sites on the molecule is desired.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. quora.com [quora.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ijser.in [ijser.in]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Substituted Benzaldehydes in the Claisen-Schmidt Condensation
An Objective Guide for Researchers and Drug Development Professionals on the Synthesis of Chalcones via Aldol Condensation
The Claisen-Schmidt condensation, a variant of the aldol condensation, is a fundamental reaction in organic synthesis for forming carbon-carbon bonds.[1] It specifically involves the reaction between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen, such as benzaldehyde and its derivatives.[2][3] This reaction is crucial for synthesizing α,β-unsaturated ketones, known as chalcones, which serve as important precursors for flavonoids and other biologically active compounds.[1][4]
The reactivity of substituted benzaldehydes and the corresponding yield of the chalcone product are significantly impacted by the electronic properties of the substituents on the aromatic ring.[1] Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electrophilicity of the carbonyl carbon, thereby influencing the reaction rate and outcome.[1] This guide provides a comparative look at various substituted benzaldehydes in the Claisen-Schmidt condensation with acetophenone, supported by experimental data and detailed protocols.
Comparative Performance of Substituted Benzaldehydes
The nature and position of substituents on the benzaldehyde ring play a critical role in the Claisen-Schmidt condensation. Electron-withdrawing groups tend to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the enolate. This generally leads to higher reaction rates and yields. Conversely, electron-donating groups can decrease the electrophilicity, potentially leading to slower reactions.
The following table summarizes reported yields for the synthesis of various chalcones from the reaction of substituted benzaldehydes with a ketone, typically under basic conditions.
| Substituted Benzaldehyde | Ketone | Catalyst/Solvent | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NaOH/Ethanol | 43% | [1] |
| 4-Methylbenzaldehyde | Acetophenone | Solid NaOH (Solvent-free) | High | [5] |
| 4-Methoxybenzaldehyde | Acetophenone | Solid NaOH (Solvent-free) | High | [5] |
| 2-Nitrobenzaldehyde | Acetophenone | NaOH/Ethanol | >90% | [6] |
| 3-Nitrobenzaldehyde | Acetophenone | NaOH/Ethanol | >90% | [6] |
| 4-Nitrobenzaldehyde | Acetophenone | NaOH/Ethanol | >90% | [6] |
| Various Substituted Benzaldehydes | Cycloalkanones | Solid NaOH (Solvent-free) | 96-98% | [7] |
| 4-Hydroxybenzaldehyde | Acetophenone | KOH/Ethanol | Higher than unsubstituted | [8] |
Experimental Workflow and Reaction Mechanism
The general procedure for the Claisen-Schmidt condensation is a straightforward process involving the base-catalyzed reaction of an aldehyde and a ketone, followed by purification. The choice of base, solvent, and reaction conditions can be optimized to improve yields.[7][9]
Caption: General experimental workflow for chalcone synthesis via Claisen-Schmidt condensation.
The electronic nature of the substituent on the benzaldehyde ring directly influences the reaction's progression by altering the properties of the carbonyl group.
Caption: Logical relationship of substituent effects on the Claisen-Schmidt condensation rate.
Experimental Protocols
This section provides a representative procedure for the Claisen-Schmidt condensation between a substituted benzaldehyde and acetophenone, adapted from multiple sources.[1][6][8]
Materials:
-
Substituted Benzaldehyde (e.g., 3-nitrobenzaldehyde, 1.0 mmol)
-
Acetophenone (1.0 mmol)
-
95% Ethanol
-
Sodium Hydroxide (NaOH) solution (e.g., 10-60% aqueous solution)[4] or Potassium Hydroxide (KOH)[8][9]
-
Glacial Acetic Acid or dilute HCl for neutralization
-
Deionized Water
-
Round-bottom flask or test tube
-
Stir bar and magnetic stir plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup : In a suitable flask, combine the substituted benzaldehyde (1.0 mmol), acetophenone (1.0 mmol), and 4-7 mL of 95% ethanol.[1][9]
-
Dissolution : Swirl or stir the flask to dissolve the solids. The mixture can be cooled in an ice bath to 0°C.[6]
-
Base Addition : While stirring, slowly add the aqueous NaOH or KOH solution dropwise to the mixture.[1][8] The amount of base can vary, from catalytic amounts to stoichiometric equivalents depending on the specific protocol.[9][10]
-
Reaction : A precipitate often begins to form shortly after base addition.[11] The mixture is stirred for a designated period, which can range from 1-3 hours at room temperature to several hours at slightly elevated temperatures (e.g., 40-50°C).[4][6][9] Reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Work-up and Isolation : Once the reaction is complete, the mixture is often cooled in an ice bath for 20-30 minutes to maximize precipitation.[11] The reaction mixture can be neutralized with a few drops of acid. The solid product is then collected by vacuum filtration.
-
Washing : The collected crystals are washed with cold water to remove any remaining base, followed by a wash with a small amount of cold ethanol to remove unreacted starting materials.[6][11]
-
Purification : The crude product is purified by recrystallization, typically from ethanol, to yield the pure chalcone.[9][11] The purity is then confirmed by melting point analysis and spectroscopic methods (e.g., NMR, IR).
References
- 1. benchchem.com [benchchem.com]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 11. Claisen-Schmidt Condensation [cs.gordon.edu]
Unveiling the Antifungal Potential of 2,4-Dihydroxy-6-methylbenzaldehyde: A Comparative Analysis with Other Phenols
For Immediate Release
[City, State] – In the ongoing search for novel antifungal agents, a comprehensive comparative analysis of 2,4-Dihydroxy-6-methylbenzaldehyde (also known as o-Orsellinaldehyde) and other well-known phenolic compounds—thymol, carvacrol, and eugenol—reveals insights into their fungistatic and fungicidal properties. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of their efficacy against pathogenic fungi.
While quantitative data on the antifungal activity of this compound remains limited in publicly available research, this comparison draws upon data from structurally related compounds and the broader class of benzaldehydes to contextualize its potential. In contrast, extensive research has quantified the potent antifungal effects of thymol, carvacrol, and eugenol against a range of fungal species.
Comparative Antifungal Efficacy: A Quantitative Overview
The antifungal activity of phenolic compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration that inhibits visible fungal growth, and the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in fungal death. The following tables summarize the reported MIC and MFC values for thymol, carvacrol, and eugenol against common fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Phenols against Pathogenic Fungi
| Compound | Fungal Species | MIC (µg/mL) |
| Thymol | Candida albicans | 39[1] |
| Candida krusei | 39[1] | |
| Candida tropicalis | 78[1] | |
| Botrytis cinerea | 65[2] | |
| Carvacrol | Candida albicans | 250 - 256[3][4] |
| Candida glabrata | 250[3] | |
| Candida tropicalis | 500[3] | |
| Candida krusei | 500[3] | |
| Botrytis cinerea | 120 (µL/L)[2] | |
| Eugenol | Candida albicans | 0.08 - 0.64 (µl/ml)[5] |
| Trichophyton rubrum | 256[6] | |
| Schiff base of 2-hydroxy-5-methylbenzylideamino * | Candida albicans | 128 |
| Candida tropicalis | 128 |
Note: Data for a structurally related Schiff base is provided as a proxy due to the lack of direct data for this compound.
Table 2: Minimum Fungicidal Concentration (MFC) of Selected Phenols against Pathogenic Fungi
| Compound | Fungal Species | MFC (µg/mL) |
| Thymol | Botrytis cinerea | 100[2] |
| Carvacrol | Candida albicans | 512[4] |
| Candida spp. | 500[3] | |
| Botrytis cinerea | 140 (µL/L)[2] |
Experimental Protocols: Determining Antifungal Activity
The data presented in this guide is primarily derived from studies employing the broth microdilution method, a standardized technique for determining the MIC of antimicrobial agents. This method is conducted in accordance with guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for Antifungal Susceptibility Testing
The broth microdilution method involves preparing a serial two-fold dilution of the test compound in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the fungal isolate. The plates are incubated under controlled conditions, typically at 35°C for 24 to 48 hours. The MIC is visually determined as the lowest concentration of the compound that inhibits the growth of the fungus.
To determine the MFC, an aliquot from each well showing no visible growth is sub-cultured onto an agar plate devoid of the test compound. The plates are then incubated to allow for the growth of any surviving fungi. The MFC is defined as the lowest concentration of the compound that results in a 99.9% reduction in the initial fungal inoculum.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of an antifungal compound.
Workflow for Antifungal Susceptibility Testing.
Unraveling the Mechanisms: Fungal Signaling Pathways as Targets
Phenolic compounds exert their antifungal effects through various mechanisms, often involving the disruption of crucial cellular processes and signaling pathways. While the specific pathways affected by this compound are still under investigation, research on related benzaldehydes and other phenols points to several key targets.
One proposed mechanism for benzaldehydes involves the disruption of cellular antioxidation , which can lead to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage. This process may be linked to the Mitogen-Activated Protein Kinase (MAPK) signaling pathway , a critical regulator of the fungal stress response.
Another potential target is the Hsp90-calcineurin pathway . Hsp90 is a molecular chaperone essential for the proper folding and function of many signaling proteins, including calcineurin, which plays a vital role in fungal virulence and stress adaptation. Inhibition of this pathway can compromise the fungus's ability to cope with environmental stresses, including the presence of antifungal compounds.
Illustrating the Fungal Stress Response Pathways
The following diagram depicts a simplified overview of the MAPK and Hsp90-calcineurin signaling pathways, which are potential targets for phenolic antifungal compounds.
Potential Fungal Signaling Pathway Targets.
References
A Comparative Analysis of the Cytotoxic Potential of 2,4-Dihydroxy-6-methylbenzaldehyde and Vincristine Sulfate
For Immediate Release: A Comprehensive Guide for Researchers in Oncology and Drug Discovery
This publication provides a detailed comparative analysis of the cytotoxic properties of the naturally derived compound 2,4-Dihydroxy-6-methylbenzaldehyde and the well-established chemotherapeutic agent, vincristine sulfate. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side look at their efficacy, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
Vincristine sulfate is a potent, widely used anticancer drug with a well-defined mechanism of action centered on the disruption of microtubule dynamics, leading to mitotic arrest and apoptosis. In contrast, this compound, a benzaldehyde derivative, has been investigated for its biological activities, but its cytotoxic profile against cancerous cell lines appears to be significantly less potent than vincristine sulfate based on available data. This guide presents the existing quantitative data, details the experimental methodologies for assessing cytotoxicity, and visualizes the known signaling pathways, providing a valuable resource for comparative oncology research.
Quantitative Cytotoxicity Data
The cytotoxic effects of this compound and vincristine sulfate have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.
Table 1: Comparative IC50 Values of this compound and Vincristine Sulfate in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | SF-295 | Glioblastoma | > 5.00 µg/mL |
| OVCAR-8 | Ovarian Cancer | > 5.00 µg/mL | |
| HCT-116 | Colon Cancer | > 5.00 µg/mL | |
| HL-60 | Leukemia | > 5.00 µg/mL | |
| Vincristine Sulfate | MCF7-WT | Breast Adenocarcinoma | 7.37 nM[1] |
| L1210 | Murine Leukemia | 4.4 nM[2] | |
| SU-DHL-5 | Diffuse Large B-Cell Lymphoma | 0.001166 µM[3] | |
| MOLM-13 | Acute Myeloid Leukemia | 0.001303 µM[3] | |
| ATN-1 | Acute Lymphoblastic Leukemia (T-cell) | 0.001561 µM[3] | |
| NALM-6 | B-cell Leukemia | 0.002201 µM[3] | |
| UKF-NB-3 | Neuroblastoma | Varies (nM range)[4] | |
| CEM | Human Lymphoblastoid Leukemia | ~10⁻⁸ to 10⁻⁷ M for 50% growth reduction[5] |
Note: The IC50 values for vincristine sulfate are presented in nanomolar (nM) or micromolar (µM) concentrations, highlighting its high potency. The available data for this compound indicates low cytotoxicity at the tested concentration of 5.00 µg/mL.
Experimental Protocols
The following are detailed methodologies for two common in vitro cytotoxicity assays used to evaluate the compounds discussed in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1][6][7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][6] The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[3][6]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or vincristine sulfate) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1][7]
-
Formazan Solubilization: After incubation, dissolve the formazan crystals by adding a solubilization solution, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.[3][6]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value from the dose-response curve.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[8]
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The assay measures the activity of this released enzyme, which is proportional to the number of lysed cells.
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the test compounds in a 96-well plate as described for the MTT assay. Include appropriate controls: untreated cells (spontaneous LDH release), vehicle-treated cells, and a positive control for maximum LDH release (cells treated with a lysis buffer).[8]
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.
Signaling Pathways and Mechanisms of Action
This compound
The precise cytotoxic mechanism of this compound is not well-elucidated. However, studies on related benzaldehyde derivatives suggest that their anticancer effects may involve the modulation of key intracellular signaling pathways that are often dysregulated in cancer.[9] Research indicates that some benzaldehydes can suppress pro-survival pathways such as PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[9] Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death).[9]
Caption: Potential signaling pathways affected by benzaldehyde derivatives.
Vincristine Sulfate
Vincristine sulfate is a well-characterized vinca alkaloid that exerts its cytotoxic effects by targeting microtubules, essential components of the cytoskeleton.[6][10]
Mechanism of Action:
-
Tubulin Binding: Vincristine binds to β-tubulin, a subunit of microtubules.[10]
-
Inhibition of Polymerization: This binding inhibits the polymerization of tubulin dimers into microtubules, leading to the disruption of microtubule assembly.[10]
-
Mitotic Arrest: The disruption of the mitotic spindle prevents proper chromosome segregation during mitosis, causing the cells to arrest in the metaphase of the cell cycle.[6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the apoptotic cascade, leading to programmed cell death.
Caption: Mechanism of action of vincristine sulfate.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the cytotoxicity of two compounds using an in vitro cell-based assay.
Caption: Experimental workflow for cytotoxicity comparison.
Conclusion
This comparative guide highlights the significant difference in cytotoxic potency between this compound and vincristine sulfate. Vincristine sulfate remains a highly potent anticancer agent with a well-established mechanism of action. The available data for this compound suggests limited cytotoxic activity against the tested cancer cell lines. Further research, including screening against a broader panel of cancer cells and elucidation of its specific molecular targets and signaling pathways, is necessary to fully understand its potential, if any, in oncology. This guide provides a foundational resource for researchers to design and interpret experiments aimed at comparing novel compounds with established chemotherapeutic agents.
References
- 1. researchhub.com [researchhub.com]
- 2. researchgate.net [researchgate.net]
- 3. atcc.org [atcc.org]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 9. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to 2,4-Dihydroxy-6-methylbenzaldehyde Derivatives as Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,4-Dihydroxy-6-methylbenzaldehyde derivatives as emerging inhibitors of Heat Shock Protein 90 (Hsp90) against established alternatives. The content presented herein is supported by experimental data from peer-reviewed studies, with detailed protocols for key validation assays.
Introduction to Hsp90 Inhibition
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a multitude of client proteins, many of which are integral to cancer cell survival, proliferation, and signaling.[1] Inhibition of Hsp90's ATPase activity disrupts its chaperone function, leading to the misfolding and subsequent degradation of these client proteins through the ubiquitin-proteasome pathway. This simultaneous disruption of multiple oncogenic pathways makes Hsp90 an attractive target for cancer therapy.[2] A variety of small molecules have been developed to target the N-terminal ATP-binding pocket of Hsp90, including the well-characterized ansamycin antibiotic Geldanamycin and its derivatives.[3] More recently, derivatives of this compound, particularly Schiff bases, have been identified as a novel class of Hsp90 inhibitors.[4][5]
Mechanism of Action: Disrupting the Hsp90 Chaperone Cycle
Hsp90 inhibitors, including this compound derivatives, typically function by competitively binding to the ATP pocket in the N-terminal domain of Hsp90. This prevents ATP hydrolysis, a critical step in the chaperone cycle, leading to the destabilization and degradation of Hsp90 client proteins.
Comparative Performance Data
The following tables summarize the inhibitory activities of selected this compound Schiff base derivatives and other well-known Hsp90 inhibitors. It is important to note that the data are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions and cell lines used.
Table 1: Hsp90 ATPase Inhibitory Activity and Antiproliferative Activity of this compound Schiff Base Derivatives
| Compound ID | Hsp90 ATPase Inhibition IC50 (µM) | Antiproliferative Activity (PC3 Cells) IC50 (µM) |
| Schiff base 5 | Not Reported | 7.43 |
| Schiff base 6 | Not Reported | 7.15 |
| Schiff base 9 | 0.02 | > 15 |
| Schiff base 11 | 0.02 | > 15 |
| Schiff base 13 | Not Reported | 4.85 |
*Data from Gupta et al. (2015)
Table 2: Antiproliferative Activity of Selected Hsp90 Inhibitors in Lung Adenocarcinoma Cell Lines
| Inhibitor | Cell Line | IC50 (nM)[6] |
| 17-AAG | H1975 | 1.258 |
| H1437 | 6.555 | |
| HCC827 | 26.255 | |
| IPI-504 | H1975 | 2.855 |
| H1650 | 4.981 | |
| Calu-3 | 33.726 | |
| STA-9090 | H1975 | 1.876 |
| H1650 | 2.125 | |
| H2009 | 10.551 | |
| AUY-922 | H1975 | 0.987 |
| H1650 | 1.543 | |
| Calu-3 | 8.997 |
*Data from Navarro-Triviño et al. (2021)[6]
Experimental Protocols
Detailed methodologies for the validation of Hsp90 inhibitors are crucial for the reproducibility and comparison of results.
Experimental Workflow for Hsp90 Inhibitor Validation
The following diagram outlines a typical workflow for the validation of a novel Hsp90 inhibitor.
Hsp90 ATPase Activity Assay (Malachite Green)
This colorimetric assay quantifies the amount of inorganic phosphate released from ATP hydrolysis by Hsp90.
Materials:
-
Recombinant Hsp90 protein
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl2)[7]
-
ATP solution
-
Malachite Green Reagent (freshly prepared mixture of malachite green, ammonium molybdate, and polyvinyl alcohol)[7]
-
Phosphate standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Phosphate Standard Curve: Create a series of dilutions of the phosphate standard in the assay buffer. Add the Malachite Green reagent to each dilution and incubate at room temperature for 15-20 minutes. Measure the absorbance at approximately 620 nm.[2]
-
Enzyme Reaction: In a 96-well plate, add the assay buffer, Hsp90 enzyme solution, and the test inhibitor (e.g., this compound derivative) at various concentrations. Include a no-enzyme control. Pre-incubate the plate at 37°C for 10 minutes.[2]
-
Initiate Reaction: Add ATP solution to all wells to start the reaction. Incubate at 37°C for a predetermined time (e.g., 60-120 minutes).[2]
-
Stop Reaction and Color Development: Stop the reaction by adding a solution like 34% sodium citrate. Add the Malachite Green reagent to each well and incubate at room temperature for 15-20 minutes to allow for color development.[2]
-
Data Analysis: Measure the absorbance at ~620 nm. Use the phosphate standard curve to determine the amount of phosphate released. Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[2]
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., PC3)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or a specialized buffer)[1]
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of the Hsp90 inhibitor for a specified period (e.g., 48 or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[8]
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blotting for Hsp90 Client Proteins
This technique is used to detect the degradation of Hsp90 client proteins following inhibitor treatment.
Materials:
-
Treated and untreated cell lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification: Lyse the treated and untreated cells and determine the protein concentration of each sample.[10]
-
SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-PAGE and then transfer them to a membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Analysis: Analyze the band intensities to determine the levels of Hsp90 client proteins in the treated versus untreated samples. A decrease in client protein levels indicates effective Hsp90 inhibition.
Conclusion
Derivatives of this compound represent a promising new class of Hsp90 inhibitors with demonstrated anticancer activity. While the available data suggests potent Hsp90 ATPase inhibition and antiproliferative effects for some derivatives, further studies are required for a direct and comprehensive comparison with established Hsp90 inhibitors across a broader range of cancer cell lines. The experimental protocols and workflows provided in this guide offer a framework for the continued validation and development of these and other novel Hsp90-targeted therapies.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. benchchem.com [benchchem.com]
- 11. origene.com [origene.com]
Comparative ¹H NMR spectral analysis of substituted benzaldehydes
A comparative ¹H NMR spectral analysis of substituted benzaldehydes offers valuable insights into the electronic effects of substituents on the aromatic ring. The chemical shifts of the aldehydic and aromatic protons are particularly sensitive to the electron-donating or electron-withdrawing nature of the substituent at the para position. This guide provides a detailed comparison of the ¹H NMR spectra of benzaldehyde and four of its para-substituted derivatives: p-nitrobenzaldehyde, p-chlorobenzaldehyde, p-anisaldehyde, and p-tolualdehyde.
Comparative ¹H NMR Data
The ¹H NMR chemical shifts (δ) for the aldehydic and aromatic protons of the selected benzaldehydes are summarized in the table below. The data were obtained in deuterated chloroform (CDCl₃) unless otherwise specified.
| Compound | Substituent (-X) | Electronic Effect of -X | Aldehydic Proton (δ, ppm) | Aromatic Protons (ortho to -CHO) (δ, ppm) | Aromatic Protons (meta to -CHO) (δ, ppm) | Other Protons (δ, ppm) |
| Benzaldehyde | -H | Neutral | ~10.00[1] | ~7.86 | ~7.52 (meta), ~7.62 (para) | |
| p-Nitrobenzaldehyde | -NO₂ | Strong Electron-Withdrawing | ~10.18[2] | ~8.40 | ~8.11 | |
| p-Chlorobenzaldehyde | -Cl | Electron-Withdrawing | ~9.99[3][4] | ~7.82[3][4] | ~7.52[3][4] | |
| p-Tolualdehyde | -CH₃ | Electron-Donating | ~9.95[5] | ~7.76 | ~7.32 | ~2.43 (-CH₃)[5] |
| p-Anisaldehyde | -OCH₃ | Strong Electron-Donating | ~9.86[6] | ~7.82[6] | ~6.98[6] | ~3.86 (-OCH₃)[6] |
Analysis of Spectral Data:
The aldehydic proton of benzaldehyde resonates at approximately 10.00 ppm.[1] Electron-withdrawing substituents, such as the nitro group (-NO₂) in p-nitrobenzaldehyde, deshield the aldehydic proton, causing a downfield shift to around 10.18 ppm.[2] Conversely, electron-donating groups, like the methoxy group (-OCH₃) in p-anisaldehyde, shield the aldehydic proton, resulting in an upfield shift to approximately 9.86 ppm.[6]
A similar trend is observed for the aromatic protons. Electron-withdrawing groups shift the aromatic protons downfield, while electron-donating groups shift them upfield. This effect is most pronounced for the protons ortho and para to the substituent.
Experimental Protocol
The following is a general procedure for obtaining ¹H NMR spectra of substituted benzaldehydes.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the substituted benzaldehyde.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The ¹H NMR spectra can be recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to obtain optimal resolution and lineshape.
3. Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters. A typical pulse sequence would be a 90° pulse followed by acquisition of the free induction decay (FID).
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.
4. Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the absorptive mode.
-
Perform baseline correction to obtain a flat baseline.
-
Integrate the peaks to determine the relative number of protons.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
Workflow for Comparative ¹H NMR Analysis
The following diagram illustrates the logical workflow for the comparative ¹H NMR spectral analysis of substituted benzaldehydes.
Caption: Workflow for comparative ¹H NMR analysis of substituted benzaldehydes.
References
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 4-Nitrobenzaldehyde(555-16-8) 1H NMR [m.chemicalbook.com]
- 3. 4-Chlorobenzaldehyde(104-88-1) 1H NMR [m.chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. p-Tolualdehyde(104-87-0) 1H NMR spectrum [chemicalbook.com]
- 6. p-Anisaldehyde(123-11-5) 1H NMR spectrum [chemicalbook.com]
Structure-activity relationship of 2,4-dihydroxybenzaldehyde derivatives
A Comprehensive Guide to the Structure-Activity Relationship of 2,4-Dihydroxybenzaldehyde Derivatives
The multifaceted biological activities of 2,4-dihydroxybenzaldehyde and its derivatives have positioned them as a versatile class of phenolic compounds in drug discovery. Their inherent structural features, particularly the hydroxyl and aldehyde groups, provide a scaffold for developing novel therapeutic agents with a broad spectrum of activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.[1] This guide offers a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in their endeavors.
Anticancer Activity: Targeting Key Cellular Pathways
Derivatives of 2,4-dihydroxybenzaldehyde, especially Schiff bases, have shown significant promise as anticancer agents by targeting crucial cellular pathways involved in cancer progression.[1][2] A primary mechanism of action is the inhibition of Heat shock protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous oncogenic proteins.[1][3] Inhibition of Hsp90's ATPase activity leads to the degradation of these client proteins, ultimately causing cancer cell death.[1]
Several Schiff base derivatives of 2,4-dihydroxybenzaldehyde have been identified as potent inhibitors of Hsp90's ATPase activity.[4] The antiproliferative effects of these compounds have been evaluated against various cancer cell lines, such as the PC3 prostate cancer cell line, using the MTT assay.
Comparative Anticancer and Hsp90 Inhibitory Activities
The following table summarizes the anticancer and Hsp90 inhibitory activities of various 2,4-dihydroxybenzaldehyde Schiff base derivatives, providing a comparative look at their potency.
| Compound ID | Derivative | Target/Assay | Cell Line | IC50 (µM) | Reference |
| Schiff base 1 | Derived from 2-aminobenzothiazole | Hsp90 ATPase activity | - | 0.003 (3 nM) | [4] |
| Schiff base 2 | Derived from 2-amino-5-nitrothiazole | Hsp90 ATPase activity | - | 0.009 (9 nM) | [4] |
| Compound 9 | - | Hsp90 ATPase activity | - | 0.02 | |
| Compound 11 | - | Hsp90 ATPase activity | - | 0.02 | |
| Schiff base 3 | Derived from 3-amino-1H-pyrazol-5(4H)-one | Hsp90 ATPase activity | - | 7.15 | [4] |
| Schiff base 4 | Derived from 4-amino-3-methyl-1H-pyrazol-5(4H)-one | Hsp90 ATPase activity | - | 7.43 | [4] |
| Schiff base 5 | Derived from 2,4-dinitrophenyl hydrazine | Hsp90 ATPase activity | - | >10 | [4] |
| Schiff base 13 | - | PC3 cell viability (Anticancer) | PC3 | 4.85 | [1] |
| Schiff base 6 | - | PC3 cell viability (Anticancer) | PC3 | 7.15 | [1] |
| Schiff base 5 | - | PC3 cell viability (Anticancer) | PC3 | 7.43 | [1] |
| Schiff base 7 | Derived from 2-amino-5-nitrothiazole | PC3 cell viability (Anticancer) | PC3 | 11.21 | [4] |
| Schiff base 8 | Derived from 2,4-dinitrophenyl hydrazine | PC3 cell viability (Anticancer) | PC3 | >15 | [4] |
| Schiff base 9 | Derived from 2-aminobenzothiazole | PC3 cell viability (Anticancer) | PC3 | >15 | [4] |
Signaling Pathway Inhibition by 2,4-Dihydroxybenzaldehyde Derivatives
The anticancer activity of these derivatives is rooted in their ability to disrupt key signaling pathways. The inhibition of Hsp90 is a central mechanism, as it affects multiple downstream oncogenic proteins.
Caption: Inhibition of Hsp90 by 2,4-dihydroxybenzaldehyde derivatives.
Antioxidant and Anti-inflammatory Activities
The antioxidant capacity of 2,4-dihydroxybenzaldehyde derivatives is largely due to their ability to donate hydrogen atoms or electrons to neutralize free radicals.[1][5] The positioning of the hydroxyl groups on the benzene ring plays a significant role in this activity.[1]
Furthermore, 2,4-dihydroxybenzaldehyde has demonstrated anti-inflammatory and anti-angiogenic properties by suppressing the production of inflammatory mediators and inhibiting the formation of new blood vessels.[1][2] It has been shown to inhibit angiogenesis in the chick chorioallantoic membrane (CAM) assay with an IC50 value of 2.4 μ g/egg .[2][6]
Antimicrobial Properties
Derivatives of 2,4-dihydroxybenzaldehyde have also been investigated for their antimicrobial effects against a variety of pathogenic bacteria and fungi.[7] The presence of hydroxyl groups is crucial for their biological action, which may involve disrupting cell membranes, inhibiting essential enzymes, or interfering with quorum sensing pathways.[7]
Comparative Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) values of some dihydroxybenzaldehyde derivatives against specific microorganisms.
| Derivative | Microorganism | Assay | Result (MIC) | Reference |
| 2,3-dihydroxybenzaldehyde | Bovine mastitis S. aureus | Microdilution | 500 mg/L | [1] |
| Gentisaldehyde (2,5-dihydroxybenzaldehyde) | Bovine mastitis S. aureus | Microdilution | 500 mg/L | [1] |
| SB3 | S. aureus | - | 100 µg/mL | [8] |
| SB3 | E. coli | - | 62.5 µg/mL | [8] |
| SB3 | S. pyogenes | - | 50 µg/mL | [8] |
| SB3 | P. aeruginosa | - | 100 µg/mL | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities of 2,4-dihydroxybenzaldehyde derivatives.
Synthesis of Schiff Base Derivatives
A general procedure for the synthesis of Schiff base derivatives of 2,4-dihydroxybenzaldehyde is as follows:
-
Dissolve equimolar amounts of 2,4-dihydroxybenzaldehyde and a selected primary amine in a suitable solvent (e.g., absolute ethanol) in a round-bottom flask.[4]
-
Add a few drops of a catalyst, such as glacial acetic acid.[4]
-
Reflux the reaction mixture for a specified period, monitoring the reaction's progress using thin-layer chromatography (TLC).[4]
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
Collect the resulting precipitate (the Schiff base) by filtration.[4]
-
Wash the solid product with a cold solvent to remove any unreacted starting materials.[4]
Caption: General workflow for the synthesis of Schiff base derivatives.
Hsp90 ATPase Inhibition Assay (Malachite Green Assay)
This assay colorimetrically measures the inhibition of Hsp90's ATPase activity.
-
Incubate various concentrations of the test compounds with the Hsp90 enzyme in a 96-well plate.[4]
-
Initiate the ATPase reaction by adding ATP.[4]
-
Stop the reaction by adding the malachite green reagent, which forms a colored complex with the free phosphate released during ATP hydrolysis.[4]
-
Add a citrate solution to stabilize the color.[4]
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.[4]
-
The amount of phosphate released is proportional to the Hsp90 ATPase activity.[4]
-
Calculate the percentage of inhibition for each compound concentration relative to a control without an inhibitor.[4]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH free radical.[1]
-
Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol.[1]
-
In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the test compound.[1]
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[1]
-
Measure the absorbance of the solution at 517 nm. The violet color of the DPPH solution fades as it is reduced by the antioxidant.[1]
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[5]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1]
-
Prepare a standardized suspension of the test microorganism.[1]
-
Prepare serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[1]
-
Add the microbial inoculum to each well.[1]
-
Incubate the plate under conditions suitable for the growth of the microorganism.[1]
-
After incubation, visually inspect the wells for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no growth is observed.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. biomolther.org [biomolther.org]
- 3. 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Evaluation on Pharmacological Activities of 2,4-Dihydroxybenzaldehyde [biomolther.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
In Vitro Anticancer Activity of 2,4-Dihydroxy-6-methylbenzaldehyde: A Comparative Guide
This guide provides an objective comparison of the in vitro anticancer activity of 2,4-Dihydroxy-6-methylbenzaldehyde with established chemotherapy agents, Docetaxel and 5-Fluorouracil. The information presented is collated from preclinical research to facilitate an evidence-based evaluation of this compound's potential as a therapeutic agent.
Comparative Analysis of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and its alternatives against various cancer cell lines.
Note: Direct experimental data for the IC50 of this compound is limited in publicly available literature. The data presented here is for a closely related derivative, methyl-2,4-dihydroxy-6-methylbenzoate, and other benzaldehyde derivatives to provide an inferential baseline. This should be considered a significant limitation.
Table 1: Cytotoxicity of Benzaldehyde Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Exposure Time |
| Methyl-2,4-dihydroxy-6-methylbenzoate | HepG-2 (Liver Carcinoma) | 5.54 (as ethyl acetate extract) | Not Specified |
| 2,3-Dihydroxybenzaldehyde | HCT-116 (Colon Carcinoma) | 1.09 µg/mL | Not Specified |
| 2,5-Dihydroxybenzaldehyde | HCT-116 (Colon Carcinoma) | 1.17 µg/mL | Not Specified |
Table 2: Cytotoxicity of Docetaxel against Prostate Cancer Cell Lines
| Cancer Cell Line | IC50 (nM) | Exposure Time | Reference |
| PC-3 | 3.72 | 48h | [1][2] |
| DU-145 | 4.46 | 48h | [1][2] |
| LNCaP | 1.13 | 48h | [1][2] |
| PC-3 | 0.598 | 72h | [3] |
| DU-145 | 0.469 | 72h | [3] |
Table 3: Cytotoxicity of 5-Fluorouracil against Colon Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Exposure Time | Reference |
| HCT-116 | 11.3 | 72h | [4] |
| HT-29 | 11.25 | 120h | [4] |
| SW620 | ~50 | 72h | [5] |
| HCT-116 | 23.41 | 48h | [6] |
| HT-29 | 19.3 | 48h | [5] |
| SW480 | 17.5 | 48h | [5] |
| HCT-116 | 200 µg/mL (non-transfected) | 48h | [7] |
| HCT-116 | 5 | 48h | [8] |
| HT-29 | 8 | 48h | [8] |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical mechanism by which anticancer agents eliminate malignant cells.
Table 4: Apoptosis Induction by Docetaxel in Prostate Cancer Cells
| Cancer Cell Line | Treatment Conditions | Percentage of Apoptotic Cells (Early + Late) | Reference |
| C4-2B | 10nM Docetaxel for 48h | 41.9% | [11] |
| DU-145 | 31nM Docetaxel for 48h | 29.8% | [11] |
| PC-3 | 5nM and 10nM for 72h | Significant increase in early apoptosis | [12] |
Table 5: Apoptosis Induction by 5-Fluorouracil in Colon Cancer Cells
| Cancer Cell Line | Treatment Conditions | Percentage of Apoptotic Cells (Early + Late) | Reference |
| HCT-116 | 5-FU (concentration not specified) for 72h | 24.6% | [13] |
| HCT-116 | 20µM 5-FU for 48h | Significant increase | [6] |
Cell Cycle Arrest
Anticancer agents often exert their effects by disrupting the cell cycle, leading to a halt in proliferation.
The effect of this compound on the cell cycle has not been extensively studied. However, related chalcone derivatives have been shown to induce G1 cell cycle arrest.
Table 6: Cell Cycle Arrest Induced by Docetaxel in Prostate Cancer Cells
| Cancer Cell Line | Treatment Conditions | Effect on Cell Cycle | Reference |
| PC-3 | 0.1 or 3 µM for 48h | Increase in G2/M fraction | [14] |
| C4-2B | 10nM for 48h | G2/M arrest | [15] |
| DU-145 | 10nM for 48h | G2/M arrest | [15] |
Table 7: Cell Cycle Arrest Induced by 5-Fluorouracil in Colon Cancer Cells
| Cancer Cell Line | Treatment Conditions | Effect on Cell Cycle | Reference |
| SW620 | 13 µg/mL for 48h | S-phase arrest (54.48% in S phase) | [16] |
| RPMI 4788 | Dose-dependent | Early S-phase accumulation | [17] |
| HCT-116 | 10 µM | S-phase arrest | [18] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, Docetaxel, 5-Fluorouracil) or vehicle control.
-
Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere of 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound for the desired time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated as described for the apoptosis assay and then harvested.
-
Fixation: Cells are washed with PBS and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes in the dark.
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity.
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for in vitro validation of anticancer activity.
Caption: Potential signaling pathways affected by benzaldehyde derivatives.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination Effects of Docetaxel and Doxorubicin in Hormone-Refractory Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - Gao - Translational Cancer Research [tcr.amegroups.org]
- 7. 5-Fluorouracil Induce the Expression of TLR4 on HCT116 Colorectal Cancer Cell Line Expressing Different Variants of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Fluorouracil mediated anti-cancer activity in colon cancer cells is through the induction of Adenomatous Polyposis Coli: Implication of the long-patch base excision repair pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and Proapoptotic Properties of the Natural Compound o-Orsellinaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. oncotarget.com [oncotarget.com]
- 12. Docetaxel-Induced Cell Death Is Regulated by a Fatty Acid-Binding Protein 12-Slug-Survivin Pathway in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Docetaxel-induced prostate cancer cell death involves concomitant activation of caspase and lysosomal pathways and is attenuated by LEDGF/p75 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Effect of 5-fluorouracil on cell cycle regulatory proteins in human colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Unveiling the Potency of Benzaldehyde-Derived Hsp90 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of various Hsp90 inhibitors derived from different benzaldehyde scaffolds. We delve into the experimental data, providing a clear and concise summary of their performance and the methodologies used to evaluate them.
Heat shock protein 90 (Hsp90) has emerged as a critical target in cancer therapy due to its role in stabilizing a wide array of oncoproteins essential for tumor growth and survival. The inhibition of Hsp90 leads to the degradation of these "client" proteins, disrupting multiple signaling pathways simultaneously. Benzaldehyde derivatives have shown promise as a scaffold for the development of novel Hsp90 inhibitors. This guide compares the efficacy of several such compounds, supported by experimental data from peer-reviewed studies.
Comparative Efficacy of Benzaldehyde-Derived Hsp90 Inhibitors
The following tables summarize the in vitro efficacy of various Hsp90 inhibitors derived from different benzaldehyde scaffolds. The data is presented to facilitate a direct comparison of their potency in inhibiting Hsp90's ATPase activity and their anti-proliferative effects on cancer cell lines.
Table 1: Hsp90 ATPase Inhibitory Activity of Benzaldehyde Derivatives
| Compound Class | Specific Derivative | Hsp90 ATPase IC50 (µM) | Reference |
| 2,4-Dihydroxy Benzaldehyde Schiff Bases | Compound 9 | 0.02 | [1] |
| Compound 11 | 0.02 | [1] | |
| Compound 13 | Not Reported | [1] | |
| Resorcinol-based N-Benzyl Benzamides | Compound 30f | 0.0053 | [2] |
Table 2: Anti-proliferative Activity of Benzaldehyde Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| 2,4-Dihydroxy Benzaldehyde Schiff Bases | Compound 13 | PC3 (Prostate) | 4.85 | [1] |
| Compound 5 | PC3 (Prostate) | 7.43 | [1] | |
| Compound 6 | PC3 (Prostate) | 7.15 | [1] | |
| Resorcinol-based N-Benzyl Benzamides | Compound 30f | H1975 (Non-small cell lung) | 0.42 | [2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are representative of standard procedures used to evaluate the efficacy of Hsp90 inhibitors.
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This assay colorimetrically measures the amount of inorganic phosphate released from ATP hydrolysis by Hsp90. The intensity of the color, which is read by a spectrophotometer, is directly proportional to the amount of phosphate released and thus to the ATPase activity.
Materials:
-
Recombinant Hsp90 protein
-
Assay Buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
ATP solution
-
Test compounds (Hsp90 inhibitors) dissolved in DMSO
-
Malachite Green Reagent (freshly prepared)
-
Phosphate Standard (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all solutions and dilute the Hsp90 protein and ATP to their working concentrations in the assay buffer. Prepare serial dilutions of the test compounds.
-
Reaction Setup: In a 96-well plate, add the assay buffer, Hsp90 protein, and the test compound at various concentrations. Include a positive control (Hsp90 without inhibitor) and a negative control (no Hsp90).
-
Initiation of Reaction: Start the reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 90 minutes) to allow for ATP hydrolysis.
-
Termination and Color Development: Stop the reaction by adding the Malachite Green reagent to each well. This reagent will react with the free phosphate to produce a colored product. Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measurement: Measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from the negative control) from all readings. Use the phosphate standard curve to convert the absorbance values to the concentration of phosphate released. Calculate the percentage of Hsp90 ATPase activity inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., PC3, H1975)
-
Cell culture medium and supplements
-
Test compounds (Hsp90 inhibitors)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 or IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Western Blotting for Hsp90 Client Protein Degradation
Western blotting is used to detect the levels of specific proteins in a cell lysate. Inhibition of Hsp90 leads to the degradation of its client proteins, which can be visualized as a decrease in the corresponding protein bands on a Western blot.
Materials:
-
Cancer cell lines
-
Test compounds (Hsp90 inhibitors)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, c-Raf) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the Hsp90 inhibitor for a specified time. Lyse the cells using lysis buffer to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody specific to the client protein of interest, followed by incubation with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative levels of the client proteins in treated versus untreated cells. A decrease in the client protein band intensity indicates degradation.
Visualizing the Impact: Signaling Pathways and Experimental Workflow
To better understand the mechanism of action of Hsp90 inhibitors and the experimental processes used to evaluate them, the following diagrams are provided.
Caption: Hsp90 signaling pathway and the effect of inhibitors.
Caption: Workflow for evaluating Hsp90 inhibitor efficacy.
References
Navigating Specificity: A Comparative Analysis of 2,4-Dihydroxy-6-methylbenzaldehyde in Biological Assays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of small molecules is paramount to ensuring data integrity and accelerating the discovery of selective therapeutics. This guide provides a comparative overview of 2,4-Dihydroxy-6-methylbenzaldehyde, a naturally occurring phenolic aldehyde, and its performance in various biological assays. We delve into its known biological activities, compare it with structurally related compounds, and provide detailed experimental protocols to aid in the design of robust screening campaigns.
Introduction to this compound
This compound, also known as o-Orsellinaldehyde, is a phenolic aldehyde found in various natural sources. It has garnered scientific interest due to its diverse biological activities, including anti-inflammatory, anti-angiogenic, anti-nociceptive, and antibacterial properties. Furthermore, its core structure has been utilized as a scaffold in the development of potent inhibitors for targets such as Heat Shock Protein 90 (Hsp90), a key player in cancer cell survival.
However, the presence of reactive functional groups—an aldehyde and two hydroxyl groups on a benzene ring—raises the potential for cross-reactivity in a variety of biological assays. This guide aims to provide a clear perspective on the specificity of this compound by comparing its activity with that of other common phenolic aldehydes.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for this compound and its structural analogs across different biological assays. It is important to note that direct comparative screening of this compound against a broad, standardized panel of assays is not extensively documented in publicly available literature. The data presented here is compiled from various studies and should be interpreted with consideration of the different experimental conditions.
Table 1: Anti-inflammatory and Anti-angiogenic Activity
| Compound | Assay | Model System | IC50 / Activity |
| This compound | Anti-angiogenesis | Chick Chorioallantoic Membrane (CAM) | IC50: 2.4 µ g/egg |
| 2,4-Dihydroxybenzaldehyde | Anti-angiogenesis | Chick Chorioallantoic Membrane (CAM) | Significant inhibition |
| 4-Hydroxybenzaldehyde | Anti-inflammatory | Acetic acid-induced permeability (mice) | Significant inhibition |
Table 2: Enzyme Inhibition
| Compound | Target Enzyme | Assay Type | IC50 / Activity |
| This compound (derivatives) | Hsp90 | Malachite Green Assay (ATPase activity) | Varies by derivative |
| Protocatechuic aldehyde (3,4-Dihydroxybenzaldehyde) | Xanthine Oxidase | Spectrophotometric | Inhibition observed |
Table 3: Antimicrobial Activity
| Compound | Organism | MIC (Minimum Inhibitory Concentration) |
| This compound | Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, Salmonella enterica | Not specified |
| 2,4-Dihydroxybenzaldehyde | Staphylococcus aureus | MIC₅₀: 500 mg/L |
Experimental Protocols
To ensure reproducibility and aid in the design of further comparative studies, detailed methodologies for key experiments are provided below.
Hsp90 ATPase Activity Assay (Malachite Green Assay)
This colorimetric assay is used to determine the inhibitory effect of a compound on the ATPase activity of Hsp90.
Materials:
-
Purified Hsp90 protein
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂
-
ATP solution
-
Malachite Green Reagent: 0.0812% (w/v) Malachite Green hydrochloride, 2.3% (w/v) ammonium molybdate in 3M HCl
-
32% (v/v) Citric Acid solution
-
Test compound (this compound or derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the Hsp90 enzyme and the test compound dilutions. Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding ATP to each well.
-
Incubate the plate for 90 minutes at 37°C.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Add the Citric Acid solution to stabilize the color.
-
Measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of inhibition by comparing the absorbance of wells with the test compound to control wells (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH solution in methanol
-
Test compound (phenolic aldehydes)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in methanol.
-
In a 96-well plate, add the DPPH solution to each well.
-
Add the test compound dilutions to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value from a plot of scavenging percentage against the compound concentration.
Visualizing Cross-Reactivity Potential and Experimental Design
To better understand the potential for cross-reactivity and to design effective screening funnels, the following diagrams illustrate key concepts.
Conclusion
This compound presents a compelling scaffold for drug discovery, demonstrating a range of biological activities. However, the inherent reactivity of its functional groups necessitates a thorough evaluation of its selectivity. While direct, comprehensive cross-reactivity data remains limited, the information available for its structural analog, 2,4-dihydroxybenzaldehyde, and its derivatives provides valuable insights. Researchers utilizing this compound should employ a multi-faceted approach to selectivity profiling, including screening against relevant off-target panels and conducting cell-based assays to confirm on-target effects. The experimental protocols and conceptual workflows provided in this guide serve as a foundation for such investigations, ultimately contributing to the development of more specific and effective therapeutic agents.
A Researcher's Guide to Validating Hsp90 Inhibitor Specificity and Off-Target Effects
The molecular chaperone Heat Shock Protein 90 (Hsp90) is a critical regulator of cellular proteostasis, ensuring the proper folding and stability of a vast number of "client" proteins.[1][2] Many of these clients are key signaling proteins implicated in the hallmarks of cancer, making Hsp90 a prime therapeutic target.[3][4][5][6] However, the clinical development of Hsp90 inhibitors has been challenging, partly due to issues with toxicity and unexpected side effects.[5][7] These challenges underscore the critical need for rigorous validation of inhibitor specificity and comprehensive profiling of off-target effects.[1][8]
This guide provides a comparative overview of the essential methods used to confirm on-target engagement, assess cellular activity, and identify unintended molecular interactions of Hsp90 inhibitors.
I. Biochemical and Biophysical Assays: Confirming Direct Engagement
The first step in validating a potential Hsp90 inhibitor is to confirm its direct physical interaction with the Hsp90 protein. Several biochemical and biophysical techniques can provide quantitative data on binding affinity and kinetics.
Comparison of Direct Binding Assays
| Method | Principle | Typical Data Output | Advantages | Limitations |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ligand (e.g., fluorescent geldanamycin) upon binding to Hsp90.[9] | IC50/EC50, Kd | High-throughput, homogeneous assay format.[9] | Requires a suitable fluorescent probe; potential for compound interference. |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during the binding event between the inhibitor and Hsp90. | Kd, ΔH, ΔS, Stoichiometry (n) | "Gold standard" for thermodynamics; label-free. | Requires large amounts of pure protein and compound; lower throughput. |
| Surface Plasmon Resonance (SPR) | Detects binding by measuring changes in the refractive index at the surface of a sensor chip where Hsp90 is immobilized. | ka, kd, Kd | Real-time kinetics; label-free for the analyte. | Requires protein immobilization which may affect conformation; potential for non-specific binding. |
| Hsp90 ATPase Activity Assay | Measures the inhibition of Hsp90's intrinsic ATPase activity, which is essential for its chaperone function.[2][3][10] | IC50 | Functional assay directly linked to Hsp90 mechanism.[2] | Low intrinsic ATPase activity of human Hsp90 can be a challenge.[10] |
II. Cell-Based Assays: Verifying On-Target Activity in a Biological Context
Confirming that an inhibitor engages Hsp90 within the complex environment of a living cell is a crucial validation step. Cell-based assays assess the downstream consequences of Hsp90 inhibition.
A. Degradation of Hsp90 Client Proteins
A hallmark of Hsp90 inhibition is the subsequent ubiquitination and proteasomal degradation of its client proteins.[2] Western blotting is the most common method to monitor the levels of highly sensitive Hsp90 clients like HER2, RAF-1, or AKT after treating cells with an inhibitor.[1] A dose-dependent decrease in the levels of these proteins provides strong evidence of on-target activity.
Experimental Protocol: Western Blotting for Client Protein Degradation
-
Cell Treatment: Plate cancer cells known to express high levels of an Hsp90 client (e.g., SKBr3 for HER2). Treat cells with increasing concentrations of the Hsp90 inhibitor (and a vehicle control) for 18-24 hours.
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with primary antibodies against a client protein (e.g., HER2, AKT) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
B. Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method that directly assesses target engagement in intact cells and tissues.[11][12] The principle is based on ligand-induced thermal stabilization; when an inhibitor binds to its target protein (Hsp90), the protein becomes more resistant to heat-induced denaturation.[12] This change can be quantified by measuring the amount of soluble Hsp90 remaining after heating the cells at various temperatures.[13]
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
References
- 1. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Validation of the First Cell-Impermeable Hsp90α-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomic Analysis of Hsp90β-Selective Inhibitors Against Triple-Negative Breast Cancer to Gain a Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scienmag.com [scienmag.com]
- 7. Investigation of Cellular Response to the HSP90 Inhibition in Human Cells Through Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Assays for Identification of Hsp90 Inhibitors and Biochemical Met...: Ingenta Connect [ingentaconnect.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CETSA [cetsa.org]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,4-Dihydroxy-6-methylbenzaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of 2,4-Dihydroxy-6-methylbenzaldehyde (CAS No. 487-69-4), a compound also known as o-Orsellinaldehyde. Adherence to these procedures is vital for personnel safety and environmental protection.
Quantitative Toxicity Data
The following table summarizes the available oral toxicity data for this compound. This information underscores the importance of proper handling and disposal to prevent accidental ingestion or environmental contamination.
| Toxicity Data | Species | Value |
| LD50 (Oral) | Rat | 400 mg/kg |
| LD50 (Oral) | Mouse | 1380 mg/kg |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[1]
-
Respiratory Protection: For dusty conditions, a dust mask (e.g., N95) is recommended.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to consign it to a licensed hazardous waste disposal facility. Do not dispose of this chemical into drains or the environment.
1. Waste Collection and Storage:
- Collect waste this compound, including any contaminated materials (e.g., paper towels, weighing paper), in a designated and clearly labeled waste container.
- The container should be clean, dry, and sealable.[1]
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][2]
2. Handling Spills:
- In the event of a spill, avoid generating dust.[1]
- Carefully sweep up the solid material.[1]
- Place the swept-up material into a suitable container for disposal.[1]
- Ventilate the area of the spill.[3]
- Contaminated cleaning materials should also be disposed of as hazardous waste.
3. Final Disposal:
- Dispose of the waste container and its contents through an approved and licensed waste disposal contractor.[2][4] This ensures compliance with local, state, and federal regulations.
- Do not mix with other waste streams unless explicitly permitted by the waste disposal company.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and should not supersede institutional or regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department and the manufacturer's Safety Data Sheet (SDS) for the most current and specific disposal guidance.
References
Personal protective equipment for handling 2,4-Dihydroxy-6-methylbenzaldehyde
Essential Safety and Handling Guide for 2,4-Dihydroxy-6-methylbenzaldehyde
This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring personal and environmental safety.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Faceshield | Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Chemical-resistant Gloves | Wear appropriate protective gloves to prevent skin exposure.[3] |
| Respiratory Protection | Dust Mask | A dust mask of type N95 (US) or equivalent is recommended.[4] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[3] |
Hazard Identification and First Aid
Understanding the potential hazards and corresponding first aid measures is crucial for immediate and effective response in case of an incident.
| Hazard | Description | First Aid Measures |
| Skin Irritation | Causes skin irritation.[5] | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1] |
| Eye Irritation | Causes serious eye irritation.[5] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Respiratory Irritation | May cause respiratory irritation.[1] | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
| Ingestion | Harmful if swallowed.[5] | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[5] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidents.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not breathe dust.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Use only outdoors or in a well-ventilated area.[1]
Storage:
-
Store in a dry, cool, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
Store locked up.[1]
-
This substance is incompatible with strong oxidizing agents and strong bases.[1]
Disposal Plan
The disposal of this compound and its containers must be conducted in a manner that is safe and compliant with all relevant regulations.
Procedure:
-
Collection: Sweep up the solid material and place it into a suitable, labeled container for disposal.[1]
-
Environmental Precaution: Do not let this chemical enter the environment.[1]
-
Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]
Visualized Workflow for Safe Handling and Disposal
The following diagram outlines the procedural flow for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
